molecular formula C4H8N2S B165661 3,4,5,6-Tetrahydro-2-pyrimidinethiol CAS No. 2055-46-1

3,4,5,6-Tetrahydro-2-pyrimidinethiol

Cat. No.: B165661
CAS No.: 2055-46-1
M. Wt: 116.19 g/mol
InChI Key: NVHNGVXBCWYLFA-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2S and its molecular weight is 116.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazinane-2-thione
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InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NVHNGVXBCWYLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062156
Record name Tetrahydropyrimidine-2-thione
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Molecular Weight

116.19 g/mol
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CAS No.

2055-46-1
Record name Tetrahydropyrimidine-2-thione
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Record name Propylenethiourea
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Record name 1,3-Propylenethiourea
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Record name 2(1H)-Pyrimidinethione, tetrahydro-
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Record name Tetrahydropyrimidine-2-thione
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Record name 3,4,5,6-tetrahydropyrimidine-2-thiol
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Record name Cyclic propylene thiourea
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Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as tetrahydropyrimidine-2(1H)-thione or propylenethiourea, is a cyclic thiourea derivative that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, heterocyclic scaffold serves as a versatile building block for the synthesis of a diverse array of compounds with a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential therapeutic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in numerous bioactive molecules, making its derivatives, such as this compound, attractive starting points for the design of novel therapeutic agents.[5]

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a six-membered tetrahydropyrimidine ring with a thione group at the 2-position. A crucial aspect of its chemistry is the thione-thiol tautomerism, an equilibrium between the thione (amide) and thiol (imidic acid) forms.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: A solution of 1,3-diaminopropane (0.2 mol) is prepared in a mixture of water and ethanol (20 mL). The solution is cooled to 0-5 °C in an ice bath with continuous stirring. [6]2. Addition of Carbon Disulfide: Carbon disulfide (0.2 mol) is added dropwise to the cooled solution of 1,3-diaminopropane. The temperature should be carefully maintained between 0-5 °C during the addition. [6]3. Reflux: After the complete addition of carbon disulfide, the reaction mixture is refluxed for 12 hours. [6]4. Isolation of Product: The reaction mixture is then cooled to room temperature, which leads to the precipitation of the product. The precipitate is collected by filtration. [6]5. Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound. [6] This self-validating protocol ensures the formation of the desired product through a well-established cyclization reaction, with the final recrystallization step confirming the purity of the compound.

Applications in Drug Development

The tetrahydropyrimidine-2-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. [1][7]

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of tetrahydropyrimidine-2-thione derivatives. [3][4]The presence of the thiourea moiety is crucial for this activity, and modifications at the N1, N3, and C4 positions of the ring have led to the discovery of compounds with significant efficacy against various pathogens, including drug-resistant strains. For instance, certain 4-aryl substituted tetrahydropyrimidine-2-thiones have shown promising activity against Staphylococcus aureus and Escherichia coli. [4]

Anticancer Activity

The tetrahydropyrimidine core has been extensively explored in the development of novel anticancer agents. Derivatives of this scaffold have been shown to act as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. [8][9][10][11]For example, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from tetrahydropyrimidine-2-thiol precursors, have emerged as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. [11]The structural rigidity and the ability to introduce diverse substituents make this scaffold ideal for designing selective kinase inhibitors.

Antiviral Potential

Derivatives of tetrahydropyrimidine-2(1H)-thione have also been investigated for their antiviral properties. [12][13][14][15][16]Studies have shown that certain N-substituted analogs exhibit significant inhibitory effects against various RNA viruses. [12]The mechanism of action is believed to involve the inhibition of viral replication processes. The ability to modify the core structure allows for the optimization of antiviral potency and the development of broad-spectrum antiviral agents.

Safety and Handling

This compound is classified as an irritant. [1]It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from infectious diseases to cancer. Further exploration of the structure-activity relationships of its analogs will undoubtedly lead to the discovery of new and potent drug candidates.

References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry. [Link]

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]

  • Synthesis of tetrahydropyrimidine-2-thiones 4a–c. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 50(4), 54-60. [Link]

  • Stankova, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Galabov, A. S., Velichkova, E., Karparov, A., Sidzhakova, D., Danchev, D., & Chakova, N. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9–14. [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved January 4, 2026, from [Link]

  • Basha, N. J., & Chandana, T. L. (2022). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ChemistrySelect, 7(32), e202201501. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdalla, G. A. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(10), 48-56. [Link]

  • 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • FTIR Spectrum. (n.d.). Retrieved January 4, 2026, from [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdalla, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

  • Meier, C., et al. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. RSC Medicinal Chemistry, 12(11), 1836-1847. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). European Journal of Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105221. [Link]

  • FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • El-Emam, A. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(39), 25314–25325. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 8_Tetrahydropyrimidines synthesis. (2013). Revistas Bolivianas. [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5678. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • FT-IR Spectrums of (a) 4,6-Diamino-2-pyrimidinethiol, (b) Zn(NO3)2·6H2O... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. [Link]

  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1,3-Diazinane-2-thione: Synthesis, Spectroscopic Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-diazinane-2-thione, a cyclic thiourea derivative with significant potential in medicinal chemistry and drug development. The document delves into its chemical identity, synthesis, and detailed spectroscopic characterization. Furthermore, it explores the extensive body of research surrounding its biological activities, including its anticancer and antimicrobial properties, and discusses its role as a versatile pharmacophore in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.

Introduction: Unveiling the Potential of a Cyclic Thiourea

1,3-Diazinane-2-thione, also known by its IUPAC name 3,4,5,6-Tetrahydro-2-pyrimidinethiol, is a heterocyclic compound belonging to the class of cyclic thioureas.[1] Its structure features a six-membered tetrahydropyrimidine ring with a thione functional group at the second position.[2] The thiourea moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to engage in various biological interactions, contributing to a wide range of pharmacological properties.[3] Thiourea derivatives have demonstrated a broad spectrum of activities, including antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[3]

The cyclic nature of 1,3-diazinane-2-thione imparts a degree of conformational rigidity, which can be advantageous in drug design for achieving higher selectivity and improved oral bioavailability.[4] This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its potential applications in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 1,3-Diazinane-2-thione

PropertyValueReference(s)
IUPAC Name 1,3-diazinane-2-thione[1]
Synonyms This compound, Propylenethiourea, Tetrahydropyrimidine-2-thione[1]
CAS Number 2055-46-1[2][4]
Molecular Formula C₄H₈N₂S[2][4]
Molecular Weight 116.18 g/mol [2][4]
Melting Point 210-212 °C[2][4]
Appearance White to off-white solid[2]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of methylene protons in the tetrahydropyrimidine ring. The protons on C4 and C6 would likely appear as triplets, coupled to the protons on C5. The protons on C5 would likely appear as a multiplet, due to coupling with the protons on C4 and C6. The N-H protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum is expected to show three signals for the carbon atoms of the tetrahydropyrimidine ring. The thione carbon (C2) would appear at a characteristic downfield shift. The methylene carbons (C4, C5, and C6) would appear in the aliphatic region of the spectrum.

The IR spectrum of 1,3-diazinane-2-thione would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary amine groups.[5] The C-H stretching vibrations of the methylene groups would appear in the 2850–2950 cm⁻¹ range. A strong absorption band between 1050–1200 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[5]

The electron ionization mass spectrum of 1,3-diazinane-2-thione is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the parent ion.[3]

Synthesis of 1,3-Diazinane-2-thione

The synthesis of 1,3-diazinane-2-thione is typically achieved through a cyclocondensation reaction. A common and straightforward method involves the reaction of 1,3-diaminopropane with carbon disulfide.[2]

Synthetic Protocol

Reaction: 1,3-Diaminopropane + Carbon Disulfide → 1,3-Diazinane-2-thione

Procedure:

  • Dissolve 1,3-diaminopropane in a suitable solvent mixture, such as water and ethanol.

  • Cool the solution to 0-5 °C.

  • Add carbon disulfide dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, reflux the reaction mixture for several hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 1,3-diazinane-2-thione.[2]

Mechanistic Insights

The synthesis of 1,3-diazinane-2-thione from 1,3-diaminopropane and carbon disulfide proceeds through a nucleophilic addition-elimination mechanism. The amino groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the stable six-membered ring of 1,3-diazinane-2-thione.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminopropane 1,3-Diaminopropane Intermediate1 Dithiocarbamic acid intermediate Diaminopropane->Intermediate1 Nucleophilic attack CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 1,3-Diazinane-2-thione Intermediate2->Product Elimination of H₂S G cluster_compound Tetrahydropyrimidine Derivative cluster_target Cellular Target cluster_effect Cellular Effect Compound 1,3-Diazinane-2-thione Derivative Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Prevents DNA re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers programmed cell death

Figure 2: Proposed mechanism of anticancer activity via topoisomerase inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Pyrimidine and thiourea derivatives have shown considerable promise in this area. [4] Derivatives of pyrimidine-2-thiol have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. [4]The minimum inhibitory concentrations (MIC) for some of these compounds against various bacterial strains are in the low micromolar range, highlighting their potential as effective antimicrobial agents. [4] Table 3: Antimicrobial Activity of Selected Pyrimidine-2-thiol Derivatives

CompoundBacterial StrainMIC (µM/ml)Reference(s)
Pyrimidin-2-thiol derivativeS. aureus0.87[4]
Pyrimidin-2-thiol derivativeB. subtilis0.96[4]
Pyrimidin-2-thiol derivativeE. coli0.91[4]
Pyrimidin-2-thiol derivativeP. aeruginosa0.77[4]

The proposed mechanism of antibacterial action for some metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol involves the generation of reactive oxygen species (ROS), which leads to bacterial cell death through electrostatic interactions and lipid peroxidation. [6]

Enzyme Inhibition

The thiourea moiety is a known zinc-binding group, making thiourea-containing compounds potential inhibitors of zinc-dependent enzymes. Tetrahydropyrimidine-2-thione derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [7]Kinetic studies have shown that some of these compounds exhibit micromolar inhibition constants (Ki). [7]

Experimental Protocols for Biological Screening

To evaluate the therapeutic potential of novel 1,3-diazinane-2-thione derivatives, a series of in vitro biological assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific bacteria.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Cells Cancer Cells or Bacteria Incubation Incubate Cells->Incubation Compounds Test Compounds (Serial Dilutions) Compounds->Incubation Measurement Measure Viability (MTT) or Growth (Visual) Incubation->Measurement Data Calculate IC₅₀ or MIC Measurement->Data

Figure 3: General workflow for in vitro biological activity screening.

Conclusion and Future Directions

1,3-Diazinane-2-thione represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The existing body of research strongly supports the potential of this compound and its analogs as anticancer and antimicrobial agents.

Future research should focus on several key areas:

  • Synthesis of Novel Derivatives: The synthesis and screening of new derivatives with diverse substitutions on the tetrahydropyrimidine ring could lead to the discovery of compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects are crucial for rational drug design and optimization.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the broad range of activities associated with the thiourea moiety, the therapeutic potential of 1,3-diazinane-2-thione derivatives in other disease areas, such as neurodegenerative and inflammatory disorders, warrants investigation.

References

  • Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. (2022). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry. [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[2][8]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). Bioorganic Chemistry. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science, Biotechnology and Advanced Research. [Link]

  • Tetrahydropyrimidine-2-thione | C4H8N2S | CID 2723785. PubChem. [Link]

  • Synthesis and Kinetic Testing of Tetrahydropyrimidine-2-thione and Pyrrole Derivatives as Inhibitors of the Metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. ResearchGate. [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2023). RSC Advances. [Link]

Sources

CAS number and molecular weight of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound, also known as Propylenethiourea or Tetrahydropyrimidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold, featuring a cyclic thiourea embedded within a six-membered ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity, and a survey of the biological activities exhibited by its derivatives, underscoring its potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

PropertyValueReferences
CAS Number 2055-46-1[1][2][3][4][5]
Molecular Formula C₄H₈N₂S[1][2][5]
Molecular Weight 116.18 g/mol [1][3][4]
IUPAC Name 1,3-diazinane-2-thione[2]
Synonyms Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[1][5]
Appearance Solid
Melting Point 210-212 °C (lit.)[3]
SMILES String S=C1NCCCN1[3][4]
InChI Key NVHNGVXBCWYLFA-UHFFFAOYSA-N[3][4]

Synthesis and Mechanistic Pathway

The primary and most direct synthesis of this compound involves the reaction of a simple diamine with a source of a thiocarbonyl group, typically carbon disulfide. This approach is efficient and relies on readily available starting materials.

Synthetic Workflow

The synthesis is a two-step, one-pot process. It begins with the nucleophilic addition of the diamine to carbon disulfide, followed by an intramolecular cyclization driven by heating, which eliminates hydrogen sulfide gas and forms the stable heterocyclic ring.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization & Elimination A 1,3-Diaminopropane B Carbon Disulfide (CS₂) C Intermediate (in situ) A->C Nucleophilic Attack B->C D Reflux (Heat) E 3,4,5,6-Tetrahydro- 2-pyrimidinethiol C->E Intramolecular Cyclization D->E F Hydrogen Sulfide (H₂S gas) E->F Elimination G cluster_mech Plausible Reaction Mechanism start 1,3-Diaminopropane + Carbon Disulfide inter1 Dithiocarbamic Acid Intermediate start->inter1 1. Nucleophilic Attack inter2 Cyclized Intermediate inter1->inter2 2. Intramolecular Attack (Cyclization) product Final Product + H₂S inter2->product 3. Elimination of H₂S

Caption: Simplified mechanistic steps of the synthesis reaction.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthon, primarily due to the reactivity of its cyclic thiourea motif.

  • Nucleophilic Reactions: The exocyclic sulfur atom is nucleophilic, allowing the molecule to participate in nucleophilic substitution reactions with various electrophiles. [2]This is a common strategy to introduce diverse side chains and build a library of derivatives for structure-activity relationship (SAR) studies.

  • Building Block for Fused Heterocycles: The compound serves as a reactant in condensation and cyclization reactions to create more complex, often fused, heterocyclic systems. [2]* Context in Biginelli Reaction: While not a direct product of the classic Biginelli reaction, this compound shares the core tetrahydropyrimidine scaffold. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-keto ester, and urea (or thiourea), is a cornerstone for producing highly functionalized dihydropyrimidinones and thiones. [6][7]This highlights the broader importance and accessibility of the tetrahydropyrimidine core in medicinal chemistry.

Applications in Research and Drug Development

The tetrahydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. [1][7]While research on the parent molecule is foundational, studies on its derivatives have revealed significant therapeutic potential.

Trustworthiness: It is crucial to distinguish that the following activities are primarily reported for derivatives of the core this compound structure, not necessarily the parent compound itself. The parent compound provides the essential scaffold upon which these therapeutically active molecules are built.

G cluster_targets Potential Therapeutic Targets of Derivatives center Tetrahydropyrimidine -2-thione Scaffold mmp Metallo-β-lactamases (Antibiotic Resistance) center->mmp Inhibition cancer Cancer Cell Lines (e.g., HeLa) center->cancer Cytotoxicity microbe Bacterial & Fungal Pathogens center->microbe Antimicrobial Activity enzyme α-glucosidase (Diabetes) center->enzyme Inhibition

Caption: Therapeutic targets addressed by derivatives of the core scaffold.

  • Antimicrobial Activity: Derivatives have shown promising antibacterial and antifungal properties. [1][3]Some have demonstrated efficacy against strains of Staphylococcus aureus, Escherichia coli, and the fungus Trichophyton mentagrophytes. [3]* Metallo-β-lactamase (MBL) Inhibition: Certain tetrahydropyrimidine-2-thione derivatives have been identified as inhibitors of IMP-1, a metallo-β-lactamase produced by pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. [2]MBLs are a major cause of bacterial resistance to β-lactam antibiotics, making their inhibitors highly sought after to restore the efficacy of existing drugs.

  • Anticancer Properties: Novel synthesized tetrahydropyrimidines have exhibited cytotoxic activity against various tumor cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). [1][3]* Enzyme Inhibition: The scaffold has been explored for other enzymatic targets, with some derivatives showing inhibitory activity against α-glucosidase, an enzyme relevant to the management of diabetes. [1][3]

Experimental Protocols

The following protocols are provided for research purposes and should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Synthesis of this compound

This protocol is adapted from established chemical literature for the synthesis of cyclic thioureas.

Materials:

  • 1,3-Diaminopropane

  • Carbon Disulfide (CS₂)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of H₂O/EtOH (20 mL).

  • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Add carbon disulfide (0.2 mol) dropwise to the stirred solution. Caution: CS₂ is highly flammable and toxic. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Cool the mixture to room temperature. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the final product under vacuum. Characterize using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Safety and Handling

Authoritative Grounding: Safety data sheets (SDS) are the primary source for handling and emergency procedures. The following is a summary of key hazards.

  • Hazard Classification: This chemical is considered hazardous. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. [3][4]* Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [8] * Response:

      • IF ON SKIN: Wash with plenty of water. [8] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8] * Storage: Store in a well-ventilated place. Keep container tightly closed. [9]* Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical safety goggles or face shield, and chemically resistant gloves is mandatory. [3][4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a foundational scaffold with demonstrated utility in the synthesis of complex molecules. The wide range of potent biological activities—including antimicrobial, anticancer, and enzyme inhibitory effects—exhibited by its derivatives confirms the value of the tetrahydropyrimidine-2-thione core. For drug development professionals and medicinal chemists, this compound represents a promising starting point for the rational design and synthesis of next-generation therapeutic agents. Further exploration of this scaffold is warranted to unlock its full clinical potential.

References

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. (2012). PubMed. Available at: [Link]

  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • 3 4 5 6 Tetrahydro 2 Pyrimidinethiol 99. Cenmed Enterprises. Available at: [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. Available at: [Link]

Sources

Physical properties: melting point and solubility of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Abstract

This compound (CAS No. 2055-46-1), also known as cyclic propylenethiourea, is a heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery. This technical guide provides a comprehensive overview of the melting point and solubility of this compound, grounded in available literature data and established experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the confident handling and application of this compound.

Melting Point: A Critical Indicator of Identity and Purity

The melting point of a crystalline solid is a fundamental physical property that provides crucial information about its identity and purity. For a pure compound, the melting point is typically observed as a sharp, well-defined temperature range. The presence of impurities generally depresses the melting point and broadens the melting range.

Reported Melting Point Values

Multiple chemical suppliers and databases report a consistent melting point for this compound. However, variations exist in the literature, underscoring the importance of empirical verification for any new batch of the compound.

Reported Melting Point (°C)SourceNotes
210-212 °CSigma-Aldrich, ChemicalBook, ChemBK[3][4]This is the most frequently cited range and is considered the literature standard.
189 °Cabcr Gute ChemieA notable outlier, which may reflect a different crystal form or purity level.

The consistent reporting of the 210-212 °C range suggests this is the expected value for a high-purity sample. The lower reported value should be considered with caution and may warrant further investigation if observed experimentally.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method (Thiele tube or digital apparatus) for verifying the melting point of a this compound sample. This method is a self-validating system when performed with proper calibration and technique.

Rationale: The principle relies on the precise observation of the phase transition from solid to liquid within a packed capillary tube subjected to controlled heating. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Packing:

    • Tap the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. A packed column of 2-3 mm is ideal. A tightly packed sample ensures uniform heat transfer.

  • Apparatus Setup:

    • Place the packed capillary tube into the melting point apparatus.

    • Calibrate the apparatus using certified standards with known melting points (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

  • Determination:

    • Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) until the temperature is approximately 20 °C below the expected melting point (around 190 °C).

    • Decrease the heating rate to 1-2 °C per minute. This slow rate is essential for accurate determination.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A pure sample should exhibit a range of no more than 2 °C.

Solubility Profile: Guiding Application and Formulation

Solubility is a critical physicochemical parameter that dictates how a compound can be used in various applications, from serving as a reagent in a solution-phase reaction to its absorption and distribution as a potential therapeutic agent. The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

Structural Considerations and Predicted Solubility

The structure of this compound contains:

  • Polar Groups: Two secondary amine (N-H) groups and a thiocarbonyl (C=S) group. These groups can act as hydrogen bond donors and acceptors, respectively.

  • Non-Polar Moiety: A propylene (-CH₂CH₂CH₂-) hydrocarbon backbone.

This amphiphilic nature suggests moderate solubility in polar protic solvents (like methanol or ethanol) and polar aprotic solvents (like DMSO), where hydrogen bonding and dipole-dipole interactions can occur. Solubility in non-polar solvents is expected to be low. Furthermore, the solubility of thiourea derivatives can be influenced by the pH of the medium.[5]

Reported Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. However, qualitative descriptions and data from commercial suppliers provide a useful starting point.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly SolubleChemBK[4]
MethanolSlightly SolubleChemBK[4]
WaterGenerally SolubleSolubility of Things[5]
EthanolEnhanced SolubilitySolubility of Things[5]
Ethyl AcetateSoluble to at least 0.1 mg/mLAccuStandard[6]

*Note: This data is for a related compound (CAS 13991-43-0) but provides a reasonable estimation for the class of molecule.[5]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the melting point and solubility of a research compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Melting Point Determination cluster_2 Solubility Profiling cluster_3 Final Reporting A Compound Acquisition (CAS 2055-46-1) B Identity & Purity Verification (e.g., NMR, LC-MS, Elemental Analysis) A->B C Calibrate Apparatus with Certified Standards B->C F Qualitative Screening (e.g., Water, EtOH, DMSO, Acetone) B->F D Capillary Method Protocol (Slow heating rate: 1-2 °C/min) C->D E Record Melting Range (T1-T2) Compare with Literature Values D->E I Consolidate Data & Document Protocols E->I G Quantitative Analysis (Shake-Flask) (Equilibrate for 24-48h at constant T) F->G H Quantify Supernatant (e.g., HPLC, UV-Vis) Calculate Solubility (mg/mL or M) G->H H->I

Caption: Logical workflow for determining the melting point and solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measure of thermodynamic solubility. The use of a validated analytical technique for quantification ensures the accuracy of the final result.

Step-by-Step Methodology:

  • Preparation:

    • Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, ethyl acetate).

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • Allow the vials to stand undisturbed at the constant temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the dissolved compound from the undissolved solid immediately via centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent. This step is critical to prevent inflated results from suspended solids.

  • Quantification:

    • Dilute the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Develop a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the concentration of the compound.

    • Generate a calibration curve using the prepared standard solutions.

    • Analyze the diluted supernatant samples and determine the concentration using the calibration curve.

  • Calculation:

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in standard units (e.g., mg/mL, µg/mL, or Molarity).

Conclusion

The physical properties of this compound are foundational to its application in scientific research. The compound is a crystalline solid with a well-defined melting point in the range of 210-212 °C , which serves as a reliable benchmark for purity. Its solubility profile, characterized by slight solubility in polar solvents like methanol and DMSO, must be empirically determined for specific applications. Adherence to rigorous, validated protocols for measuring these properties, as detailed in this guide, is essential for generating reproducible and trustworthy data, thereby accelerating research and development efforts in both chemistry and pharmacology.

References

AB149758 | CAS 2055-46-1. (n.d.). abcr Gute Chemie. Retrieved January 27, 2026, from [Link]

[7] Chemical Properties of 2(1H)-Pyrimidinethione, tetrahydro- (CAS 2055-46-1). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

[8] Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 27, 2026, from [Link]

[5] 1,4,5,6-tetrahydropyrimidine-2-thiol. (n.d.). Solubility of Things. Retrieved January 27, 2026, from [Link]

[4] 3,4,5,6-tetrahydropyrimidine-2-thiol. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]

[1] Tetrahydropyrimidine-2-thione. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Tautomerism and Isomeric Forms of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4,5,6-Tetrahydro-2-pyrimidinethiol, a cyclic thiourea, is a pivotal scaffold in medicinal chemistry and synthetic organic chemistry.[1] Its chemical behavior and biological activity are intrinsically linked to its structure, particularly its capacity to exist in different tautomeric and isomeric forms. This technical guide provides an in-depth analysis of the thione-thiol tautomerism inherent to this molecule. We will explore the structural nuances of each tautomer, the analytical techniques for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's fundamental chemical properties to leverage its full potential in their work.

Chapter 1: The Molecular Landscape: Structure and Isomerism

The Thione-Thiol Tautomeric Equilibrium

The core of this compound's structural diversity lies in its prototropic tautomerism, specifically the equilibrium between the thione and thiol forms.[2] This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a rearrangement of the molecule's π-electron system.

  • Thione Form (Tetrahydropyrimidine-2(1H)-thione): This form is characterized by a carbon-sulfur double bond (C=S). In most cyclic thioureas, the thione tautomer is the more stable and, therefore, the predominant species in solution and the solid state.[3][4] Computational studies on related thiourea derivatives consistently show the thione form to be the most stable in the gas phase.[5][6]

  • Thiol Form (1,4,5,6-Tetrahydro-2-pyrimidinethiol): This tautomer features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) within the heterocyclic ring. While generally less stable, the thiol form can be significantly populated under specific conditions, such as in certain solvents or at particular pH values.[7]

The equilibrium between these two forms is a dynamic process influenced by a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Chapter 2: Spectroscopic and Crystallographic Elucidation

Determining the predominant tautomeric form and quantifying the equilibrium constant requires a suite of advanced analytical techniques. Each method provides unique insights into the molecule's structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the direct observation and quantification of each species.[8]

  • ¹H NMR: The thione and thiol forms exhibit distinct proton signals. The N-H protons of the thione form typically appear as broad signals, while the S-H proton of the thiol form will have a characteristic chemical shift. The protons on the carbon backbone will also experience slightly different chemical environments in each tautomer, leading to shifts in their respective signals.[10]

  • ¹³C NMR: The carbon of the C=S group in the thione form has a significantly different chemical shift compared to the C-S/C=N carbon in the thiol form. This difference provides a clear diagnostic marker for identifying the dominant tautomer.[11]

  • ¹⁵N NMR: Although less common, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms, directly distinguishing between the N-H of the thione and the N=C of the thiol.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12] By precisely mapping the positions of atoms and measuring bond lengths, crystallography can unequivocally identify the tautomeric form present in the crystal lattice. For many thiourea derivatives, X-ray studies have confirmed that the thione form is adopted in the solid state.[13]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds. The thione and thiol tautomers have distinct vibrational signatures:

  • Thione (C=S): A characteristic stretching vibration for the thiocarbonyl group is typically observed in the IR spectrum.

  • Thiol (S-H): The S-H bond has a weak but sharp stretching band, while the C=N stretch will also be present.

These techniques can be particularly useful for studying tautomerism in different environments, including in cryogenic matrices.[4][14]

Chapter 3: Computational Chemistry Approaches

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[5] These methods can accurately model the electronic structure of molecules and provide thermodynamic and kinetic data that complement experimental findings.[6][15]

Table 1: Representative Theoretical Energy Data for Thione-Thiol Tautomerism

Computational MethodBasis SetPhaseMost Stable TautomerRelative Energy (kcal/mol)
B3LYP6-31G(d,p)GasThione0.00
B3LYP6-31G(d,p)GasThiol+3.5 to +7.0
MP26-31G(d,p)GasThione0.00
MP26-31G(d,p)GasThiol+2.0 to +5.0

Note: These are representative values based on studies of similar cyclic thioureas. Specific values for this compound would require dedicated calculations.

Chapter 4: Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of cyclic thioureas.[16]

Materials:

  • 1,3-Diaminopropane

  • Carbon disulfide (CS₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of H₂O and EtOH (20 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add carbon disulfide (0.2 mol) dropwise to the cooled solution while stirring. Maintain the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of thione to thiol tautomers in different deuterated solvents.

Materials:

  • Synthesized this compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a saturated solution of the compound in each of the chosen deuterated solvents in separate NMR tubes.

  • Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

  • Identify the distinct signals corresponding to the thione and thiol tautomers.

  • Carefully integrate the signals corresponding to each tautomer. For example, integrate a signal from a backbone proton of the thione form and the corresponding signal from the thiol form.

  • Calculate the molar ratio of the two tautomers from the integration values. The equilibrium constant (K_eq) can be calculated as [Thiol]/[Thione].

Workflow cluster_synthesis Synthesis cluster_analysis Analysis start 1,3-Diaminopropane + CS₂ reaction Reflux in EtOH/H₂O start->reaction product Crude Product reaction->product purify Recrystallization product->purify final_product Pure Compound purify->final_product dissolve Dissolve in Deuterated Solvents final_product->dissolve Sample Preparation nmr Acquire ¹H, ¹³C NMR Spectra dissolve->nmr data_analysis Integrate Signals & Calculate Ratios nmr->data_analysis result Tautomer Equilibrium Data data_analysis->result

Caption: Experimental workflow for synthesis and tautomeric analysis.

Chapter 5: Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers.[17]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. The specific interactions can shift the equilibrium. Studies on thiourea have shown that increasing the alcohol content in an aqueous solution can favor the thiol form.[7][18]

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors. For many related heterocyclic thiones, the thione form is favored in nonpolar environments.[19]

pH Effects

The pH of the solution can significantly impact the tautomeric equilibrium, especially in aqueous media.

  • Acidic Conditions: Protonation of the thiourea can occur, which may favor one tautomeric form over the other. For thiourea itself, the addition of hydrochloric acid increases the proportion of the thione form.[7][18]

  • Basic Conditions: Deprotonation can lead to the formation of an ambident anion, which can be protonated on either the nitrogen or sulfur atom upon neutralization, influencing the final tautomer ratio.

Conclusion

This compound exists as a dynamic equilibrium between its thione and thiol tautomers. The thione form is generally the more stable and predominant species, a finding supported by computational studies and experimental observations in the solid state. However, the tautomeric balance is sensitive to environmental conditions, particularly the solvent and pH. A thorough understanding of this equilibrium, achievable through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers in drug development and medicinal chemistry. By controlling and predicting the tautomeric behavior of this important heterocyclic scaffold, scientists can better design molecules with optimized biological activity and physicochemical properties.

References

  • Gholipour, Y., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(5), 855-862. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

  • ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available at: [Link]

  • Teixeira, C., & d'A. R. S. N. (1994). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Química Nova, 17(2). Available at: [Link]

  • ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • Truckses, D. G., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2338-2345. Available at: [Link]

  • Taylor & Francis Online. (2018). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Available at: [Link]

  • ResearchGate. (2020). Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. Available at: [Link]

  • Taylor, M. S., & Smith, A. M. (2005). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 70(18), 7196-7203. Available at: [Link]

  • Tarczay, G., et al. (2022). Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 156(17), 174306. Available at: [Link]

  • Piro, O. E., et al. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(6), 993-997. Available at: [Link]

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An In-Depth Technical Guide to the Historical Context and Discovery of Cyclic Thiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the historical landscape surrounding cyclic thiourea compounds. It delves into their initial discovery, the evolution of their synthesis, and the pivotal moments that unveiled their significant biological activities, shaping their trajectory in medicinal chemistry and beyond. This document is structured to offer not just a chronological account, but also a deeper understanding of the scientific reasoning and experimental causality that propelled the field forward.

I. Introduction: The Emergence of a Versatile Scaffold

Cyclic thioureas, heterocyclic compounds featuring a thiourea moiety within a ring structure, represent a cornerstone in the vast field of organic and medicinal chemistry. Their journey from laboratory curiosities to key components in therapeutics and catalysts is a testament to the persistent inquiry and serendipitous discoveries that define scientific progress. The inherent structural features of the cyclic thiourea core—its planarity, hydrogen bonding capabilities, and the reactivity of the thiocarbonyl group—have rendered it a privileged scaffold in the design of bioactive molecules and organocatalysts. This guide will trace the origins of these remarkable compounds, providing a foundational understanding for researchers engaged in their contemporary applications.

II. The Dawn of Discovery: Early Synthesis of the Cyclic Thiourea Core

The story of cyclic thioureas is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself was first synthesized in the 19th century, the deliberate construction of its cyclic analogues followed as chemists began to explore the reactions of bifunctional reagents.

A. The Diamine and Carbon Disulfide Route: A Foundational Method

One of the earliest and most fundamental methods for the synthesis of cyclic thioureas involves the reaction of a diamine with carbon disulfide. This straightforward approach laid the groundwork for accessing a variety of simple cyclic systems, most notably the five-membered ring of ethylene thiourea (2-imidazolidinethione).

This protocol, adapted from the historical literature, details the preparation of ethylene thiourea, a compound that would later be identified as having significant biological effects.

Materials:

  • Ethylenediamine (92%)

  • Carbon disulfide

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • In a 2-liter round-bottomed flask, a solution of 120 g (1.83 moles) of 92% ethylenediamine in 300 ml of 95% ethanol and 300 ml of water is prepared.

  • The flask is equipped with a reflux condenser. 121 ml of carbon disulfide is placed in a separatory funnel and attached to the top of the condenser.

  • Approximately 15-20 ml of carbon disulfide is added to the flask with shaking. A vigorous exothermic reaction ensues, which may require external cooling to control.

  • Once the initial reaction subsides, the flask is placed in a water bath maintained at 60°C. The remaining carbon disulfide is added dropwise at a rate that maintains a gentle reflux. This addition typically takes about 2 hours.

  • After the addition is complete, the temperature of the water bath is raised to 100°C, and the mixture is refluxed for an additional hour.

  • Following this, 15 ml of concentrated hydrochloric acid is carefully added, and the mixture is refluxed for 9-10 hours under a fume hood. This prolonged heating is crucial for the cyclization and conversion of the intermediate thiocarbamic acid.[1]

  • The reaction mixture is then cooled in an ice bath, and the precipitated product is collected by suction filtration.

  • The crude product is washed with 200-300 ml of cold acetone to remove impurities.

  • The resulting white crystalline solid is ethylene thiourea, which can be further purified by recrystallization. The yield is typically in the range of 83-89%.[1]

Causality Behind Experimental Choices:

  • The use of a mixed solvent system of ethanol and water facilitates the dissolution of both the diamine and the intermediate salts.

  • The initial vigorous reaction highlights the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. Controlling the initial addition is a critical safety and yield-determining step.

  • The addition of hydrochloric acid catalyzes the final cyclization by protonating the intermediate, making it a better leaving group.

  • The extended reflux period ensures the complete conversion to the thermodynamically stable cyclic product.[1]

B. The Thiophosgene Approach: An Alternative Pathway

While the carbon disulfide method proved robust, the use of thiophosgene (CSCl₂) offered an alternative, albeit more hazardous, route to cyclic thioureas.[1] Thiophosgene, being a highly reactive dielectrophile, readily reacts with diamines to form the cyclic thiourea core.

G Diamine Diamine (H₂N-(CH₂)n-NH₂) Intermediate Intermediate (Isothiocyanate formation) Diamine->Intermediate Reaction with one amine group Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Intermediate CyclicThiourea Cyclic Thiourea Intermediate->CyclicThiourea Intramolecular cyclization caption Conceptual workflow for cyclic thiourea synthesis from diamines and thiophosgene.

Caption: Conceptual workflow for cyclic thiourea synthesis from diamines and thiophosgene.

Causality Behind Experimental Choices:

  • This method is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards the product.

  • Due to the high toxicity and corrosive nature of thiophosgene, this method has been less favored for large-scale synthesis compared to the carbon disulfide route.[1] However, it remains a valuable tool for specific synthetic applications, particularly in the preparation of chiral cyclic thioureas for catalysis.[1]

III. Unveiling Biological Significance: From Goitrogens to Therapeutics

The initial syntheses of cyclic thioureas were primarily of academic interest. However, the mid-20th century marked a turning point with the discovery of their profound biological effects, particularly their influence on thyroid function.

A. The Discovery of Antithyroid Activity: A Serendipitous Finding

The journey towards understanding the therapeutic potential of thiourea derivatives began with a series of serendipitous observations in the early 1940s. Researchers Julia and Cosmo Mackenzie, along with Curt Richter at Johns Hopkins University, were investigating compounds to suppress intestinal bacteria in rats. They unexpectedly observed that rats treated with thiourea and related compounds developed goiters, an enlargement of the thyroid gland.[2]

This pivotal finding was rigorously pursued by Dr. Edwin B. Astwood, who in 1943, published a seminal report on the use of thiourea and thiouracil to treat hyperthyroidism in humans.[2] This marked the dawn of antithyroid drug therapy. Subsequent studies revealed that cyclic thioureas, such as ethylene thiourea, also possessed this goitrogenic and antithyroid activity.[3] These compounds were found to inhibit the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones.[4]

G Thiourea_Derivatives Thiourea & Cyclic Thiourea Derivatives (e.g., Ethylene Thiourea) Thyroid_Peroxidase Thyroid Peroxidase (TPO) Enzyme Thiourea_Derivatives->Thyroid_Peroxidase Inhibition Treatment Treatment of Hyperthyroidism Thiourea_Derivatives->Treatment Therapeutic Application Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis (T3 and T4) Thyroid_Peroxidase->Thyroid_Hormone_Synthesis Catalyzes Hyperthyroidism Hyperthyroidism Thyroid_Hormone_Synthesis->Hyperthyroidism Excess leads to caption Mechanism of antithyroid action of thiourea derivatives.

Caption: Mechanism of antithyroid action of thiourea derivatives.

B. Expanding the Horizon: Diverse Biological Activities Emerge

Following the discovery of their antithyroid properties, the biological activities of cyclic thioureas were explored more broadly, revealing a spectrum of potential therapeutic and agricultural applications.

  • Antimicrobial and Antifungal Activity: Early research demonstrated that various thiourea derivatives, including cyclic variants, exhibited inhibitory effects against a range of bacteria and fungi.[4][5][6] This antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

  • Anticonvulsant Properties: Certain substituted thiourea and cyclic thiourea derivatives were found to possess anticonvulsant activity in animal models.[7][8] This discovery opened a new avenue for the development of novel antiepileptic drugs.

  • Herbicidal Activity: The potential of cyclic thiourea derivatives in agriculture was recognized with the discovery of their herbicidal properties.[9] These compounds were found to interfere with essential plant biochemical pathways.

  • Enzyme Inhibition: Beyond thyroid peroxidase, cyclic thioureas have been identified as inhibitors of various other enzymes, including α-glucosidase and α-amylase, suggesting their potential in managing metabolic disorders.

IV. The Rise of Chiral Cyclic Thioureas in Asymmetric Catalysis

A significant evolution in the application of cyclic thioureas occurred with the advent of organocatalysis. Pioneers in this field recognized the unique hydrogen-bonding capabilities of the thiourea moiety. By incorporating the thiourea unit into a chiral cyclic scaffold, researchers were able to create highly effective asymmetric organocatalysts. These catalysts have been instrumental in promoting a wide range of stereoselective reactions, becoming indispensable tools in modern organic synthesis.

V. Conclusion: A Legacy of Discovery and a Future of Innovation

The historical journey of cyclic thiourea compounds is a compelling narrative of scientific exploration, from their humble beginnings in foundational synthetic chemistry to their recognition as potent biological agents and versatile catalysts. The early, often serendipitous, discoveries laid the groundwork for decades of research that continue to uncover new applications for this remarkable class of molecules. For today's researchers, an appreciation of this rich history provides not only context but also inspiration for the continued development of novel cyclic thiourea-based compounds with the potential to address pressing challenges in medicine, agriculture, and beyond.

References

  • Allen, C. F. H.; Edens, C. O.; VanAllan, J. Ethylene thiourea. Organic Syntheses. 1946, 26, 34. DOI: 10.15227/orgsyn.026.0034. [Link]

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  • ResearchGate. Herbicidal Activity and Molecular Similarity of 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea Derivatives. ResearchGate. [Link]

  • Taslimi, P.; et al. Novel cyclic thiourea derivatives of aminoalcohols at the presence of AlCl3 catalyst as potent α-glycosidase and α-amylase inhibitors: Synthesis, characterization, bioactivity investigation and molecular docking studies. Bioorganic Chemistry. 2020, 104, 104216. DOI: 10.1016/j.bioorg.2020.104216. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Ethylene Thiourea. INCHEM. 1987. [Link]

  • Karadag, A.; et al. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. 2009, 14(1), 288-297. DOI: 10.3390/molecules14010288. [Link]

  • Chiririuc, C.; et al. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules. 2008, 13(3), 567-579. DOI: 10.3390/molecules13030567. [Link]

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  • Masereel, B.; et al. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Epilepsia. 1997, 38(3), 334-337. DOI: 10.1111/j.1528-1157.1997.tb01125.x. [Link]

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Comprehensive literature review on tetrahydropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

Tetrahydropyrimidine (THPM) derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold serves as a cornerstone for the development of novel therapeutic agents with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of tetrahydropyrimidine derivatives, delving into their synthesis, diverse biological functions, and their escalating importance in modern drug discovery. For researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, bridging fundamental chemistry with applied pharmacology and offering insights into the future trajectory of THPM-based therapeutics.

Chapter 1: The Tetrahydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring is a six-membered heterocycle containing two nitrogen atoms. This structural motif is found in numerous biologically active molecules and approved drugs, underscoring its status as a "privileged scaffold".[1] The inherent structural features of the THPM core, including its hydrogen bonding capabilities and conformational flexibility, allow for facile interaction with a variety of biological targets. This has led to the discovery of THPM derivatives with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

Physicochemical Properties and Structural Features

The physicochemical properties of tetrahydropyrimidine derivatives, such as solubility, lipophilicity, and metabolic stability, can be readily modulated through substitution at various positions of the ring.[5] These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] The structural characterization of these compounds is routinely performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), with single-crystal X-ray diffraction providing definitive structural elucidation.[7][8]

Chapter 2: Synthetic Strategies for Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidine derivatives has evolved significantly, with a focus on efficiency, diversity, and green chemistry principles.

The Cornerstone: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), remains the most fundamental and widely employed method for the synthesis of tetrahydropyrimidines.[7][8][9]

The classical Biginelli reaction is typically catalyzed by a strong acid. The proposed mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the tetrahydropyrimidine product. The choice of an acid catalyst is critical as it facilitates both the initial condensation and the final dehydration step.

To improve yields, reduce reaction times, and broaden the substrate scope, a variety of catalysts have been developed. These include Lewis acids (e.g., Cu(OTf)₂, Yb(OTf)₃), Brønsted acids, and heterogeneous catalysts.[9] The use of these catalysts often allows for milder reaction conditions and greater functional group tolerance.

Microwave-Assisted and Ultrasound-Promoted Synthesis: A Green Chemistry Approach

In recent years, microwave irradiation and ultrasound have emerged as powerful tools for accelerating the synthesis of tetrahydropyrimidine derivatives.[2][7] These non-conventional energy sources can significantly reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles, aligning with the principles of green chemistry.[10]

Multi-Component Reactions: Efficiency in Diversity-Oriented Synthesis

The Biginelli reaction is a classic example of a multi-component reaction (MCR), which involves the combination of three or more starting materials in a single synthetic operation to form a complex product. MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1][11]

Experimental Protocol: A General Procedure for the Synthesis of a Tetrahydropyrimidine Derivative via the Biginelli Reaction

Objective: To synthesize a 1,2,3,4-tetrahydropyrimidine-2-one derivative using a classical Biginelli condensation.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.[1]

Characterization: The structure of the synthesized compound should be confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biginelli_Reaction_Workflow start Start reactants Combine Aldehyde, β-Ketoester, and Urea in Ethanol start->reactants catalyst Add Catalytic Acid (e.g., HCl) reactants->catalyst reflux Reflux for 4-6 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool and Pour into Ice Water tlc->workup Complete filtration Filter and Wash Solid Product workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Characterize Product (NMR, IR, MS) recrystallization->characterization end End characterization->end

Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.

Chapter 3: The Broad Spectrum of Biological Activity

Tetrahydropyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting Cell Division and Beyond

A significant number of tetrahydropyrimidine derivatives have been reported to possess potent anticancer activity against various cancer cell lines.[3][12][13]

One of the key mechanisms of anticancer action for some THPMs is the inhibition of the mitotic kinesin Eg5.[2] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Monastrol, a well-known Eg5 inhibitor, features a tetrahydropyrimidine core.[3][11]

Antimicrobial Properties: A Fight Against Resistance

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrahydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[14][15][16]

Various substituted tetrahydropyrimidines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][12] The antimicrobial activity is often influenced by the nature and position of substituents on the tetrahydropyrimidine ring.

Some tetrahydropyrimidine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in microorganisms.[17] By inhibiting DHFR, these compounds disrupt essential metabolic pathways, leading to microbial cell death.

Antidiabetic Potential: Targeting α-Glucosidase

Certain tetrahydropyrimidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[2][3] Inhibition of this enzyme can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia in diabetic patients. Some derivatives have shown inhibitory activity comparable or even superior to the standard drug acarbose.[3]

Anthelmintic Applications: Neuromuscular Blockade in Parasites

Tetrahydropyrimidines such as pyrantel and morantel are widely used as anthelmintic drugs in veterinary medicine to treat infections caused by parasitic roundworms.[18]

These compounds act as nicotinic acetylcholine receptor agonists, causing depolarization of the muscle cells of the parasites.[19][20] This leads to spastic paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body.[18][20] They also inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, further potentiating the neuromuscular blockade.[18]

Biological_Activities THPM Tetrahydropyrimidine Derivatives Anticancer Anticancer THPM->Anticancer Antimicrobial Antimicrobial THPM->Antimicrobial Antidiabetic Antidiabetic THPM->Antidiabetic Anthelmintic Anthelmintic THPM->Anthelmintic Other Other Activities THPM->Other Eg5 Eg5 Inhibition Anticancer->Eg5 mechanism DHFR DHFR Inhibition Antimicrobial->DHFR mechanism AlphaGlucosidase α-Glucosidase Inhibition Antidiabetic->AlphaGlucosidase mechanism AChE Acetylcholinesterase Inhibition Anthelmintic->AChE mechanism AntiInflammatory Anti-inflammatory Other->AntiInflammatory Antiviral Antiviral Other->Antiviral CalciumChannel Calcium Channel Blockade Other->CalciumChannel

Caption: Diverse biological activities of tetrahydropyrimidine derivatives.

Other Notable Activities: Anti-inflammatory, Antiviral, and Cardiovascular Effects

The biological scope of tetrahydropyrimidines extends to other important therapeutic areas. Derivatives have been reported to possess anti-inflammatory, antiviral (including activity against HIV), and antihypertensive properties.[5] The antihypertensive effects of some THPMs are attributed to their ability to act as calcium channel blockers.[5][7]

Chapter 4: Tetrahydropyrimidines in Drug Discovery and Development

The versatility of the tetrahydropyrimidine scaffold makes it a valuable platform for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. By systematically modifying the substituents on the core structure, researchers can identify key structural features that enhance potency and selectivity for a particular biological target.

In Silico Approaches: Molecular Docking and Pharmacokinetic Prediction

Computational methods, such as molecular docking, are increasingly used to predict the binding modes of tetrahydropyrimidine derivatives with their target proteins.[1][6] These in silico studies provide valuable insights into the molecular basis of their activity and can guide the design of more potent and selective inhibitors. Additionally, computational tools are employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.[1][21]

Case Studies: Promising Tetrahydropyrimidine-Based Drug Candidates

Several tetrahydropyrimidine derivatives have emerged as promising drug candidates in preclinical and clinical development. For instance, some novel derivatives have been investigated as potential treatments for tuberculosis by targeting thymidylate kinase.[1] Others are being explored as potential inhibitors of SARS-CoV-2.[21]

Table 1: Summary of Biological Activities and Mechanisms of Selected Tetrahydropyrimidine Derivatives

Biological ActivityMechanism of ActionExample Compound(s)Reference(s)
AnticancerInhibition of mitotic kinesin Eg5Monastrol and its derivatives[3][11]
AntibacterialInhibition of Dihydrofolate Reductase (DHFR)Fused pyrimidine-based compounds[17]
AntidiabeticInhibition of α-glucosidase1,3,4-oxadiazole bearing THPMs[2]
AnthelminticAcetylcholinesterase inhibition, Nicotinic receptor agonismPyrantel, Morantel[18][19]
AntihypertensiveCalcium channel blockadeVarious substituted THPMs[5][7]
Anti-TBInhibition of Thymidylate KinaseTHP derivatives[1]

Chapter 5: Future Perspectives and Conclusion

Emerging Synthetic Methodologies

The development of novel synthetic methods will continue to be a major focus in tetrahydropyrimidine chemistry. The use of flow chemistry, C-H activation, and biocatalysis holds promise for the even more efficient and sustainable synthesis of these important compounds.[10]

Novel Biological Targets

As our understanding of disease biology grows, new biological targets will be identified. The adaptability of the tetrahydropyrimidine scaffold makes it an ideal starting point for the design of inhibitors for these novel targets.

Concluding Remarks

Tetrahydropyrimidine derivatives have firmly established themselves as a versatile and valuable class of compounds in medicinal chemistry. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain an area of intense research for the foreseeable future. The continued exploration of their therapeutic potential is expected to yield new and effective treatments for a wide range of human diseases.

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An In-depth Technical Guide on the Safe Handling of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known by synonyms such as N,N'-Trimethylenethiourea and Propylenethiourea, is a heterocyclic compound with the molecular formula C₄H₈N₂S.[1][2] This compound is a valuable building block in organic synthesis and medicinal chemistry.[1] Its utility in the preparation of aryl-substituted heterocycles and potential as a reactant in the synthesis of molecules with antibiotic properties underscore its importance in research and development.[1][3] Given its increasing application, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Analysis

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized with the following hazard statements:

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

The signal word associated with this compound is "Warning".[4] These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. The target organ for single exposure toxicity is the respiratory system.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₄H₈N₂S[1][2]
Molecular Weight 116.18 g/mol [1][2][4]
Appearance Solid[6]
Melting Point 210-212 °C (lit.)[3][4]
Flash Point Not applicable[4]
Storage Class 11 - Combustible Solids[4]

The high melting point indicates that it is a stable solid at room temperature. The "Not applicable" flash point suggests it is not a flammable solid under standard conditions, though it is classified as a combustible solid.

Section 2: Exposure Controls and Personal Protection

The causality behind the selection of personal protective equipment (PPE) is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical to prevent exposure through the primary routes identified in the GHS classification.

Engineering Controls

The first line of defense in minimizing exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] For procedures that may generate dust, a local exhaust ventilation system, such as a chemical fume hood, is mandatory to prevent inhalation of airborne particles.[9]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact, which can cause serious irritation.[6][10]

  • Skin Protection: Impervious gloves, such as nitrile rubber, and a lab coat or other protective clothing must be worn to prevent skin contact.[6][10] It is crucial to wash hands thoroughly after handling.[6][7]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[4]

Caption: Required PPE for handling this compound.

Section 3: Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment and ensuring the integrity of the chemical.

Handling
  • General Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[11] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6][7]

  • Dust Control: Handle the solid material in a way that minimizes dust generation. If dust is created, ensure adequate ventilation and respiratory protection are in use.[7]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12][13] The recommended storage temperature is between 15°C and 25°C.[14]

  • Incompatibilities: Keep away from strong oxidizing agents.[12] While specific incompatibility data for this compound is limited, it is prudent to follow general guidelines for storing chemicals and avoid storing it with incompatible materials.[15]

Storage_Protocol storage Storage of this compound container Tightly Closed Container storage->container location Dry, Cool, Well-Ventilated Area storage->location temperature 15-25°C storage->temperature incompatibles Separate from Strong Oxidizing Agents storage->incompatibles

Caption: Key storage requirements for this compound.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. If skin irritation persists, get medical advice.[9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][16]

Accidental Release Measures
  • Small Spills: For small spills of the solid material, dampen with water to prevent dust formation and transfer to a suitable container for disposal.[16]

  • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[10] Sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[17]

  • Environmental Precautions: Avoid release to the environment.[10]

Section 5: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] Waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical for research and development, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing appropriate engineering controls, consistently using the correct personal protective equipment, and adhering to safe handling, storage, and disposal procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a comprehensive resource to support the safe and effective use of this compound in scientific endeavors.

References

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Sapphire North America. (n.d.). This compound CAS:2055-46-1 EC:218-152-3. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health & Safety. (n.d.). Safe Storage. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3, 4, 5, 6-Tetrahydro-2-pyrimidinethiol, min 99%, 100 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyrimidine-2-thione. PubChem. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3 4 5 6 Tetrahydro 2 Pyrimidinethiol 99. Retrieved from [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine. Retrieved from [Link]

  • European Commission. (2008). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel 3,4,5,6-Tetrahydro-2-pyrimidinethiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis and characterization of novel 3,4,5,6-tetrahydro-2-pyrimidinethiol derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The protocols detailed herein are based on the well-established Biginelli reaction, a one-pot multicomponent reaction renowned for its efficiency and atom economy[4][5]. This guide offers detailed, step-by-step methodologies, insights into the reaction mechanism, and protocols for the structural elucidation of the synthesized compounds using modern analytical techniques.

Introduction: The Significance of Tetrahydropyrimidinethiol Scaffolds

The 1,2,3,4-tetrahydropyrimidine core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity[6]. The incorporation of a 2-thioxo group (a thiol tautomer) often enhances the therapeutic potential of these compounds. Derivatives of this compound have demonstrated a wide spectrum of pharmacological effects, making them attractive targets for drug discovery programs. Reported activities include:

  • Antimicrobial and Antifungal Activity: Many derivatives have shown potent activity against various strains of bacteria and fungi[1][2].

  • Anti-inflammatory Agents: Certain analogues have exhibited significant anti-inflammatory properties, with some showing promise in targeting key inflammatory pathways[3][7].

  • Anticancer Potential: The Biginelli reaction has been instrumental in the discovery of novel anticancer agents, and tetrahydropyrimidinethiol derivatives are no exception, with some compounds showing cytotoxic effects against cancer cell lines[2].

  • Other Biological Activities: These compounds have also been investigated for antiviral, calcium channel modulation, and as SecA inhibitors[1][2][8].

The synthetic accessibility of this scaffold via the Biginelli reaction allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug development[4][9].

The Biginelli Reaction: A Powerful Tool for Synthesis

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot synthesis involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea[4][5][9]. This multicomponent reaction is a cornerstone for the synthesis of dihydropyrimidinones and their thione analogues.

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of debate, but it is generally accepted to proceed through a series of acid-catalyzed condensation and cyclization steps. The following diagram illustrates a widely accepted pathway:

Biginelli_Mechanism cluster_activation Step 1: Aldehyde-Thiourea Condensation cluster_enolate Step 2: Enolate Formation cluster_addition Step 3: Michael-type Addition cluster_cyclization Step 4: Cyclization and Dehydration Aldehyde Ar-CHO Imine_Intermediate Ar-CH=N-C(S)-NH₂⁺ Aldehyde->Imine_Intermediate + Thiourea, H⁺ Thiourea H₂N-C(S)-NH₂ Addition_Product Intermediate Adduct Imine_Intermediate->Addition_Product + Enolate Ketoester R-CO-CH₂-COOR' Enolate R-C(OH)=CH-COOR' Ketoester->Enolate Tautomerization Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Condensation Final_Product 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Derivative Cyclized_Intermediate->Final_Product - H₂O

Figure 1: Proposed mechanism of the Biginelli reaction for the synthesis of tetrahydropyrimidinethiol derivatives.

Experimental Protocols

The following protocols are generalized methods for the synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrates used.

General Protocol for the Synthesis of Tetrahydropyrimidinethiol Derivatives via Biginelli Reaction

This protocol describes a typical acid-catalyzed synthesis.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Thiourea (15 mmol)

  • Ethanol (95%, 25 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and thiourea (15 mmol).

  • Add 25 mL of 95% ethanol to the flask and stir to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • A precipitate will often form upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (see Section 4).

Catalyst Variations for Improved Yields and Reaction Times

While traditional Brønsted acids like HCl are effective, various Lewis acids and other catalysts have been employed to improve reaction yields and shorten reaction times[1]. Some examples include:

  • Lewis Acids: Yb(OTf)₃, Cu(OTf)₂, BiCl₃, Mn(OAc)₃·2H₂O

  • Amine Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective catalyst, often leading to higher yields and shorter reaction times compared to HCl[1].

The general protocol remains similar, with the substitution of the acid catalyst with the alternative catalyst, often in molar percentage amounts (e.g., 10-20 mol%).

Characterization of Synthesized Derivatives

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound derivatives[10].

Workflow for Compound Characterization

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation If Pure FTIR FTIR Spectroscopy (Functional Groups) Structure_Elucidation->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Structure_Elucidation->NMR MS Mass Spectrometry (Molecular Weight) Structure_Elucidation->MS Final_Data Confirmed Structure & Purity Data FTIR->Final_Data NMR->Final_Data MS->Final_Data

Figure 2: A typical workflow for the characterization of synthesized tetrahydropyrimidinethiol derivatives.

Key Analytical Techniques
  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the crude and purified product.

  • Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. Key characteristic peaks to look for include:

    • N-H stretching: around 3100-3400 cm⁻¹[1]

    • C-H stretching (aromatic and aliphatic): around 2800-3100 cm⁻¹[1]

    • C=O stretching (from the ester group): around 1690-1740 cm⁻¹[1]

    • C=S stretching (thiourea group): around 1570-1600 cm⁻¹[1]

    • C=C stretching (aromatic ring): around 1450-1600 cm⁻¹[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Characteristic signals include:

      • NH protons: Two distinct singlets in the range of δ 9.5-10.8 ppm[1].

      • Aromatic protons: Multiplets in the range of δ 6.5-8.5 ppm, depending on the substitution pattern[1].

      • Methine proton (H-4): A singlet around δ 5.2-5.4 ppm[1].

      • Ester protons (e.g., -OCH₂CH₃): A quartet for the CH₂ and a triplet for the CH₃[1].

    • ¹³C NMR: Provides information on the number of different types of carbon atoms. Key signals include:

      • C=S carbon: around δ 164-175 ppm[1].

      • C=O carbon (ester): around δ 165-175 ppm[1].

      • Aromatic carbons: in the range of δ 110-150 ppm[1].

      • C-4 carbon: around δ 53-55 ppm[1].

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement[10].

Representative Characterization Data

The following table summarizes typical spectroscopic data for a representative this compound derivative.

Compound **Key IR Peaks (cm⁻¹) **Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione3304 (N-H), 1735 (C=O), 1589 (C=S), 724 (C-Cl)[1]10.71 (s, 1H, NH), 9.90 (s, 1H, NH), 7.38-8.22 (m, 9H, Ar-H), 5.41 (s, 1H, H-4), 3.71-3.78 (q, 2H, CH₂), 0.70-0.74 (t, 3H, CH₃)[1]174.81 (C=O), 164.81 (C=S), 147.97, 146.75, 144.99, 133.66, 133.07, 130.63, 129.39, 128.71, 127.81, 122.92, 121.21, 100.86, 59.71, 53.44, 13.33[1]
5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione3165 (N-H), 1694 (C=O), 1599 (C=S)[1]10.42 (s, 1H, NH), 9.87 (s, 1H, NH), 6.65-7.96 (m, 9H, Ar-H), 5.22 (s, 1H, H-4), 3.74 (s, 3H, OCH₃), 3.71-3.87 (q, 2H, CH₂), 0.71-0.74 (t, 3H, CH₃)[1]175.17 (C=O), 165.78 (C=S), 159.17, 136.41, 134.95, 132.67, 130.52, 129.3, 129.00, 128.56, 128.54, 114.88, 102.97, 60.30, 55.99, 54.11, 14.21[1]

Conclusion

The synthesis of this compound derivatives via the Biginelli reaction is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore this important class of heterocyclic compounds. Careful optimization of reaction conditions and thorough characterization of the synthesized products are crucial for ensuring the reliability and reproducibility of research findings in this exciting field.

References

  • Bamba, F., Jin, J., Chaudhary, A. S., Tai, P. C., & Wang, B. (n.d.). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. ResearchGate. [Link]

  • (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]

  • Suma B. V., et al. (n.d.). tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1331–1347. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Research Square. [Link]

  • Todorović, N., Stanojković, T., Micić, R., Matić, I., Božić, B., Vujić, D., & Marinković, A. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7171. [Link]

  • Bamba, F., Jin, J., Chaudhary, A. S., Tai, P. C., & Wang, B. (2020). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. ResearchGate. [Link]

  • Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1331–1347. [Link]

  • (n.d.). Download PDF. World Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. [Link]

  • (n.d.). Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. ResearchGate. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Moreno, A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4930. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Moreno, A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar. [Link]

  • (n.d.). THP derivatives as antiinflammatory agents. ResearchGate. [Link]

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1–123. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

Sources

Application Notes and Protocols for the Use of 3,4,5,6-Tetrahydro-2-pyrimidinethiol in Multi-Component Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3,4,5,6-Tetrahydro-2-pyrimidinethiol in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the pursuit of molecular diversity and complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs), which enable the synthesis of complex molecules in a single, atom-economical step, have emerged as a powerful strategy in this endeavor.[1][2] Among the diverse scaffolds accessible through MCRs, dihydropyrimidinones and their thione analogs (DHPMs) have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a cyclic thiourea, in multi-component reactions. While the classic Biginelli reaction and its variations have traditionally employed linear urea or thiourea, the use of a cyclic counterpart introduces unique structural constraints and potential for novel biological activities in the resulting fused heterocyclic systems. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present field-proven insights into the pharmacological potential of the resulting dihydropyrimidinethione derivatives.

Core Concept: The Biginelli Reaction and the Role of Cyclic Thiourea

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, typically catalyzed by an acid.[1][9][10][11] The use of this compound in place of a linear thiourea leads to the formation of fused dihydropyrimidinethione systems.

Mechanistic Insights: Iminium Intermediate Pathway

The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[12][13][14] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and the thiourea to form the electrophilic iminium ion. This is followed by the nucleophilic attack of the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidinethione product. The cyclic nature of this compound influences the conformational rigidity of the intermediates and transition states, which can affect reaction rates and the stereochemical outcome of the reaction.

Biginelli_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Iminium_Ion N-Acyliminium Ion Aldehyde->Iminium_Ion + H+ Thiourea 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Thiourea->Iminium_Ion Adduct Adduct Iminium_Ion->Adduct Nucleophilic Attack Ketoester β-Dicarbonyl (Enol form) Ketoester->Adduct Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Fused Dihydropyrimidinethione Cyclized_Intermediate->DHPM - H2O

Figure 1: Proposed mechanism for the Biginelli reaction.

Experimental Protocols

The following protocols are representative examples of the Biginelli condensation for the synthesis of dihydropyrimidinethiones. These can be adapted for use with this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for the Synthesis of Fused Dihydropyrimidinethiones using a Lewis Acid Catalyst

This protocol describes a general method for the synthesis of dihydropyrimidinethiones using a Lewis acid catalyst, which often provides good to excellent yields.[9][15]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)

  • This compound (1.2 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Hydrochloric acid (catalytic amount, 1-2 drops)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), this compound (1.2 mmol), and nickel(II) chloride hexahydrate (0.1 mmol).

  • Add ethanol (10 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice (20-30 g) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure fused dihydropyrimidinethione.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Synthesis of Fused Dihydropyrimidinethiones

Solvent-free conditions offer an environmentally friendly and often more efficient alternative for the Biginelli reaction.[2][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-dicarbonyl compound (1.0 mmol)

  • This compound (1.2 mmol)

  • Caffeine (0.2 mmol, 20 mol%) or another suitable catalyst

Procedure:

  • In a clean and dry mortar, combine the aromatic aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), this compound (1.2 mmol), and caffeine (0.2 mmol).

  • Grind the mixture thoroughly with a pestle for 10-15 minutes at room temperature.

  • Alternatively, the mixture can be heated in a round-bottom flask at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mixture and stir to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product.

Experimental_Workflow cluster_reagents Reactant Mixing Aldehyde Aldehyde Reaction Reaction (Heating/Grinding) Aldehyde->Reaction Ketoester β-Dicarbonyl Ketoester->Reaction Thiourea 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Thiourea->Reaction Catalyst Catalyst Catalyst->Reaction Workup Work-up (Precipitation/Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: General experimental workflow for synthesis.

Data Presentation: Representative Yields and Conditions

The following table summarizes typical reaction conditions and yields for the Biginelli synthesis of dihydropyrimidinethiones with various aromatic aldehydes. While these examples utilize thiourea, they provide a valuable reference for adapting the reaction to this compound. Yields are highly dependent on the specific substrates and catalysts used.

EntryAldehydeβ-Dicarbonyl CompoundCatalystConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateHClEthanol, reflux, 18h~40-60[9]
24-ChlorobenzaldehydeEthyl acetoacetateNiCl₂·6H₂OEthanol, reflux, 3h92[15]
34-MethoxybenzaldehydeEthyl acetoacetateCaffeineSolvent-free, 80°C, 30 min95[2]
43-NitrobenzaldehydeMethyl acetoacetatep-TSAEthanol, reflux, 4h88[16]
5BenzaldehydeAcetylacetoneHClEthanol, reflux, 12h75[17]
64-HydroxybenzaldehydeEthyl acetoacetateAmmonium dihydrogen phosphateSolvent-free, 100°C, 2h85[5]

Field-Proven Insights: Pharmacological Significance

The dihydropyrimidinethione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. The incorporation of the fused ring system from this compound can lead to novel compounds with enhanced or unique pharmacological profiles.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of dihydropyrimidinethione derivatives.[3][4][8][18] These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. The mechanism of action for some derivatives is linked to the inhibition of kinesin Eg5, a motor protein essential for mitosis.

Table of Anticancer Activity of Representative Dihydropyrimidinethiones:

Compound IDCancer Cell LineGI₅₀ (µM)Reference
4i Human breast cancer (MCF7)<10.0[3]
4o Human colon cancer (SW620)16.3[3]
4q Human breast cancer (MCF7)22.2[3]
4s Human breast cancer (MCF7)<10.0[3]
Derivative of 4d Human glioma (U87)15.8[8]
Derivative of 4g Human glioma (U251)12.3[8]
Antimicrobial Activity

The dihydropyrimidinethione core is also associated with significant antimicrobial properties against a range of pathogenic bacteria and fungi.[4][5][6][7] The presence of the thiourea moiety is often crucial for this activity.

Table of Antimicrobial Activity of Representative Dihydropyrimidinethiones:

Compound IDMicroorganismMIC (µg/mL)Reference
6a-h derivative Staphylococcus aureus12.5-25[4]
6a-h derivative Bacillus subtilis25-50[4]
77a Staphylococcus aureus~1.3[4]
77c Bacillus subtilis~0.3[4]
DHPM derivative Escherichia coli32[7]
DHPM derivative Pseudomonas aeruginosa64[7]

Conclusion and Future Directions

This compound serves as a valuable and strategic building block in the multi-component synthesis of fused dihydropyrimidinethiones. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. The resulting fused heterocyclic systems hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration into the asymmetric synthesis of these compounds and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of next-generation drug candidates.

References

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. [Link]

  • Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. National Institutes of Health. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

  • Manuscript. Caffeine-catalyzed Biginelli reaction. [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. National Institutes of Health. [Link]

  • Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylp. Semantic Scholar. [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. National Institutes of Health. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • The Biginelli Reaction: Development and Applications. University of Illinois. [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

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  • Biginelli reaction. Taylor & Francis. [Link]

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Application Notes and Protocols for 3,4,5,6-Tetrahydro-2-pyrimidinethiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steel Corrosion and the Promise of Pyrimidine Thiols

Steel, the backbone of modern infrastructure and industry, is under constant threat from corrosion, an electrochemical process that degrades its integrity and performance. In acidic environments, commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration, the corrosion of steel is particularly aggressive. The use of corrosion inhibitors is a frontline strategy to combat this degradation. These chemical compounds, when added in small concentrations to the corrosive environment, adsorb onto the metal surface and form a protective barrier, effectively stifling the corrosive process.[1]

Organic inhibitors, particularly those containing heteroatoms like nitrogen and sulfur, have shown exceptional efficacy.[2] The pyrimidine ring system, a fundamental component of various biologically active molecules, has emerged as a promising scaffold for corrosion inhibitors due to the presence of two nitrogen atoms.[3] When combined with a thiol group (-SH), as in the case of 3,4,5,6-Tetrahydro-2-pyrimidinethiol , the potential for strong interaction with the steel surface is significantly enhanced. The sulfur atom, with its available lone pair of electrons, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to robust adsorption and the formation of a durable protective film.[4]

This document provides a comprehensive guide to the application and evaluation of this compound as a corrosion inhibitor for steel. While specific experimental data for this exact molecule is not extensively available in the public domain, we will draw upon established protocols and data from closely related pyrimidine-thiol derivatives to provide a detailed and practical framework for researchers. The principles and methodologies outlined herein are directly applicable to the study of this compound and will enable a thorough assessment of its performance.

Mechanism of Corrosion Inhibition: A Tale of Adsorption and Protection

The primary mechanism by which this compound is expected to inhibit the corrosion of steel is through adsorption onto the metal surface. This process can be visualized as the formation of a protective molecular layer that isolates the steel from the aggressive acidic environment.

Several factors contribute to the robust adsorption of pyrimidine thiols:

  • Presence of Heteroatoms: The molecule contains two nitrogen atoms within the pyrimidine ring and a sulfur atom in the thiol group. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, leading to the formation of coordinate covalent bonds (chemisorption).[2]

  • π-Electrons: Although the tetrahydropyrimidine ring is not aromatic, the C=S double bond possesses π-electrons that can interact with the metal surface.

  • Hydrophobic Moiety: The cyclic hydrocarbon structure of the tetrahydropyrimidine ring provides a hydrophobic backbone that can help to repel water molecules from the steel surface, further hindering the corrosion process.

The adsorption of such inhibitors typically follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer on the metal surface.[5] The inhibitor molecules (Inh) adsorb onto the active sites on the steel surface, establishing an equilibrium:

Inh(solution) + xH₂O(ads) ⇌ Inh(ads) + xH₂O(solution)

This adsorption process effectively blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor .[4]

Visualizing the Inhibition Process

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the inhibitor's performance.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface (Fe) cluster_protection Protective Layer H+ H⁺ ions Fe_surface Fe atoms H+->Fe_surface Attack (Corrosion) Cl- Cl⁻ ions Cl-->Fe_surface Pitting Inhibitor 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Inhibitor->Fe_surface Adsorption (N, S heteroatoms) Protective_Film Adsorbed Inhibitor Film

Caption: Proposed adsorption mechanism of this compound on a steel surface.

Experimental Evaluation Protocols

A multi-faceted approach is essential for a comprehensive evaluation of a corrosion inhibitor. The following protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are industry-standard methods.

Weight Loss Measurement: The Gravimetric Approach

This is a fundamental and straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Sample Preparation:

    • Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.2 cm).

    • Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 180, 400, 800, 1200 grit) to achieve a smooth, mirror-like finish.

    • Degrease the polished coupons by washing with acetone, followed by rinsing with double-distilled water.

    • Dry the coupons in a moisture-free environment (e.g., a desiccator or with a stream of warm air) and accurately weigh them using an analytical balance (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the desired corrosive medium (e.g., 1 M HCl).

    • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test:

    • Immerse the pre-weighed steel coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6, 24, 48 hours) at a constant temperature (e.g., 25 °C).

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove any loose corrosion products.

    • Rinse with double-distilled water and acetone.

    • Dry the coupons thoroughly and re-weigh them (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements: Probing the Interface

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode setup is used, comprising the steel sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

a) Potentiodynamic Polarization (PDP)

This technique measures the current response of the steel sample to a controlled change in its potential.

Protocol:

  • Sample and Solution Preparation: Prepare the steel electrode and inhibitor solutions as described for the weight loss measurements. The exposed surface area of the working electrode should be well-defined (e.g., 1 cm²).

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Polarization Scan:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E). This is known as a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

    • Calculate the inhibition efficiency: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the steel-solution interface.

Protocol:

  • Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at OCP.

  • Impedance Measurement:

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Plot the imaginary part of the impedance (-Z") versus the real part (Z') to obtain a Nyquist plot. For a simple corrosion process, this will appear as a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

    • Fit the EIS data to an appropriate equivalent electrical circuit to model the electrochemical processes at the interface.

    • Calculate the inhibition efficiency: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where R_ct,inh and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation: A Quantitative Look at Inhibition

To illustrate the expected outcomes, the following tables present hypothetical data for a pyrimidine thiol inhibitor in 1 M HCl, based on trends observed for similar compounds.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.212.5-
5015.13.7670.0
1008.52.1283.1
2004.21.0591.6
5002.10.5295.8

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801150-
50-47233371.0
100-46518484.0
200-4589891.5
500-4505295.5

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)55150-
501958571.8
1003506084.3
2006804591.9
50012503095.6

Surface Analysis: Visualizing the Protective Film

Scanning Electron Microscopy (SEM)

SEM is a powerful tool to visualize the morphology of the steel surface before and after corrosion, with and without the inhibitor.

Protocol:

  • Sample Preparation: Use the steel coupons from the weight loss experiment.

  • Imaging:

    • Image a polished, uncorroded steel coupon to establish a baseline.

    • Image a coupon that has been immersed in the blank corrosive solution. This will typically show a rough, pitted surface.

    • Image a coupon that has been immersed in the inhibitor solution. A significantly smoother surface is expected, indicating the formation of a protective film.[5]

Theoretical Insights: Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide valuable insights into the inhibitor-metal interaction at the molecular level. These calculations can determine parameters such as:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.

  • Mulliken Charges: These calculations can identify the specific atoms (e.g., N and S) that are the primary sites of interaction with the steel surface.

G cluster_workflow Experimental Workflow A Steel Sample Preparation C Weight Loss Measurements A->C D Electrochemical Tests (PDP, EIS) A->D B Inhibitor Solution Preparation B->C B->D E Surface Analysis (SEM) C->E F Data Analysis & Inhibition Efficiency Calculation C->F D->E D->F E->F

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Conclusion and Future Perspectives

This compound holds significant promise as a corrosion inhibitor for steel in acidic environments, owing to its molecular structure rich in active adsorption centers. The protocols and methodologies detailed in this guide provide a robust framework for its systematic evaluation. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency, mechanism of action, and the nature of the protective film it forms.

Future research should focus on obtaining specific experimental data for this compound to validate the expected high performance. Additionally, studies in a wider range of corrosive media, at varying temperatures, and in combination with other chemical species would be valuable for its potential industrial applications. The exploration of its environmental impact and biodegradability will also be crucial for its development as a green and sustainable corrosion inhibitor.

References

  • Electrochemical Studies of the Inhibition Effect of 4,6-dichloro- 2-(methylthio) pyrimidine on the Corrosion of AISI Type 321 Stainless Steel in 1.0 M Hydrochloric Acid. (2016). International Journal of Electrochemical Science. [Link]

  • Development of New Pyrimidine Derivative Inhibitor for Mild Steel Corrosion in Acid Medium. (2022). ResearchGate. [Link]

  • Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview. (2018). ResearchGate. [Link]

  • An electrochemical and theoretical evaluation of 4,6-diamino-2-pyrimidinethiol as a corrosion inhibitor for mild steel in HCl solutions. (2023). ResearchGate. [Link]

  • Pyrimidine derivatives as efficient anticorrosive agents for acid corrosion of mild steel: Electrochemical and computational validation. (2023). Arabian Journal of Chemistry. [Link]

  • A triazolopyrimidine derivative as corrosion inhibitor for mild steel in HCl solution. (2020). ResearchGate. [Link]

  • Performance and theoretical study on corrosion inhibition of new Triazolo-pyrimidine derivative for Carbon steel in hydrochloric acid. (2017). ResearchGate. [Link]

  • Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. (2025). ResearchGate. [Link]

  • Theoretical Evaluation of Pyrazolo[3,4-d]pyrimidine-thiones Analogues as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid. (2018). ResearchGate. [Link]

  • Pyrimidine Derivatives As Novel Acidizing Corrosion Inhibitors for N80 Steel Useful for Petroleum Industry: A Combined Experimental and Theoretical Approach. (2018). AMiner. [Link]

  • Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4. (2021). ResearchGate. [Link]

  • Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (2020). Semantic Scholar. [Link]

  • Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022). Nature. [Link]

  • Electrochemical and DFTB Investigations of Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives as Corrosion Inhibitors for N80 Carbon Steel in 3.5% NaCl. (2025). ResearchGate. [Link]

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. [Link]

  • Corrosion inhibition results from weight loss measurement (a) Compound... (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarization curves of SS in sulfuric acid in the... (n.d.). ResearchGate. [Link]

  • Variation of weight loss with time (weeks) of corrosion of pipeline steel in petroleum pipeline water. (n.d.). ResearchGate. [Link]

  • Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited... (n.d.). ResearchGate. [Link]

  • NEW MULTIFUNCTIONAL CORROSION INHIBITOR OF STEEL IN FORMATION WATER WITH OIL CONTAINI. (2023). Huseyn R. Gurbanov, Mehpara B. Adigezalova. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2020). MDPI. [Link]

  • Synthesis of new binary trimethoxyphenylfuran pyrimidinones as proficient and sustainable corrosion inhibitors for carbon steel in acidic medium: experimental, surface morphology analysis, and theoretical studies. (2022). Nature. [Link]

  • Potentiodynamic polarization curves for carbon steel in the absence and... (n.d.). ResearchGate. [Link]

  • Electrochemical impedance data revealing charge transfer resistance of... (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarization curve for pipeline steel in 0.5 M sulfuric... (n.d.). ResearchGate. [Link]

  • Potentiodynamic polarization curves of 304 stainless steel in 0.5 M (Na... (n.d.). ResearchGate. [Link]

  • Short report of mild steel corrosion in 0.5 M H2SO4 by 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide. (2021). Jurnal Tribologi. [Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014). ResearchGate. [Link]

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Synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4,5,6-Tetrahydro-2-pyrimidinethiol in Medicinal Chemistry

This compound, also known as propylenethiourea, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1][2] Its core structure, a cyclic thiourea, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. Research has indicated that compounds incorporating this moiety may exhibit properties ranging from antimicrobial to acting as reactants in the preparation of various aryl-substituted heterocycles.[3] The unique arrangement of nitrogen and sulfur atoms within the six-membered ring allows for a variety of chemical modifications, making it a valuable building block for creating novel therapeutic agents.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The procedure detailed herein is robust, employing readily available starting materials and standard laboratory techniques, making it suitable for both academic research and industrial drug discovery settings. Beyond a simple recitation of steps, this guide elucidates the chemical principles and practical considerations that underpin the synthesis, ensuring a thorough understanding for the executing scientist.

Reaction Scheme: A Visual Overview

The synthesis of this compound is achieved through a cyclocondensation reaction between 1,3-diaminopropane and carbon disulfide. This reaction proceeds via the formation of a dithiocarbamic acid intermediate, which subsequently cyclizes to yield the desired product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 1,3-Diaminopropane 1,3-Diaminopropane Product This compound 1,3-Diaminopropane->Product + CS2 (H2O/EtOH, Reflux) Carbon Disulfide Carbon Disulfide

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventPuritySupplierCAS Number
1,3-Diaminopropane≥99%Sigma-Aldrich or equivalent109-76-2
Carbon Disulfide≥99%Sigma-Aldrich or equivalent75-15-0
Ethanol (EtOH)AnhydrousFisher Scientific or equivalent64-17-5
Deionized Water (H₂O)High PurityIn-house or commercial7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Experimental Protocol

This protocol is based on the well-established reaction of 1,3-diaminopropane with carbon disulfide.[3]

Step 1: Reaction Setup and Initial Cooling
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • In the flask, prepare a solution of 1,3-diaminopropane (0.2 mol, 14.82 g) in a mixture of 20 mL deionized water and 20 mL ethanol.

  • Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring. Allow the solution to cool to a temperature between 0-5 °C. This cooling is crucial to control the initial exothermic reaction upon the addition of carbon disulfide.

Step 2: Addition of Carbon Disulfide
  • Carefully measure carbon disulfide (0.2 mol, 15.22 g, 12.0 mL) and place it in the dropping funnel.

  • Add the carbon disulfide dropwise to the cooled solution of 1,3-diaminopropane over a period of approximately 30-45 minutes. The slow, dropwise addition is critical to maintain the reaction temperature between 0-5 °C and prevent the formation of unwanted byproducts.

Step 3: Reflux
  • Once the addition of carbon disulfide is complete, remove the ice bath and replace it with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain the reflux for 12 hours with continuous stirring. The prolonged reflux ensures the completion of the cyclization reaction.

Step 4: Isolation of the Crude Product
  • After 12 hours, turn off the heating and allow the reaction mixture to cool to room temperature.

  • As the solution cools, a precipitate of the crude product will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.

Step 5: Purification by Recrystallization
  • Transfer the crude product to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid. Keep the ethanol near its boiling point to ensure complete dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will form.

  • For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight. The expected melting point of the pure product is 210-212 °C.[3]

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR Data available from SpectraBase.[4]
¹³C NMR Data available from SpectraBase.[4]
FTIR Key absorptions for C=S and N-H bonds are expected.[4][5]
Mass Spec. Molecular ion peak (M+) expected at m/z 116.04.[4]

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent-Specific Hazards
ReagentGHS PictogramsHazard StatementsPrecautionary Statements
1,3-Diaminopropane DangerFlammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection.
Carbon Disulfide DangerHighly flammable liquid and vapor. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Workflow Diagram

Synthesis_Workflow Start Start Setup Reaction Setup: - 3-neck flask, condenser, dropping funnel - 1,3-Diaminopropane in H2O/EtOH Start->Setup Cooling Cool to 0-5 °C in an ice bath Setup->Cooling Addition Dropwise addition of Carbon Disulfide (maintain 0-5 °C) Cooling->Addition Reflux Reflux for 12 hours Addition->Reflux Cooling_Precipitation Cool to room temperature to precipitate crude product Reflux->Cooling_Precipitation Filtration Vacuum filter and wash with cold EtOH Cooling_Precipitation->Filtration Recrystallization Recrystallize from hot EtOH Filtration->Recrystallization Final_Filtration Vacuum filter purified crystals Recrystallization->Final_Filtration Drying Dry under vacuum Final_Filtration->Drying Characterization Characterize product (NMR, IR, MS, MP) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Hussain, S. M., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(3), 139-145.
  • K. Venkatapathy, C. J. Magesh, G. Lavanya, P.T.Perumal and R. Sathishkumar, NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol, New J. Chem., 2019, 43, 12415-12426.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723785, Tetrahydropyrimidine-2-thione. Retrieved January 4, 2026 from [Link].

  • MDPI. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. Retrieved from [Link]

  • National Institutes of Health. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. Retrieved from [Link]

  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). Retrieved from [Link]

  • ACS Publications. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. Retrieved from [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology.
  • Cenmed Enterprises. (n.d.). 3 4 5 6 Tetrahydro 2 Pyrimidinethiol 99. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). 1,4,5,6-Tetrahydro-2-pyrimidinethiol. Retrieved January 4, 2026, from [Link]

Sources

The Ascendant Role of 3,4,5,6-Tetrahydro-2-pyrimidinethiol in Modern Medicinal Chemistry and Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The heterocyclic scaffold of 3,4,5,6-tetrahydro-2-pyrimidinethiol and its derivatives has emerged as a powerhouse in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of this versatile molecule, offering detailed protocols, mechanistic insights, and a critical analysis of its therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own discovery programs.

Introduction: The Strategic Importance of the Tetrahydropyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The introduction of a thiol group at the 2-position and the saturation of the ring to form this compound (THPT) creates a conformationally flexible and reactive scaffold. This unique combination of features allows for facile chemical modification and interaction with a diverse array of biological targets, making it a privileged structure in drug design.[2]

Derivatives of THPT have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2][3] This guide will dissect the chemical synthesis of the core scaffold and its derivatives, elucidate the mechanisms underpinning their biological activities, and provide robust protocols for their evaluation.

Synthetic Strategies: From Core Scaffold to Diverse Libraries

The synthesis of this compound and its substituted analogs is primarily achieved through well-established multicomponent reactions, most notably the Biginelli reaction and its variations.[4][5] These one-pot syntheses offer efficiency and atom economy, making them ideal for the rapid generation of compound libraries for screening purposes.

Protocol: Synthesis of this compound (Parent Compound)

This protocol outlines the direct synthesis of the parent scaffold, a crucial starting material for further derivatization.[6]

Materials:

  • 1,3-Diaminopropane

  • Carbon disulfide (CS₂)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of 20 mL of ethanol and 20 mL of deionized water.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add carbon disulfide (0.2 mol) dropwise to the cooled solution. Maintain the temperature between 0-5 °C during the addition.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, acting through a variety of mechanisms to induce cancer cell death and inhibit tumor growth.[2][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of tetrahydropyrimidine-2-thiol derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt critical cellular processes in cancer cells.

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[7] This is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases, the key executioners of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[7]

  • Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as kinesin-5 and topoisomerase II.[2][8]

  • Induction of Oxidative Stress and Mitotic Catastrophe: Some derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9] They can also trigger mitotic catastrophe, a form of cell death that occurs during mitosis.[9]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrahydropyrimidine-2-thiol derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[2][3]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial properties of these compounds are linked to their ability to interfere with essential microbial processes.

  • Biofilm Inhibition: A key virulence factor for many pathogenic bacteria is the formation of biofilms, which protect them from antibiotics and the host immune system. Certain 2-aminoimidazole derivatives, structurally related to the tetrahydropyrimidine scaffold, have been shown to inhibit biofilm formation by targeting response regulators like VicR.[10]

  • Inhibition of Essential Enzymes: The thiol group can interact with and inhibit enzymes that are vital for microbial survival.

  • Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial or fungal cell membrane.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected tetrahydropyrimidine-2-thiol derivatives against various microbial strains.[2]

CompoundOrganismMIC (mg/mL)
4e Trichophyton mentagrophytes0.20
4f Trichophyton mentagrophytes0.20
4k Trichophyton mentagrophytes0.20

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Tetrahydropyrimidine-2-thiol derivatives have demonstrated significant anti-inflammatory properties.[11][12]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production and activity of pro-inflammatory molecules.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some derivatives can inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[11]

  • Suppression of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[11][13]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of novel tetrahydropyrimidine-2-thiol derivatives.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis a LPS-stimulated Macrophages b Measurement of NO Production (Griess Assay) a->b c Measurement of Cytokine Levels (ELISA for TNF-α, IL-6) a->c g Determination of IC50 Values b->g c->g h Statistical Analysis d COX Enzyme Inhibition Assay d->g e Carrageenan-induced Paw Edema in Rodents f Measurement of Paw Volume e->f f->h

Sources

The Versatile Precursor: 3,4,5,6-Tetrahydro-2-pyrimidinethiol as a Gateway to Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Synthesis

Introduction: The Significance of Fused Pyrimidines

Fused heterocyclic scaffolds are cornerstones in medicinal chemistry and materials science, owing to their rigid structures and diverse biological activities. Among these, systems incorporating the pyrimidine ring are particularly prominent. Pyrimidine and its fused analogues are integral to the structure of nucleic acids and are found in a multitude of FDA-approved drugs for cancer therapy, viral infections, and cardiovascular diseases.[1][2][3] The strategic fusion of a pyrimidine ring with other heterocyclic systems, such as thiazines or thiazoles, often enhances pharmacological efficacy, leading to novel compounds with potent activities as calcium channel blockers, antihypertensive agents, and antimicrobials.[4][5][6] This guide focuses on the utility of 3,4,5,6-tetrahydro-2-pyrimidinethiol, a cyclic thiourea, as a highly versatile and reactive precursor for the construction of these valuable fused heterocyclic systems.

Core Chemistry: The Reactivity of this compound

This compound (also known as propylenethiourea) is a six-membered cyclic thiourea that serves as a powerful building block in heterocyclic synthesis.[1][7] Its utility stems from the presence of multiple nucleophilic centers and the thioamide functional group, which can participate in a variety of cyclization and condensation reactions. The key to its versatility lies in the thioamide tautomerism, allowing it to react as either a thione or a thiol.

The synthesis of the precursor itself is straightforward, typically involving the reaction of 1,3-diaminopropane with carbon disulfide.[8]

this compound

>];

} } dot Caption: Synthesis of the precursor, this compound.

This precursor can then be employed in several key annulation strategies to build fused ring systems. The most common approaches involve reactions with bifunctional electrophiles, such as α-haloketones, α,β-unsaturated carbonyl compounds (Michael acceptors), and dicarbonyl compounds in multicomponent reactions.

Application I: Synthesis of Pyrimido[2,1-b][1][9]thiazine Systems via Hantzsch-type Condensation

A robust and widely used method for constructing a thiazole ring fused to a pyrimidine core is the Hantzsch thiazole synthesis.[9][10] This reaction, when applied to a cyclic thiourea like this compound and an α-haloketone, results in the formation of a fused pyrimido[2,1-b]thiazine system. This class of compounds has demonstrated promising antimicrobial activities.[4][11]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The causality behind this transformation is a sequence of nucleophilic attack and intramolecular cyclization, driven by the inherent reactivity of the starting materials.

  • S-Alkylation (Nucleophilic Attack): The sulfur atom of the thiourea, being a soft nucleophile, preferentially attacks the α-carbon of the haloketone, displacing the halide in an S_N2 reaction. This forms an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic fused heterocyclic system.

G start This compound + α-Haloketone step1 S-Alkylation (SN2) Formation of Isothiouronium Salt start->step1 Nucleophilic Attack step2 Intramolecular Nucleophilic Attack (N attacks C=O) step1->step2 Cyclization step3 Dehydration (-H₂O) step2->step3 Aromatization end Fused Pyrimido[2,1-b]thiazine step3->end

Detailed Experimental Protocol: Synthesis of a 2-Aryl-2,3,6,7,8,9-hexahydropyrimido[2,1-b][1][9]thiazin-4-one Derivative

This protocol describes the synthesis of a fused pyrimido[2,1-b]thiazine derivative by reacting this compound with an α-bromo aryl ketone.

Materials:

  • This compound (1.0 mmol, 116.18 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199.04 mg)

  • Anhydrous Ethanol (20 mL)

  • Sodium Bicarbonate (NaHCO₃) (1.2 mmol, 100.8 mg)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous ethanol (20 mL). Stir until the solid is fully dissolved.

  • Add 2-bromoacetophenone (1.0 mmol) to the solution.

  • Add sodium bicarbonate (1.2 mmol) to the reaction mixture. The base is crucial to neutralize the HBr formed during the reaction, which prevents protonation of the starting materials and facilitates the cyclization.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield the 2-phenyl-2,3,6,7,8,9-hexahydropyrimido[2,1-b][1][12]thiazin-4-one as a solid.

Characterization:

  • Yield: Typically 75-85%.

  • Melting Point: Varies based on the specific aryl substituent.

  • IR (KBr, cm⁻¹): Look for characteristic peaks around 3300-3400 (N-H), 1680-1700 (C=O, amide), and 1600-1620 (C=N).[12]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, a singlet for the C2-H proton, and multiplets for the methylene protons of the tetrahydropyrimidine and thiazine rings.[12]

  • ¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbonyl carbon (~165-175 ppm), C=S carbon (~174 ppm), and aromatic and aliphatic carbons.[1]

Application II: Multicomponent Biginelli-like Reaction for Dihydropyrimidinone Fused Systems

The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and a urea or thiourea.[6][13] Employing this compound in this reaction provides a direct route to fused tricyclic systems with significant therapeutic potential.[5] This one-pot synthesis is highly atom-economical and aligns with the principles of green chemistry.

Mechanistic Rationale

The mechanism of the Biginelli reaction is well-studied and involves a cascade of reactions.[6][14] The choice of an acid catalyst (Brønsted or Lewis acid) is critical as it activates the carbonyl groups and facilitates the key bond-forming steps.

  • Aldehyde-Thiourea Condensation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and the thiourea to form an N-acyliminium ion intermediate. This is often considered the rate-determining step.

  • Nucleophilic Addition: The enol form of the β-dicarbonyl compound adds to the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the remaining thiourea nitrogen onto a carbonyl group, followed by dehydration to yield the stable fused dihydropyrimidinone ring system.

G A Aldehyde B 3,4,5,6-Tetrahydro- 2-pyrimidinethiol C β-Dicarbonyl Compound D N-Acyliminium Ion Intermediate E Addition of Enol D->E F Cyclization & Dehydration E->F G Fused Dihydropyrimidinone F->G R R R->D Acid Catalyst (e.g., B(C₆F₅)₃)

Detailed Experimental Protocol: Synthesis of a Fused Tetrahydroquinazolinedione Derivative

This protocol outlines a one-pot synthesis of a fused quinazoline derivative using this compound, an aromatic aldehyde, and a cyclic β-dicarbonyl compound like dimedone.[5]

Materials:

  • This compound (1.0 mmol, 116.18 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol, 140.18 mg)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%, 5.12 mg)

  • Anhydrous Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the 4-chlorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol), this compound (1.5 mmol), and B(C₆F₅)₃ (1 mol%). The use of a Lewis acid like B(C₆F₅)₃ is highly effective in catalyzing the condensation steps under mild conditions.[15]

  • Add anhydrous ethanol (15 mL) as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction for 3-5 hours by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven to obtain the pure fused tetrahydroquinazolinedione derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Characterization Data Comparison:

The following table summarizes typical characterization data for products derived from Biginelli-type reactions using thiourea.

Compound TypeTypical Yield (%)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)Ref.
4-Aryl-tetrahydropyrimidine-2-thione80-953300-3400 (NH), 1670-1690 (C=O), 1560-1580 (C=S)9.5-10.5 (2H, s, NH), 7.1-7.5 (Ar-H), 5.2-5.4 (1H, s, H-4)[1]
Fused Quinazolinone-2-thione85-923100-3300 (NH), 1650-1670 (C=O), 1550-1570 (C=S)9.0-9.8 (br s, NH), 7.0-7.8 (Ar-H), 5.4-5.6 (1H, s, H-4)[5]

Application III: Annulation with Michael Acceptors

The reaction of this compound with α,β-unsaturated carbonyl compounds (Michael acceptors) provides another efficient route to fused heterocyclic systems. This thia-Michael addition is a powerful C-S bond-forming reaction.[8][16]

Mechanistic Rationale

The reaction is typically base-catalyzed. The base deprotonates the thiol tautomer of the cyclic thiourea, generating a potent thiolate nucleophile.

  • Thiolate Formation: In the presence of a base, the thiol form of this compound is deprotonated to form a thiolate anion.

  • Michael Addition: The thiolate undergoes a conjugate 1,4-addition to the α,β-unsaturated carbonyl compound.

  • Intramolecular Cyclization/Condensation: The resulting enolate intermediate can then undergo an intramolecular cyclization, often followed by dehydration or other rearrangements, to form the final fused heterocyclic product. The exact structure of the product depends on the nature of the Michael acceptor. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) can lead to dihydrothiazolo[3,2-a]pyrimidines.[17]

Conclusion

This compound is a readily accessible and highly adaptable precursor for the synthesis of a diverse array of fused pyrimidine-containing heterocycles. Its ability to participate in fundamental organic reactions such as Hantzsch-type condensations, multicomponent Biginelli-like reactions, and Michael additions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide offer a solid foundation for the exploration and development of novel fused heterocyclic systems with significant biological and pharmacological potential.

References

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Application Notes and Protocols for Investigating the Biological Activity of 3,4,5,6-Tetrahydro-2-pyrimidinethiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrimidine Scaffold

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The 3,4,5,6-Tetrahydro-2-pyrimidinethiol subclass, characterized by a saturated pyrimidine ring and a reactive thiol group, offers a unique three-dimensional structure and chemical functionality, making it an attractive starting point for the synthesis of novel therapeutic candidates.[7][8] The thiol group, in particular, provides a handle for further chemical modification and can play a crucial role in interacting with biological targets.[8][9][10]

These application notes provide a structured, field-proven framework for the initial biological evaluation of novel this compound analogs. The protocols herein are designed to be robust and self-validating, guiding researchers from broad-spectrum screening to more specific mechanistic assays. We will focus on three key areas of high therapeutic relevance: anticancer cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition, using Thyroid Peroxidase (TPO) as an illustrative target due to structural similarities with known inhibitors.

Logical Workflow for Compound Evaluation

A systematic approach is critical to efficiently evaluate a library of new chemical entities. The initial screening should be broad, identifying general bioactivity, which then funnels promising candidates into more specific, hypothesis-driven assays. This workflow ensures that resources are focused on compounds with the highest potential.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & Specificity cluster_2 Phase 3: Lead Optimization Compound Analog Synthesis & Purification Cytotoxicity Protocol 1: Anticancer Cytotoxicity Assay (MTT) Compound->Cytotoxicity Initial broad screen Antimicrobial Protocol 2: Antimicrobial Assay (MIC) Compound->Antimicrobial Parallel screen DataAnalysis Data Analysis: IC50 / MIC Determination Cytotoxicity->DataAnalysis Calculate IC50 Antimicrobial->DataAnalysis Determine MIC EnzymeAssay Protocol 3: Specific Enzyme Inhibition (e.g., TPO) SAR Structure-Activity Relationship (SAR) Studies EnzymeAssay->SAR Inform next synthesis round DataAnalysis->EnzymeAssay Test promising 'hits' Mechanism Mechanism of Action Studies SAR->Mechanism Elucidate target binding

Caption: General workflow for screening novel tetrahydropyrimidinethiol analogs.

Protocol 1: Anticancer Activity Assessment via MTT Cell Viability Assay

Expert Rationale

The initial evaluation of potential anticancer compounds almost universally begins with a cytotoxicity assay.[5][11] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that is highly amenable to high-throughput screening.[12] Its principle is based on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - a key metric of a compound's potency.[12]

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each analog in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Controls are critical for validation:

      • Vehicle Control: Wells with cells treated only with medium containing the same final concentration of DMSO.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin at its known IC50 range).

      • Untreated Control: Wells with cells in medium only.

      • Blank: Wells with medium only (no cells) for background subtraction.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[12][14] Filter-sterilize this solution.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[13][16]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-130 µL of a solubilization solution (e.g., sterile DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[15][16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[12][13] Use a reference wavelength of >650 nm if available to reduce background noise.[12]

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation Template

Table 1: Cytotoxicity (IC50) of Tetrahydropyrimidinethiol Analogs against Various Cancer Cell Lines.

Compound ID Cancer Cell Line IC50 (µM) ± SD Positive Control (Doxorubicin) IC50 (µM) ± SD
Analog-001 MCF-7 [Insert Value] [Insert Value]
Analog-001 A549 [Insert Value] [Insert Value]
Analog-002 MCF-7 [Insert Value] [Insert Value]

| Analog-002 | A549 | [Insert Value] | [Insert Value] |

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

Expert Rationale

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal activity.[17][18] The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound.[19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[20][21][22] This quantitative assay is essential for evaluating the potency and spectrum of novel compounds and is highly reproducible when standardized protocols are followed.[18][22]

Experimental Workflow: MIC Determination

G A 1. Prepare Inoculum Select colonies, suspend in saline, adjust to 0.5 McFarland Standard B 2. Dilute Inoculum Dilute in broth to achieve ~5 x 10^5 CFU/mL in wells A->B D 4. Inoculate Plate Add diluted inoculum to all wells except sterility control B->D C 3. Serial Dilution of Compound Perform 2-fold dilutions of test compound across 96-well plate in broth C->D E 5. Incubate (16-20h, 37°C) D->E F 6. Determine MIC Visually inspect for the lowest concentration with no turbidity E->F

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol
  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[22]

    • Transfer the colonies into a tube of sterile saline.

    • Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

    • Within 30 minutes, dilute this standardized suspension in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

  • Compound Dilution in Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in DMSO. Dilute this in CAMHB to create a starting concentration that is twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of this starting compound solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.[22]

    • Continue this two-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10.[24]

    • This setup leaves well 11 as the growth control and well 12 as the sterility control.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.[22][24] The final volume in each well is now 100 µL.

    • Controls:

      • Growth Control (Well 11): Broth + Inoculum (should be turbid).

      • Sterility Control (Well 12): Broth only (should be clear).

      • Positive Control: Run a parallel plate or row with a known antibiotic (e.g., Gentamicin).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20][23]

  • MIC Determination:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[22][23]

Data Presentation Template

Table 2: Minimum Inhibitory Concentration (MIC) of Tetrahydropyrimidinethiol Analogs.

Compound ID Test Organism Gram Stain MIC (µg/mL) Positive Control (Gentamicin) MIC (µg/mL)
Analog-001 S. aureus ATCC 29213 Positive [Insert Value] [Insert Value]
Analog-001 E. coli ATCC 25922 Negative [Insert Value] [Insert Value]
Analog-002 S. aureus ATCC 29213 Positive [Insert Value] [Insert Value]

| Analog-002 | E. coli ATCC 25922 | Negative | [Insert Value] | [Insert Value] |

Protocol 3: Specific Target Assay - In Vitro Thyroid Peroxidase (TPO) Inhibition

Expert Rationale

Once a compound shows interesting primary activity, investigating its effect on a specific molecular target can help elucidate its mechanism of action. The this compound core is structurally reminiscent of known antithyroid drugs like propylthiouracil, which inhibit thyroid peroxidase (TPO).[25] TPO is a crucial enzyme in the synthesis of thyroid hormones.[26][27] Therefore, assessing the inhibitory potential of new analogs against TPO is a logical, hypothesis-driven secondary screen. The Amplex® UltraRed (AUR) assay is a sensitive, specific, and high-throughput compatible method for measuring peroxidase activity.[26][27]

Detailed Protocol
  • Reagent Preparation:

    • TPO Source: Use commercially available rat or porcine thyroid microsomes, or prepare them from thyroid tissue.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute in assay buffer to the working concentration as per the manufacturer's instructions.

    • Hydrogen Peroxide (H₂O₂): Prepare a fresh, dilute working solution in assay buffer immediately before use.

    • Test Compounds: Prepare serial dilutions in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent and non-inhibitory.

    • Positive Control: Prepare dilutions of a known TPO inhibitor, such as Methimazole (MMI).[25]

  • Assay Procedure (96-well black plate):

    • To each well, add the following in order:

      • 50 µL of Assay Buffer.

      • 10 µL of test compound dilution or control (vehicle, MMI).

      • 20 µL of TPO enzyme preparation.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding a 20 µL mixture of AUR and H₂O₂.

    • Controls:

      • 100% Activity Control: Enzyme + Vehicle (DMSO) + Substrates.

      • 0% Activity Control (Blank): Vehicle + Substrates (No Enzyme).

      • Positive Inhibition Control: Enzyme + MMI + Substrates.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically over 15-30 minutes (Excitation: ~530-560 nm, Emission: ~590 nm) or as a single endpoint reading.

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition using the formula:

      • % Inhibition = [1 - (Rate_Treated / Rate_VehicleControl)] * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation Template

Table 3: In Vitro Inhibition of Thyroid Peroxidase (TPO) by Tetrahydropyrimidinethiol Analogs.

Compound ID TPO Inhibition IC50 (µM) ± SD Positive Control (Methimazole) IC50 (µM) ± SD
Analog-001 [Insert Value] [Insert Value]
Analog-002 [Insert Value] [Insert Value]

| Analog-003 | [Insert Value] | [Insert Value] |

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods Source: PubMed URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: PubMed URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: Scilit URL: [Link]

  • Title: Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption Source: PubMed URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]

  • Title: Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat Source: US EPA Risk Assessment Portal URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: ResearchGate URL: [Link]

  • Title: Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption Source: ResearchGate URL: [Link]

  • Title: Assay development and efficacy testing of novel and established antimicrobials Source: University of Sheffield URL: [Link]

  • Title: Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents Source: Pharmaceutical Sciences URL: [Link]

  • Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies Source: MDPI URL: [Link]

  • Title: Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one Source: MDPI URL: [Link]

  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

  • Title: Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

  • Title: Synthesis and biological activity of some pyrimidine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols Source: PubMed URL: [Link]

  • Title: Synthesis, antiproliferative activity, and molecular docking studies of 4-chlorothiocolchicine analogues Source: PubMed URL: [Link]

  • Title: Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane Source: PubMed URL: [Link]

  • Title: Analogues of Anticancer Natural Products: Chiral Aspects Source: MDPI URL: [Link]

  • Title: Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant Source: MDPI URL: [Link]

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Application Notes and Protocols for 3,4,5,6-Tetrahydro-2-pyrimidinethiol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as propylenethiourea, is a cyclic thiourea derivative with the chemical formula C₄H₈N₂S.[1][2] Its structure, featuring a saturated pyrimidine ring and a thiol group, suggests a high potential for biological activity, making it a compelling candidate for investigation in agrochemical research.[3] While direct applications in agriculture are not yet widely established, the broader class of thiourea and thiouracil derivatives has demonstrated significant promise as fungicides, herbicides, and plant growth regulators.[4][5][6][7][8] This document provides a detailed guide for researchers, outlining potential applications and corresponding experimental protocols to evaluate the efficacy of this compound as a novel agrochemical agent.

The synthesis of this compound is a straightforward process, typically involving the reaction of 1,3-diaminopropane with carbon disulfide.[9] This accessibility, combined with the known bioactivity of related compounds, provides a strong rationale for its exploration.

Compound Profile:

PropertyValueSource
CAS Number 2055-46-1[1][2][9][10][11][12]
Molecular Formula C₄H₈N₂S[1][2][10][11]
Molecular Weight 116.18 g/mol [1][2][10]
Melting Point 210-212 °C[9]
Appearance White to off-white crystalline powder
Synonyms Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[2][10][11]

Part 1: Potential Application as a Fungicide

Scientific Rationale:

Thiouracil and its derivatives have shown notable antifungal activity against a range of plant pathogens.[4][13][14] The sulfur atom in the thiourea moiety is often crucial for its biological activity, potentially interacting with essential enzymes or proteins in fungal cells. The mechanism of action could involve the disruption of cellular respiration, inhibition of spore germination, or interference with cell wall synthesis. Given these precedents, this compound is a strong candidate for investigation as a novel fungicide.

Experimental Workflow for Fungicidal Screening:

Fungicidal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Dose-Response cluster_2 In Vivo Evaluation A Preparation of This compound Stock Solutions C Poisoned Food Assay (Mycelial Growth Inhibition) A->C D Spore Germination Assay A->D B Selection of Test Fungal Pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) B->C B->D E Calculation of EC50 Values C->E F Determination of Minimum Inhibitory Concentration (MIC) D->F G Detached Leaf Assay E->G F->G H Whole Plant Assay (Preventative & Curative) G->H I Mechanism of Action Studies (Optional Follow-up) H->I

Caption: Workflow for evaluating the fungicidal potential of this compound.

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the effect of this compound on the mycelial growth of selected plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C.

  • Poisoned Media Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 1, 10, 50, 100, and 200 ppm. Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each Petri dish.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc = average diameter of the fungal colony in the control, and dt = average diameter of the fungal colony in the treatment.

  • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.

Trustworthiness Check:

  • Include a positive control (a known commercial fungicide) to validate the assay's sensitivity.

  • Run all treatments in triplicate to ensure reproducibility.

Part 2: Potential Application as a Herbicide

Scientific Rationale:

Certain thiourea derivatives have been reported to possess herbicidal properties. Their mode of action can vary, potentially including the inhibition of photosynthesis, disruption of amino acid synthesis, or interference with cell division in susceptible plant species. The structural similarity of this compound to these compounds warrants its investigation as a potential herbicide.

Experimental Workflow for Herbicidal Screening:

Herbicidal_Screening_Workflow cluster_0 Pre-emergence Screening cluster_1 Post-emergence Screening cluster_2 Data Analysis & Selectivity A Preparation of Test Compound Formulations C Seed Germination Assay (Petri Dish) A->C D Pot Assay (Soil Application) A->D E Foliar Application on Seedlings A->E B Selection of Weed & Crop Species (e.g., Amaranthus retroflexus, Setaria viridis, Zea mays, Glycine max) B->C B->D B->E F Phytotoxicity Assessment (Visual Rating, Biomass Reduction) C->F D->F E->F G Calculation of GR50 Values F->G H Determination of Crop Selectivity Index F->H I Mode of Action Studies (Optional Follow-up) G->I H->I

Caption: Workflow for evaluating the herbicidal activity of this compound.

Protocol 2.1: Pre-emergence Herbicidal Activity Assay (Petri Dish)

Objective: To evaluate the effect of this compound on the seed germination and early seedling growth of selected weed and crop species.

Materials:

  • This compound

  • Acetone and Tween-20 (for formulation)

  • Sterile Petri dishes with filter paper

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Seeds of monocot and dicot crops (e.g., Zea mays, Glycine max)

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Prepare a series of dilutions in water containing 0.5% Tween-20 to achieve final concentrations of 10, 50, 100, 250, and 500 ppm. The control will be a solution of acetone and Tween-20 in water at the same concentration as the treatments.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution or control to each dish.

  • Seed Placement: Arrange 20 seeds of a single test species evenly on the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a controlled environment (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection: After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.

  • GR₅₀ Determination: Determine the concentration required to cause a 50% reduction in growth (GR₅₀) for both root and shoot elongation.

Trustworthiness Check:

  • Ensure seed viability is high (>90%) before starting the experiment.

  • Include a commercial pre-emergence herbicide as a positive control.

  • Perform the experiment with at least three replicates per treatment.

Part 3: Potential Application as a Plant Growth Regulator

Scientific Rationale:

Thiourea itself has been shown to act as a plant growth regulator, stimulating plant growth, improving nutrient uptake, and enhancing resistance to stress.[6] It can influence the synthesis of plant hormones like auxins and cytokinins.[6] The cyclic structure of this compound might modulate these effects, potentially offering more specific or potent plant growth regulatory activities.[15][16]

Experimental Workflow for Plant Growth Regulation Screening:

PGR_Screening_Workflow cluster_0 Seedling Growth Promotion cluster_1 Physiological & Biochemical Analysis cluster_2 Stress Tolerance Evaluation A Preparation of Aqueous Solutions of Test Compound C Seed Treatment/ Soaking A->C D Foliar Spray on Young Seedlings A->D B Selection of Crop Species (e.g., Triticum aestivum, Solanum lycopersicum) B->C B->D E Measurement of Growth Parameters (Height, Biomass) C->E G Root Architecture Analysis C->G D->E F Chlorophyll Content Analysis D->F H Drought Stress Assay D->H I Salinity Stress Assay D->I J Hormonal Profiling (Optional Follow-up) E->J

Caption: Workflow for assessing the plant growth regulatory effects of this compound.

Protocol 3.1: Seedling Vigor Assessment

Objective: To assess the effect of this compound on the early growth and vigor of crop seedlings.

Materials:

  • This compound

  • Deionized water

  • Seeds of a model crop (e.g., wheat, tomato)

  • Pots with sterile potting mix

  • Growth chamber or greenhouse

Procedure:

  • Treatment Solution Preparation: Prepare aqueous solutions of this compound at concentrations of 1, 5, 10, 25, and 50 ppm. Use deionized water as the control.

  • Seed Sowing: Sow seeds at a uniform depth in pots filled with the potting mix.

  • Application: Once the seedlings have emerged and developed their first true leaves, apply the treatment solutions as a foliar spray until runoff.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse under optimal conditions for the chosen crop species.

  • Data Collection: After 14-21 days of treatment, carefully harvest the seedlings. Measure the following parameters:

    • Shoot height

    • Root length

    • Fresh and dry weight of shoots and roots

    • Chlorophyll content (using a SPAD meter or spectrophotometric analysis)

  • Data Analysis: Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences between the treatments and the control.

Trustworthiness Check:

  • Ensure uniform seedling size at the start of the treatment application.

  • Include a known plant growth promoter (e.g., a commercial gibberellic acid formulation) as a positive control.

  • Use a completely randomized design with at least five replicates per treatment.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of agrochemical research. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its potential as a fungicide, herbicide, and plant growth regulator. The structural relationship to known bioactive thiourea and thiouracil derivatives provides a strong scientific basis for this investigation. Rigorous and well-controlled experimentation, following the methodologies described, will be crucial in elucidating the true potential of this compound to contribute to the development of new and effective agricultural technologies.

References

  • ChemicalBook. (2025). This compound | 2055-46-1.
  • MDPI. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review.
  • Wikipedia. (n.d.). Thioureas.
  • Molekula. (n.d.). This compound | CAS No.2055-46-1 Synthetic Routes.
  • PubMed. (2011). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity.
  • MDPI. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
  • ResearchGate. (2025). Structure-activity relationship of the thiouracil derivatives against DPPH radical scavenging assay.
  • Smolecule. (2023). Buy this compound | 2055-46-1.
  • Sigma-Aldrich. (n.d.). This compound = 99 2055-46-1.
  • Yangzhou Chemical Co., Ltd. (2023). Can Thiourea Revolutionize the Field of Agriculture?.
  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 2055-46-1.
  • PubChem. (n.d.). Tetrahydropyrimidine-2-thione.
  • ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Cheméo. (2026). 2(1H)-Pyrimidinethione, tetrahydro-.
  • MDPI. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
  • AccuStandard. (n.d.). This compound (THP) CAS # 2055-46-1.
  • YouTube. (2017). Plant Growth Regulators: What are Plant Hormones [Horticulture 101 Series].

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Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,4,5,6-Tetrahydro-2-pyrimidinethiol as a Ligand

This compound, also known as N,N'-trimethylenethiourea (CAS 2055-46-1), is a cyclic thiourea derivative that presents a fascinating scaffold for coordination chemistry.[1] Its structure, featuring a six-membered ring with two nitrogen atoms and an exocyclic sulfur atom, offers multiple potential donor sites for coordination with metal ions. The ligand can exist in tautomeric forms, the thione and thiol forms, which dictates its coordination behavior. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows it to bind to a wide variety of transition metals, leading to complexes with diverse geometries and properties.[2][3]

The interest in metal complexes derived from thiourea and its analogues is driven by their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The coordination of the organic ligand to a metal center often enhances its biological efficacy.[2] Furthermore, these complexes have applications in catalysis and materials science.[6]

This guide provides a comprehensive overview of the synthesis and characterization of metal complexes with this compound, offering detailed protocols and explaining the causality behind the experimental choices.

Part 1: Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol or ethanol, are commonly employed.[7] The stoichiometry of the reaction (metal-to-ligand ratio) can influence the final structure of the complex, leading to mononuclear or polynuclear species.

Protocol 1: Synthesis of a Representative Metal(II) Complex

This protocol describes a general method for the synthesis of a Metal(II) complex, for example, with Nickel(II) or Copper(II).

Materials:

  • This compound (C₄H₈N₂S)

  • Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O or CuCl₂·2H₂O)

  • Methanol (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Ligand Dissolution: Dissolve 2 mmol of this compound in 20 mL of warm methanol in a Schlenk flask equipped with a magnetic stir bar. Stir until the ligand is completely dissolved.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1 mmol of the Metal(II) chloride hexahydrate in 10 mL of methanol.

  • Reaction: Slowly add the methanolic solution of the metal salt to the stirring solution of the ligand at room temperature.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-3 hours. A color change or the formation of a precipitate may be observed. The refluxing ensures the completion of the reaction.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the flask in an ice bath to maximize precipitation.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the resulting solid complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Causality Behind Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal ratio is often used to favor the formation of complexes where two ligand molecules coordinate to one metal center, satisfying the coordination sphere of the metal.[2]

  • Solvent: Methanol is a good choice as it dissolves both the polar metal salt and the moderately polar organic ligand.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the coordination bonds to form and ensures the reaction goes to completion.

Synthesis_Workflow Ligand Dissolve Ligand in Methanol Reaction Mix and Reflux (2-3 hours) Ligand->Reaction Metal_Salt Dissolve Metal Salt in Methanol Metal_Salt->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Isolate Precipitate (Vacuum Filtration) Cooling->Filtration Washing Wash with Cold Methanol & Diethyl Ether Filtration->Washing Drying Dry the Complex Washing->Drying

Caption: General workflow for the synthesis of a metal complex with this compound.

Part 2: Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. By comparing the spectrum of the free ligand with that of the metal complex, key vibrational bands can be identified that shift upon complexation.

Expected Spectral Changes:

  • ν(N-H) Vibrations: The N-H stretching vibrations in the free ligand, typically observed in the region of 3100-3300 cm⁻¹, may shift to lower or higher frequencies upon coordination, or their intensity may decrease, indicating the involvement of the nitrogen atoms in bonding. In some cases, deprotonation of the N-H group can lead to the disappearance of this band.[2]

  • Thioamide Bands: The thioamide group gives rise to several characteristic bands. The C=S stretching vibration, often found around 700-850 cm⁻¹, is expected to shift to a lower frequency upon coordination through the sulfur atom. This is due to the weakening of the C=S double bond as electron density is donated to the metal.[2]

  • ν(C-N) Vibrations: The C-N stretching vibrations, typically in the 1200-1400 cm⁻¹ region, may shift to higher frequencies upon complexation, indicating an increase in the C-N bond order.

  • New Bands: The formation of new, low-frequency bands (typically below 500 cm⁻¹) can be attributed to the M-N and M-S stretching vibrations, providing direct evidence of coordination.[8]

Vibrational Mode **Free Ligand (Approx. cm⁻¹) **Complex (Expected Shift) Reason for Shift
ν(N-H)3100-3300Shift or decrease in intensityInvolvement of N in coordination
ν(C=S)700-850Lower frequencyCoordination of S to the metal
ν(C-N)1200-1400Higher frequencyIncreased C-N bond order
ν(M-N), ν(M-S)-300-500Formation of new metal-ligand bonds

¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution.

Expected Spectral Changes:

  • ¹H NMR: The proton signals of the ligand will experience shifts upon coordination. The N-H proton signal, which is typically broad, may shift significantly or broaden further upon complexation. The methylene protons of the pyrimidine ring will also show shifts due to the change in the electronic environment.

  • ¹³C NMR: The most significant change is expected for the carbon of the C=S group. This signal, found at a low field in the free ligand, will likely shift upon coordination of the sulfur atom to the metal.[2]

UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.[7]

  • Ligand-to-Metal Charge Transfer (LMCT): New absorption bands, not present in the spectra of the free ligand or the metal salt, may appear, which can be assigned to LMCT transitions.

  • d-d Transitions: For complexes of transition metals with unfilled d-orbitals, weak absorption bands in the visible region corresponding to d-d electronic transitions can provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[9]

Analytical and Thermal Characterization

Elemental analysis (C, H, N, S) is crucial for determining the empirical formula of the complex and confirming the metal-to-ligand ratio.

TGA and DSC provide information about the thermal stability of the complexes and the presence of solvent molecules (e.g., water of hydration).[10][11]

  • TGA: A TGA curve shows the mass loss of a sample as a function of temperature. The decomposition steps can correspond to the loss of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.[12]

  • DSC: A DSC curve shows the heat flow to or from a sample as a function of temperature. Endothermic peaks can correspond to melting or the loss of solvent molecules, while exothermic peaks can indicate decomposition or phase transitions.[13]

Temperature Range (°C) Event Technique
50-150Loss of lattice/coordinated waterTGA/DSC (Endotherm)
150-300Onset of ligand decompositionTGA/DSC (Endo/Exotherm)
>300Complete decomposition to metal oxideTGA
Structural Characterization

The most definitive method for determining the three-dimensional structure of a crystalline complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[14]

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_analytical Analytical & Thermal Analysis cluster_structural Structural Analysis FTIR FT-IR Spectroscopy (Confirms Coordination) NMR NMR Spectroscopy (¹H, ¹³C for Diamagnetic Complexes) UV_Vis UV-Vis Spectroscopy (Electronic Transitions & Geometry) Elemental Elemental Analysis (Determines Empirical Formula) TGA_DSC TGA/DSC (Thermal Stability) X_Ray Single-Crystal X-ray Diffraction (Definitive 3D Structure) Complex Synthesized Metal Complex Complex->FTIR Complex->NMR Complex->UV_Vis Complex->Elemental Complex->TGA_DSC Complex->X_Ray

Caption: A comprehensive workflow for the characterization of metal complexes.

Part 3: Potential Applications

Metal complexes of thiourea derivatives are actively being researched for a variety of applications, primarily in the biomedical field.

Antimicrobial and Antifungal Agents

A significant body of research has demonstrated the potent antimicrobial and antifungal activities of thiourea-based metal complexes.[4] The chelation of the metal ion to the ligand often leads to a complex with enhanced lipophilicity, which facilitates its transport across the microbial cell membrane. The metal ion itself can then interfere with cellular processes, leading to cell death.

Anticancer Agents

The development of metal-based anticancer drugs beyond platinum complexes is a major area of research. Thiourea complexes of metals such as gold, silver, and ruthenium have shown promising cytotoxic activity against various cancer cell lines.[1] The mechanism of action can involve interaction with DNA or the inhibition of key enzymes.

Catalysis

The versatile coordination chemistry of thiourea ligands allows for the design of metal complexes that can act as catalysts in various organic transformations.[6] The ability to tune the electronic and steric properties of the complex by modifying the ligand or the metal center is advantageous in catalyst design.

Conclusion

The synthesis and characterization of metal complexes with this compound offer a rich field of study with significant potential for the development of new therapeutic agents and catalysts. The protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore the coordination chemistry of this versatile ligand. A systematic approach, combining various spectroscopic and analytical techniques, is paramount for the unambiguous determination of the structure and properties of these novel compounds.

References

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central. [Link]

  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea. Material Science Research India. [Link]

  • Synthesis, Spectroscopic Investigations, Thermal Analysis and DFT Calculations of Some Pentacarbonyl(Mercaptopyrimidine) Metal(0). DergiPark. [Link]

  • Synthesis and Antimicrobial Activities of Copper (I) Thiourea and. Prime Scholars. [Link]

  • Spectroscopic and TDDFT studies of N-phenyl-N′-(3-triazolyl)thiourea) compounds with transition metal ions. United Arab Emirates University. [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]

  • Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar. [Link]

  • Synthesis, Characterization, Biological Activity and Thermal Studies of Trimethoprim Metal Complexes. JSciMed Central. [Link]

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. [Link]

  • Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. NIH. [Link]

  • FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). "Eurasian Union of Scientists". [Link]

  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. [Link]

  • Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(alpha-pyridyl)pyrazine as a bridging ligand. ResearchGate. [Link]

  • Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands. RSC Publishing. [Link]

  • A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. NIH. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. PubMed Central. [Link]

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Troubleshooting & Optimization

Strategies to improve the yield of 3,4,5,6-Tetrahydro-2-pyrimidinethiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol (also known as Propylenethiourea), a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and make informed decisions in your experiments.

Understanding the Core Reaction: Synthesis from 1,3-Diaminopropane and Carbon Disulfide

The most common and direct route to this compound involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide. This reaction, while seemingly straightforward, is a multi-step process where careful control of reaction parameters is crucial for achieving a high yield of the desired product.

The reaction proceeds through the initial formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization to form the stable six-membered ring of the target molecule. The overall transformation can be visualized as follows:

Reaction_Mechanism 1,3-Diaminopropane 1,3-Diaminopropane Dithiocarbamate Intermediate Dithiocarbamate Intermediate 1,3-Diaminopropane->Dithiocarbamate Intermediate Nucleophilic Attack Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Intermediate Cyclization Cyclization Dithiocarbamate Intermediate->Cyclization Intramolecular Condensation This compound This compound Cyclization->this compound Elimination of H2S

Caption: A simplified workflow of the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the cause and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields can often be traced back to suboptimal reaction conditions or the presence of side reactions. Here are the primary factors to investigate:

  • Incorrect Stoichiometry: An excess of either 1,3-diaminopropane or carbon disulfide can lead to the formation of undesired byproducts. An excess of the diamine can result in the formation of polymeric thioureas, while an excess of carbon disulfide can lead to the formation of dithiocarbamate salts that may not cyclize efficiently.

  • Suboptimal Temperature Control: The initial reaction between the amine and carbon disulfide is exothermic. Insufficient cooling can promote side reactions. Conversely, if the subsequent reflux temperature is too low or the time is too short, the cyclization step may be incomplete.

  • Inappropriate Solvent System: The choice of solvent is critical for ensuring that all reactants and intermediates remain in solution and can react effectively. A common solvent system is a mixture of water and ethanol.[1] The polarity of the solvent can significantly impact the reaction rate.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting start Low Yield Observed check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok [Yes] adjust_stoichiometry Adjust to 1:1 Molar Ratio check_stoichiometry->adjust_stoichiometry [No] check_temp Review Temperature Profile temp_ok Temperature Profile Correct check_temp->temp_ok [Yes] optimize_temp Optimize Cooling and Reflux check_temp->optimize_temp [No] check_solvent Assess Solvent System solvent_ok Solvent System Appropriate check_solvent->solvent_ok [Yes] optimize_solvent Adjust Solvent Ratio or Type check_solvent->optimize_solvent [No] check_purity Analyze Purity of Starting Materials purify_reagents Purify/Dry Starting Materials check_purity->purify_reagents stoichiometry_ok->check_temp temp_ok->check_solvent solvent_ok->check_purity

Sources

Effective purification techniques for 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective purification of 3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS No. 2055-46-1). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile cyclic thiourea. The purity of this compound is critical for its application as a building block in organic synthesis and medicinal chemistry.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its purification.

Compound Profile: Key Characteristics

A foundational understanding of the physicochemical properties of this compound is the first step toward successful purification.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂S[1][2]
Molecular Weight 116.18 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point 210-212 °C (lit.)[2][5]
Solubility Slightly soluble in DMSO and Methanol; Soluble in water and ethanol.[2][4]
Common Synonyms Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[3][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What is the most reliable and scalable method for purifying crude this compound?

A1: For most applications, recrystallization is the most effective, economical, and scalable method. The compound is a stable, crystalline solid with a high melting point, making it an ideal candidate for this technique.[2] A common and effective solvent for this purpose is ethanol or an ethanol/water mixture.[5]

Q2: What are the likely impurities I need to remove?

A2: The most common synthesis route involves the reaction of 1,3-diaminopropane with carbon disulfide.[1][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 1,3-diaminopropane or carbon disulfide.

  • Side-Products: Dithiocarbamate intermediates or small polymeric byproducts.

  • Color Impurities: Often, crude products have a yellowish or brownish tint due to trace, highly conjugated side-products or degradation.

Q3: How do I select the best recrystallization solvent?

A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol is an excellent starting point.[5] A systematic approach involves:

  • Small-Scale Testing: Test the solubility of ~20-30 mg of your crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, water, acetonitrile) at room temperature and then upon heating.

  • Solvent System Optimization: If the compound is too soluble in a solvent at room temperature (like DMSO), it's a poor choice for recrystallization. If it's sparingly soluble even when hot, try a solvent mixture. For instance, if it's highly soluble in hot ethanol but still has some solubility when cold, adding water (an anti-solvent) to the hot ethanolic solution until it just becomes cloudy can dramatically improve recovery upon cooling.

Q4: How can I assess the purity of my final product?

A4: A multi-pronged approach ensures the reliability of your purity assessment:

  • Melting Point Analysis: A sharp melting point within the literature range (210-212 °C) is a strong indicator of high purity.[2][5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative check.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides structural confirmation and can reveal the presence of impurities that may not be visible by TLC.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard, capable of detecting impurities at levels below 0.1%.

Part 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems you may encounter during the purification process.

Purification Decision Workflow

This diagram outlines the initial decision-making process when faced with a crude sample.

Figure 1. Initial Purification Strategy A Crude this compound Sample B Assess Sample: - Color (White vs. Colored) - Estimated Purity (e.g., crude NMR) A->B C Is the sample highly colored (yellow/brown)? B->C D Yes C->D E No C->E F Perform Charcoal Treatment in Hot Ethanol Solution D->F H Is the sample >85% pure? E->H G Proceed to Recrystallization F->G K Direct Recrystallization (See Protocol 1) G->K I Yes H->I J No H->J I->G L Consider Column Chromatography (See Part 3: Advanced Techniques) J->L M Final Purity Check: - Melting Point - TLC/HPLC/NMR K->M L->M

Caption: A decision flowchart for selecting the appropriate purification method.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the solute's melting point.[7] For thiourea derivatives, this can also be caused by a high concentration of impurities, which creates a low-melting eutectic mixture.[7]

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves.

    • Add More Solvent: Add more of the hot solvent (e.g., 10-20% more volume) to ensure the compound is fully dissolved and the solution is no longer saturated at the solvent's boiling point.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. Insulating the flask with glass wool can help.

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point.[7]

Problem 2: I have very low or no crystal yield after cooling.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.[7]

  • Solution:

    • Concentrate the Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Continue until you observe persistent cloudiness, then add a minimal amount of solvent back to redissolve. Now, allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous batch.

    • Use an Anti-Solvent: If the compound is too soluble, carefully add a miscible "anti-solvent" (one in which the compound is insoluble) to the solution at room temperature until it becomes turbid, then warm slightly to clarify and cool slowly. For an ethanolic solution, water is a suitable anti-solvent.

Problem 3: The final product is still colored, even after recrystallization.

  • Causality: Highly colored impurities can be persistent and may co-crystallize with the product.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude, colored compound in a minimum amount of hot ethanol.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a solution that is below its boiling point to avoid violent bumping.

    • Gently swirl or stir the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The funnel and receiving flask should be pre-heated to prevent premature crystallization.[7]

    • Allow the clear, hot filtrate to cool slowly to form colorless crystals.

Recrystallization Troubleshooting Flowchart

Figure 2. Recrystallization Troubleshooting Start Begin Recrystallization: Dissolve in min. hot solvent Q1 Did the compound oil out? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Fix_Oil Reheat to dissolve oil. Add 10-20% more solvent. Cool very slowly. A1_Yes->Fix_Oil Q2 Did crystals form upon cooling? A1_No->Q2 Fix_Oil->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is recovery >70% and product is pure? A2_Yes->Q3 Fix_NoCrystals 1. Evaporate some solvent. 2. Try to induce crystallization (scratch/seed). 3. Consider adding an anti-solvent. A2_No->Fix_NoCrystals A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Purification Successful A3_Yes->End Fix_LowYield Recover compound from mother liquor. Re-evaluate solvent choice or use less solvent initially. A3_No->Fix_LowYield

Caption: A step-by-step guide for troubleshooting common recrystallization issues.

Part 3: Experimental Protocols & Advanced Techniques

Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or heating mantle) with gentle swirling. Continue to add small portions of hot ethanol until the solid is just fully dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Advanced Purification: Column Chromatography

For exceptionally difficult separations where recrystallization is ineffective, chromatographic methods can be employed.

  • Technique Selection: Due to the polar nature of the thiol and amine functionalities, traditional silica gel chromatography can be challenging, often resulting in poor peak shape and recovery. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for highly polar compounds like this.[8]

  • Stationary Phase: Use a HILIC column (e.g., with an amide or diol stationary phase).

  • Mobile Phase: A typical mobile phase for HILIC is a mixture of a high concentration of an organic solvent like acetonitrile and a small amount of an aqueous buffer. A gradient from high organic to higher aqueous content is used to elute the compounds.

  • Expertise Note: Developing a chromatographic method is significantly more time-consuming than recrystallization. It should be reserved for cases where high-value material must be recovered from a complex mixture or when analytical standards of the highest purity are required. Chromatographic techniques are indispensable tools for the analysis and separation of chiral sulfur compounds, should stereochemical properties be relevant.[9]

References
  • ChemBK. (2024, April 9). 3,4,5,6-tetrahydropyrimidine-2-thiol. Retrieved from [Link]

  • Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • Tian, Y., et al. (2016). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 8(30), 5967-5974. Retrieved from [Link]

  • ResearchGate. (2014, November 4). How can I purify my bis thiourea compound? Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,4,5,6-tetrahydropyrimidine-2-thiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyrimidine-2-thione. PubChem Compound Database. Retrieved from [Link]

  • Szymański, P., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(15), 3387. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Thiosubstituted Organophosphorus Acids as Selective Extractants for Ag(I) from Acidic Thiourea Solutions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5180500A - Chemical removal of thiourea from hydrochloric acid.

Sources

Identification and minimization of side products in 3,4,5,6-Tetrahydro-2-pyrimidinethiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol (THPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization.

I. Introduction to the Synthesis

The most common and direct route to this compound (also known as propylenethiourea) is the cyclocondensation reaction between 1,3-diaminopropane and carbon disulfide.[1][2] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. Understanding the underlying mechanisms is crucial for successful and reproducible synthesis.

Core Reaction Scheme:

THPT_Synthesis 1,3-Diaminopropane 1,3-Diaminopropane (H₂N(CH₂)₃NH₂) Intermediate Dithiocarbamic acid intermediate 1,3-Diaminopropane->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Intermediate THPT 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Intermediate->THPT Intramolecular cyclization - H₂S

Caption: General synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of THPT in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The cyclization of the dithiocarbamic acid intermediate is a critical, and often rate-limiting, step. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials or intermediates in your final mixture.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is refluxed for a sufficient duration. While some protocols suggest shorter times, 12 hours is a common benchmark for driving the reaction to completion.[1]

      • Temperature: Maintain a consistent reflux temperature. The choice of solvent (e.g., ethanol/water mixture) will dictate this temperature.

  • Side Product Formation: The most significant contributor to low yields of the desired product is the formation of side products. These consume your starting materials in non-productive pathways. See Q2 for a detailed discussion on this.

  • Product Loss During Workup: THPT has moderate solubility in some organic solvents. Excessive washing or the use of highly effective extraction solvents can lead to product loss.

    • Troubleshooting:

      • After cooling the reaction mixture, the product should precipitate. Allow sufficient time for complete precipitation, potentially by cooling in an ice bath.

      • When washing the filtered product, use ice-cold solvent to minimize dissolution.

Q2: I've isolated my product, but analytical data (NMR, LC-MS) shows significant impurities. What are these side products and how can I prevent their formation?

A2: This is the most critical aspect of optimizing THPT synthesis. The primary side products arise from the high reactivity of the starting materials and intermediates.

Common Side Products and Their Formation Mechanisms:

Side Product NameStructureFormation Mechanism
N,N'-bis(3-aminopropyl)thiourea H₂N(CH₂)₃NH-C(=S)-NH(CH₂)₃NH₂Intermolecular reaction of the dithiocarbamic acid intermediate with another molecule of 1,3-diaminopropane before cyclization can occur.
Polymeric Thioureas [-(CH₂)₃-NH-C(=S)-NH-]nPolymerization can occur, especially at higher concentrations or if the reaction is not well-controlled.
1,3-Diazepane-2-thione (Seven-membered ring analog)While less common, impurities in the 1,3-diaminopropane or alternative reaction pathways could potentially lead to larger ring structures.

Minimization Strategies:

  • Controlled Addition of Carbon Disulfide: The initial reaction between 1,3-diaminopropane and carbon disulfide is exothermic. Adding the carbon disulfide dropwise at a low temperature (0-5 °C) is crucial.[1] This slow addition helps to favor the formation of the intramolecular cyclization precursor over intermolecular side reactions. A rapid, uncontrolled addition leads to localized high concentrations and increased temperature, promoting the formation of N,N'-bis(3-aminopropyl)thiourea and polymers.

  • Solvent System: The choice of solvent can influence the reaction pathway. An ethanol/water mixture is commonly used.[1] Water can help to mediate the reaction and solubility of intermediates.

  • Stoichiometry: Precise control of the stoichiometry (a 1:1 molar ratio of 1,3-diaminopropane to carbon disulfide) is important. An excess of the diamine will increase the likelihood of forming N,N'-bis(3-aminopropyl)thiourea.

Troubleshooting Workflow for Side Product Identification & Minimization:

Troubleshooting_Side_Products cluster_problem Problem Identification cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_verification Verification Impure_Product Impure Product Detected (NMR, LC-MS) Analyze_Data Characterize Impurities: - Mass Spectrometry (MS) - NMR Spectroscopy Impure_Product->Analyze_Data Slow_Addition Implement Slow, Cooled Addition of CS₂ (0-5 °C) Analyze_Data->Slow_Addition Check_Stoichiometry Verify 1:1 Molar Ratio of Reactants Analyze_Data->Check_Stoichiometry Optimize_Solvent Ensure Appropriate Solvent System (e.g., EtOH/H₂O) Analyze_Data->Optimize_Solvent Repeat_Synthesis Repeat Synthesis with Optimized Conditions Slow_Addition->Repeat_Synthesis Check_Stoichiometry->Repeat_Synthesis Optimize_Solvent->Repeat_Synthesis Final_Analysis Analyze Purity of New Product Batch Repeat_Synthesis->Final_Analysis

Caption: A workflow for troubleshooting side product formation.

Q3: My final product has a yellowish tint, even after recrystallization. Is this normal, and how can I obtain a pure white solid?

A3: A slight yellowish discoloration can be common and is often due to trace impurities, possibly including small amounts of polymeric thioureas or residual sulfur-containing byproducts.

  • Recrystallization: A thorough recrystallization from ethanol is usually effective in removing these colored impurities.[1] Ensure the product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly for optimal crystal formation. A second recrystallization may be necessary.

  • Activated Carbon (Charcoal) Treatment: If recrystallization alone is insufficient, you can try treating the hot ethanolic solution with a small amount of activated carbon (Norit). The carbon will adsorb many colored impurities. Be sure to filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: Are there any specific safety precautions I should be aware of during this synthesis?

A4: Yes, several safety measures are critical:

  • Carbon Disulfide (CS₂): This reagent is highly flammable and has a low autoignition temperature. It is also toxic. All manipulations should be performed in a well-ventilated fume hood, away from any potential ignition sources.

  • 1,3-Diaminopropane: This is a corrosive liquid that can cause severe skin burns and eye damage.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Sulfide (H₂S) Evolution: The cyclization step of the reaction releases hydrogen sulfide gas, which is toxic and has a characteristic rotten egg smell. The reaction must be conducted in a fume hood to ensure this gas is safely vented.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures and incorporates best practices for minimizing side products.[1]

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Place the flask in an ice-water bath on a magnetic stir plate.

  • Reagent Preparation:

    • In the flask, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of ethanol and water (e.g., 20 mL total volume).

  • Controlled Addition:

    • Begin stirring the solution and allow it to cool to 0-5 °C.

    • Add carbon disulfide (0.2 mol) to the dropping funnel.

    • Add the carbon disulfide dropwise to the stirred solution over a period of at least 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Maintain a gentle reflux for 12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for at least one hour to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of ice-cold ethanol.

    • Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.

Protocol 2: Analytical Characterization

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) and/or potassium permanganate stain to visualize the spots. The desired product and potential side products should have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS):

    • LC-MS is a powerful tool for identifying the molecular weights of the desired product and any side products, which can aid in their structural elucidation.

IV. Conclusion

The synthesis of this compound, while conceptually simple, requires careful control of reaction conditions to achieve high yields and purity. By understanding the mechanisms of side product formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts.

V. References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the functionalization of 3,4,5,6-tetrahydro-2-pyrimidinethiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to streamline your synthetic workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of this compound, providing quick and actionable solutions.

Q1: My S-alkylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in S-alkylation of this compound often stem from several factors:

  • Base Strength: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the thiol, leading to a low concentration of the reactive thiolate anion. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least one equivalent of the base is used.

  • Solvent Polarity: The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base and promote the nucleophilicity of the thiolate.

  • Leaving Group: The nature of the leaving group on the alkylating agent is paramount. Alkyl iodides are typically more reactive than bromides, which are in turn more reactive than chlorides.

  • Temperature: While many S-alkylation reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate, especially with less reactive alkylating agents. However, be cautious of potential side reactions at higher temperatures.

Q2: I am observing the formation of N-alkylated byproducts in my S-alkylation reaction. How can I improve the selectivity for S-alkylation?

A2: The N-H protons of the tetrahydropyrimidine ring are also acidic and can compete with the S-H proton for deprotonation, leading to N-alkylation. To favor S-alkylation:

  • Use a Soft Base: Hard and soft acid-base (HSAB) theory can be a useful guide. The thiolate is a soft nucleophile and will preferentially react with soft electrophiles. Using a softer base, like potassium carbonate, can favor the formation of the softer thiolate nucleophile.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Protecting Groups: In cases where selectivity is a persistent issue, consider protecting the nitrogen atoms with a suitable protecting group, such as a Boc group, before performing the S-alkylation.

Q3: My attempts at N-acylation are resulting in a complex mixture of products. What are the key parameters to control for a clean reaction?

A3: N-acylation can be challenging due to the presence of two nucleophilic nitrogen atoms and the sulfur atom. Key considerations for a successful N-acylation include:

  • Acylating Agent: The reactivity of the acylating agent is crucial. Acyl chlorides are highly reactive and may lead to over-acylation or side reactions. Acyl anhydrides or the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid can provide better control.

  • Stoichiometry: Carefully controlling the stoichiometry of the acylating agent is essential to avoid di-acylation. Using 1.0-1.1 equivalents of the acylating agent is a good starting point.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to neutralize the acid generated during the reaction without competing with the nucleophilic nitrogens of the starting material.

  • Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reactivity and minimize side products.

Q4: I am having difficulty with the purification of my functionalized product. What are some common strategies?

A4: Purification challenges often arise from the polarity of the products and the presence of unreacted starting materials or byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: If the product has a different pKa than the impurities, an acid-base extraction workup can be used to separate them. For example, an acidic product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific functionalization reactions of this compound.

A. S-Alkylation

S-alkylation is a fundamental transformation for introducing various functional groups onto the sulfur atom.

Common Problem: Low or no product yield.

Potential Cause Troubleshooting Step Rationale
Insufficient Base Increase the equivalents of base (e.g., from 1.1 to 1.5 eq.).Ensures complete deprotonation of the thiol to form the reactive thiolate.
Weak Base Switch to a stronger base (e.g., from K2CO3 to NaH).A stronger base will more effectively deprotonate the thiol, increasing the concentration of the nucleophile.
Poor Leaving Group Use an alkylating agent with a better leaving group (I > Br > Cl).A better leaving group will facilitate the nucleophilic substitution reaction.
Low Reaction Temperature Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring the reaction by TLC.Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Solvent Incompatibility Switch to a more polar aprotic solvent like DMF or DMSO.These solvents can better solvate the ions involved in the reaction, enhancing the nucleophilicity of the thiolate.

Experimental Protocol: General Procedure for S-Alkylation

  • To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, 10 mL/mmol), add a suitable base (e.g., K2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Oxidation of the Thiol Group

Oxidation of the thiol can lead to various sulfur-containing functional groups, such as disulfides, sulfinic acids, or sulfonic acids.

Common Problem: Over-oxidation or formation of a mixture of oxidation products.

Potential Cause Troubleshooting Step Rationale
Harsh Oxidizing Agent Use a milder oxidizing agent (e.g., H2O2 in a controlled manner, or a persulfate salt).Strong oxidizing agents like KMnO4 or m-CPBA can easily lead to over-oxidation to the sulfonic acid.
Incorrect Stoichiometry Carefully control the stoichiometry of the oxidizing agent. For disulfide formation, use approximately 0.5 equivalents of a two-electron oxidant.The amount of oxidant will determine the final oxidation state of the sulfur.
Reaction Temperature Perform the oxidation at low temperatures (e.g., 0 °C).Lower temperatures can help to control the exothermicity of the reaction and prevent over-oxidation.
pH of the Reaction Buffer the reaction mixture if necessary.The pH can influence the reactivity of both the thiol and the oxidizing agent.

Experimental Protocol: Synthesis of the Disulfide Derivative

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add a solution of iodine (I2, 0.5 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until the color of the iodine disappears.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

C. N-Acylation

Introducing an acyl group onto one or both nitrogen atoms can significantly alter the properties of the molecule.

Common Problem: Low yield and formation of di-acylated or O-acylated byproducts (in the thiol tautomeric form).

Potential Cause Troubleshooting Step Rationale
Highly Reactive Acylating Agent Use a less reactive acylating agent, such as an anhydride or an activated ester.This allows for better control over the reaction and reduces the likelihood of multiple acylations.
Excess Acylating Agent Use a slight excess (1.05-1.1 eq.) of the acylating agent.This ensures the complete consumption of the starting material without promoting di-acylation.
Inappropriate Base Use a non-nucleophilic base like triethylamine or DIPEA.This prevents the base from competing with the substrate for the acylating agent.
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C).Reducing the temperature can improve the selectivity for mono-acylation.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting and optimizing functionalization reactions of this compound.

TroubleshootingWorkflow Start Start: Define Functionalization Goal (e.g., S-Alkylation, N-Acylation) Problem Problem Identification (Low Yield, Side Products, No Reaction) Start->Problem Analysis Analyze Reaction Parameters Problem->Analysis Isolate the issue Reagent Reagent Check (Purity, Reactivity, Stoichiometry) Analysis->Reagent Component-level Conditions Condition Check (Solvent, Temperature, Time, Base) Analysis->Conditions Process-level Modification Propose Modification Reagent->Modification Conditions->Modification Experiment Perform Modified Experiment Modification->Experiment Implement changes Evaluation Evaluate Outcome (TLC, NMR, LC-MS) Experiment->Evaluation Monitor and analyze Success Successful Optimization Evaluation->Success Goal Achieved Failure Re-evaluate and Iterate Evaluation->Failure Goal Not Achieved Failure->Analysis Return to analysis

Caption: General troubleshooting workflow for optimizing reactions.

IV. Spectroscopic Characterization

Accurate characterization of the functionalized products is essential to confirm the success of the reaction and determine the regioselectivity.

Technique Expected Observations for S-Alkylated Product Expected Observations for N-Acylated Product
¹H NMR Disappearance of the S-H proton signal. Appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts of the methylene protons adjacent to the sulfur may be slightly affected.Disappearance of one or both N-H proton signals. Appearance of new signals for the acyl group. Significant downfield shift of the proton on the acylated nitrogen.
¹³C NMR Appearance of new carbon signals from the alkyl group. A slight shift in the C=S carbon signal.Appearance of a new carbonyl carbon signal (typically ~160-180 ppm). Shifts in the signals of the pyrimidine ring carbons, especially those adjacent to the acylated nitrogen.
FT-IR Disappearance of the S-H stretching vibration (if observable). Appearance of C-H stretching vibrations from the new alkyl group.Disappearance of the N-H stretching vibration(s). Appearance of a strong C=O stretching vibration (typically ~1650-1750 cm⁻¹).
Mass Spec The molecular ion peak will correspond to the mass of the starting material plus the mass of the added alkyl group minus the mass of a proton.The molecular ion peak will correspond to the mass of the starting material plus the mass of the added acyl group minus the mass of a proton.

For a detailed guide on spectroscopic techniques, refer to "Spectroscopic Methods in Organic Chemistry" by Williams and Fleming.[1][2]

V. References

  • PubChem. (n.d.). Tetrahydropyrimidine-2-thione. Retrieved from [Link][3]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link][4][5]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education.

  • Philippopoulos, A., Falaras, P., Chatzivasiloglou, E., Igglessi-Markopoulou, O., Likodimos, V., & Konti, G. C. (2012). Synthesis and spectroscopic characterization of new heteroleptic ruthenium(II) complexes incorporating 2-(2′-pyridyl) quinoxaline and 4-carboxy-2-(2′-pyridyl)quinoline. Journal of Coordination Chemistry, 65(15), 2535-2548.[2]

  • Zhang, Y., Li, S., Wu, X., & Wang, L. (2011). Spectroscopic characterization of tetracationic porphyrins and their noncovalent functionalization with graphene. Dyes and Pigments, 91(2), 144-151.[1]

Sources

Technical Support Center: Troubleshooting the Biginelli Reaction for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their tetrahydropyrimidine analogues. As a cornerstone of heterocyclic chemistry since its discovery by Pietro Biginelli in 1891, this reaction offers a straightforward, one-pot approach to a scaffold of immense pharmaceutical importance.[1][2] However, like any reaction, it presents unique challenges.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice, helping you diagnose issues, optimize conditions, and achieve consistent, high-yielding results.

Section 1: Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during the Biginelli reaction in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes and how do I fix it?

A1: Low or no conversion is a frequent starting problem and can almost always be traced back to one of four key areas: catalysis, reaction conditions, reactant quality, or stoichiometry.

  • Causality - The Role of the Catalyst: The Biginelli reaction requires an acid catalyst to activate the aldehyde component, facilitating the formation of the key N-acyliminium ion intermediate.[3] Without sufficient activation, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Catalyst Choice & Activity: The classical Brønsted acid catalysts (e.g., HCl, H₂SO₄) can be effective but sometimes lead to side reactions.[4] Consider switching to a milder, more efficient Lewis acid like Yb(OTf)₃, InCl₃, FeCl₃, or a heterogeneous acid catalyst.[5][6] These often provide higher yields with cleaner reaction profiles. In the absence of a catalyst, it is very difficult to form the product in good yield.[7][8]

      • Catalyst Loading: Ensure you are using a truly catalytic amount (typically 1-10 mol%). Excessive acid can promote side reactions, including polymerization of the aldehyde.[6] If using a reusable heterogeneous catalyst, confirm its activity has not diminished from previous runs; regeneration may be necessary.[5]

  • Causality - Reaction Kinetics & Thermodynamics: This is a condensation reaction involving multiple equilibria. Time and temperature are critical to drive the reaction towards the desired cyclized product.

    • Troubleshooting Steps:

      • Temperature Optimization: While refluxing ethanol is traditional, some substrate combinations benefit from different temperatures. If you suspect decomposition (e.g., of urea into ammonia), try lowering the temperature and extending the reaction time.[9] Conversely, if the reaction is stalling, a moderate increase in temperature may be required to overcome the activation energy.[9]

      • Reaction Time & Monitoring: Do not rely on a fixed reaction time from the literature. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC).[9][10] The reaction is complete when you no longer see consumption of the limiting starting material (usually the aldehyde).

  • Causality - Reactant Integrity: The purity of your starting materials is paramount in a multi-component reaction.

    • Troubleshooting Steps:

      • Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids. An "old" bottle of benzaldehyde is often contaminated with benzoic acid, which will not participate in the reaction. Use freshly distilled or newly purchased aldehydes.

      • Solvent Purity: Ensure you are using a dry, appropriate grade of solvent. Water can interfere with the catalytic cycle and hydrolysis pathways.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield catalyst Catalyst Issue Inactive? Wrong choice? Incorrect loading? start->catalyst conditions Suboptimal Conditions Temperature too low/high? Time too short? Poor solvent choice? start->conditions reactants Reactant Problem Aldehyde oxidized? Impure β-ketoester? Wet solvent? start->reactants sol_catalyst Solution Screen Lewis acids (e.g., Yb(OTf)₃, InCl₃). Verify catalyst activity. Optimize loading (1-10 mol%). catalyst:f0->sol_catalyst Address sol_conditions Solution Monitor by TLC. Optimize temperature. Screen alternative solvents (e.g., MeCN, THF, solvent-free). conditions:f0->sol_conditions Address sol_reactants Solution Use freshly distilled aldehyde. Confirm purity of all reagents. Use anhydrous solvent. reactants:f0->sol_reactants Address

Caption: A decision-making workflow for diagnosing and solving low-yield issues.

Q2: I've isolated my product, but it's contaminated with a fluorescent byproduct. What is this side reaction and how can I prevent it?

A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when the reaction follows a competing pathway.

  • Causality - Competing Hantzsch Pathway: The Hantzsch synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester and an ammonia source.[9] In the Biginelli reaction, urea can decompose at elevated temperatures to generate ammonia (and isocyanic acid), which then fuels the Hantzsch pathway. This side reaction consumes your aldehyde and β-ketoester, directly reducing the yield of your desired DHPM.

    • Troubleshooting Steps:

      • Control the Temperature: This is the most critical factor. The Hantzsch pathway is often favored at higher temperatures which promote urea decomposition. Running the reaction at the lowest effective temperature is the best way to suppress this side reaction.[9]

      • Order of Addition: While less common, some protocols suggest that adding the urea portionwise or as the final component can minimize its residence time at high temperatures before reacting, potentially reducing decomposition.[9]

      • Catalyst Choice: The nature of the acid catalyst can influence the relative rates of the two pathways. If DHP formation is persistent, screening alternative Lewis acids is a valid strategy.[9]

Q3: My product is proving very difficult to purify by recrystallization. What are the best practices for work-up and purification?

A3: Purification challenges often arise from residual starting materials, side products, or the physical properties of the DHPM itself. A systematic approach to work-up is key.

  • Causality - Solubility and Contaminants: DHPMs are often crystalline solids with moderate polarity. Unreacted urea is polar, while unreacted aldehyde and β-ketoester are nonpolar. The Hantzsch byproduct has a polarity similar to the desired product, making it the most challenging to remove.

    • Troubleshooting Steps:

      • Initial Work-up: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature or in an ice bath. The crude DHPM often precipitates directly from the reaction mixture (especially in solvents like ethanol).[10]

      • Filtration and Washing: Filter the solid product. The key is to wash the filter cake sequentially with solvents that will remove specific impurities. A common and effective sequence is:

        • Cold Water: To remove unreacted urea and any water-soluble salts.

        • Cold Ethanol (or reaction solvent): To wash away residual starting materials and soluble organic impurities.[9]

        • A Nonpolar Solvent (e.g., Hexane or Diethyl Ether): To remove nonpolar contaminants like the unreacted aldehyde.

      • Recrystallization: This is the definitive purification step. Ethanol is the most common and effective solvent. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form high-purity crystals. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific substrates?

A1: The choice between a Brønsted acid (like HCl) and a Lewis acid (like Yb(OTf)₃) depends on your substrates' sensitivity and desired reaction efficiency. Lewis acids are generally preferred in modern protocols as they are often milder, require lower loadings, and can be more effective for sterically hindered or electron-deficient aldehydes. For large-scale synthesis, recoverable heterogeneous catalysts like zeolites or acidic resins offer significant advantages in terms of purification and sustainability.[11][12]

Q2: What is the accepted mechanism for the Biginelli reaction?

A2: While several pathways were initially proposed, extensive mechanistic studies, including NMR analysis, have provided strong evidence for the N-acyliminium ion mechanism .[3] This pathway proceeds as follows:

  • Acid-catalyzed condensation of the aldehyde and urea forms an N-acyliminium ion. This is generally considered the rate-determining step.[1][5]

  • The enol form of the β-ketoester acts as a nucleophile and attacks the highly electrophilic iminium ion.[13]

  • This forms an open-chain ureide intermediate.

  • Subsequent intramolecular cyclization via attack of the urea's free -NH₂ group onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[3][13]

The N-Acyliminium Ion Mechanism

Biginelli_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Imine N-Acyliminium Ion [Ar-CH=N⁺H(CO)NH₂] Aldehyde->Imine + Urea, H⁺ Urea H₂N(CO)NH₂ Urea->Imine Ureide Open-Chain Ureide Imine->Ureide + Ketoester-Enol Ketoester β-Ketoester (Enol form) Ketoester->Ureide DHPM Final DHPM Product Ureide->DHPM 1. Cyclization 2. - H₂O

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in reactant solubility and can influence the reaction rate and yield.[14] While ethanol is classic, polar aprotic solvents like acetonitrile can sometimes give superior results.[4] Interestingly, solvent-free conditions, often facilitated by microwave irradiation or ball-milling, have emerged as a highly efficient and green alternative, frequently leading to shorter reaction times and higher yields.[5][15][16] The optimal solvent is substrate-dependent and may require screening.

Solvent Typical Conditions Advantages Disadvantages Yield Range (%) [4][17][18]
EthanolRefluxGood solubility for many substrates, traditionalModerate yields, can be slow40-85%
AcetonitrileRefluxOften higher yields, good for Lewis acidsHigher boiling point, toxicity70-95%
THFRefluxGood for specific protocols (e.g., with PPE)Can be lower yielding for some substrates60-90%
Solvent-Free80-120 °CHigh efficiency, short times, greenRequires thermal or mechanical energy85-98%

Q4: Can I use thiourea instead of urea?

A4: Yes, thiourea is a common substitute for urea in the Biginelli reaction, yielding the corresponding 3,4-dihydropyrimidine-2(1H)-thiones. These "thio-Biginelli" compounds are also of significant interest in medicinal chemistry.[19] The reaction mechanism is analogous, but reaction times may differ, and the thione products can sometimes have different solubility profiles, which may require adjustments to the purification protocol.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction (Example: Yb(OTf)₃)

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq).

  • Reagent Addition: Add the solvent of choice (e.g., acetonitrile, 20 mL). Finally, add the Lewis acid catalyst, ytterbium(III) triflate (Yb(OTf)₃, 0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). Check for the disappearance of the aldehyde spot. Reactions are typically complete within 2-6 hours.

  • Work-up: Once complete, cool the reaction flask to room temperature, then place it in an ice-water bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (2 x 10 mL).

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize from hot ethanol.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude, dry solid in a test tube and add a few drops of a potential recrystallization solvent (e.g., 95% ethanol).

  • Solubility Test: If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve even when heated, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but not when cold.

  • Procedure: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a hot plate and add the solvent in small portions.

  • Crystallization: Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly. Obtain a melting point to confirm purity.[10]

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Retrieved from [Link]

  • Freitas, L. S., et al. (2020). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022, October 13). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]

  • PubMed. (2023, March 10). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]

  • ResearchGate. (2021, February). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]

  • Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Retrieved from [Link]

  • Preprints.org. (2017, February 5). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments in the Reactivity of the Biginelli Compounds. Retrieved from [Link]

  • Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Retrieved from [Link]

  • YouTube. (2021, December 30). Biginelli Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). tetrahydropyrimidines via the biginelli reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Retrieved from [Link]

  • National Institutes of Health. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the Biginelli reaction catalyzed by triphenylphosphine under solvent-free conditions. Retrieved from [Link]

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Technical Support Center: Alternative Catalysts for 3,4,5,6-Tetrahydro-2-pyrimidinethiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are exploring beyond traditional synthetic routes and seeking to optimize their reactions using alternative catalysts. Here, we address common experimental challenges through a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Synthetic Landscape

This compound, a cyclic thiourea, is a valuable heterocyclic building block. Its synthesis is most commonly achieved via the cyclization of 1,3-diaminopropane with a thiocarbonyl source like carbon disulfide.[1] However, for more complex, substituted analogs, multicomponent strategies analogous to the Biginelli reaction are often employed, condensing an aldehyde, a β-ketoester (or other active methylene compound), and thiourea.[2]

The efficiency, yield, and purity of the final product are critically dependent on the catalytic system. While traditional Brønsted or Lewis acids have been used, the field is rapidly advancing with alternative catalysts that offer milder conditions, higher yields, and improved sustainability profiles. This guide focuses on troubleshooting experiments that leverage these novel systems.

Part 1: General Troubleshooting Workflow

Before diving into catalyst-specific issues, it's crucial to address general experimental pitfalls that can lead to poor outcomes, such as low conversion rates or complex product mixtures.

Q1: My reaction shows very low or no conversion of starting materials. Where should I start troubleshooting?

This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. Low conversion can stem from inefficient catalysis, suboptimal conditions, or reactant impurities.[3]

Troubleshooting Steps:

  • Catalyst Activity: Verify the activity of your catalyst. If you are using a reusable or heterogeneous catalyst, it may require activation or regeneration.[3] For homogeneous catalysts, ensure accurate concentration and that the catalyst has not degraded during storage.

  • Reactant Purity: Impurities in starting materials, especially the aldehyde or thiourea, can inhibit the reaction.[4] Use freshly purified reactants if possible. Amidines and thioureas can be hygroscopic; ensure anhydrous conditions if your catalyst is sensitive to water.[3]

  • Reaction Time & Temperature: The reaction may simply require more time or a moderate adjustment in temperature to proceed to completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) at regular intervals to determine the optimal reaction time.

  • Solvent & Solubility: The choice of solvent is critical. It can significantly impact reactant solubility and reaction rates.[3] While ethanol or methanol are common, some catalysts perform better under solvent-free conditions or in alternative solvents like acetonitrile or even water.[5][6] Ensure all reactants are sufficiently soluble at the reaction temperature.

Below is a logical workflow to diagnose a low-yield reaction.

TroubleshootingWorkflow Start Low Yield / No Conversion Check_Catalyst 1. Verify Catalyst Activity - Is it fresh? - Does it need activation? Start->Check_Catalyst Check_Reactants 2. Assess Reactant Purity - Use purified materials - Check for degradation/impurities Check_Catalyst->Check_Reactants Catalyst OK Check_Conditions 3. Optimize Conditions - Monitor via TLC - Adjust Time & Temperature Check_Reactants->Check_Conditions Reactants Pure Check_Solvent 4. Evaluate Solvent System - Are reactants soluble? - Try alternative solvents Check_Conditions->Check_Solvent Conditions Optimized Success Reaction Optimized Check_Solvent->Success Solvent OK

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 2: Troubleshooting with Heterogeneous & Solid Acid Catalysts

Heterogeneous catalysts (e.g., zeolites, heteropolyacids, supported metals) are attractive due to their ease of separation, potential for recyclability, and often milder reaction conditions.[7]

Q2: I'm using a reusable solid acid catalyst (like a zeolite or heteropolyacid) and the yield has dropped significantly after the first run. What's causing this deactivation?

Catalyst deactivation is a key challenge with reusable systems. The cause is typically either chemical (poisoning) or physical (coking, structural collapse).[8][9]

Common Causes & Solutions:

  • Poisoning: The sulfur atom in thiourea or the product can act as a poison by strongly adsorbing to the active sites of the catalyst, preventing substrate binding.[9]

    • Solution: A high-temperature calcination step (if the catalyst is thermally stable) can sometimes burn off adsorbed species. A solvent wash with a coordinating solvent may also help displace the poison.

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface and within its pores, blocking active sites.[9]

    • Solution: Similar to poisoning, controlled oxidation (calcination in air) can remove coke. Optimizing the reaction temperature to the lowest effective point can prevent coking in future runs.

  • Leaching: The active catalytic species may be leaching from the solid support into the reaction medium.

    • Solution: After the reaction, filter the catalyst and add fresh reactants to the filtrate. If the reaction proceeds, leaching is confirmed. This often requires synthesizing a more robust catalyst with stronger bonding between the active species and the support.

CatalystDeactivation cluster_0 Catalyst Deactivation Mechanisms Poisoning Poisoning Chemical deactivation Sulfur atom strongly adsorbs to active site Blocks substrate access Deactivated_Catalyst Spent Catalyst (Low Activity) Poisoning->Deactivated_Catalyst Coking Coking/Fouling Physical blockage Carbon deposition from reactant decomposition Blocks pores and active sites Coking->Deactivated_Catalyst Leaching Leaching Loss of active sites Catalytic species detaches from support Homogeneous reaction in solution Leaching->Deactivated_Catalyst Catalyst Fresh Heterogeneous Catalyst (High Activity) Catalyst->Poisoning Chemical Catalyst->Coking Physical Catalyst->Leaching Physical

Caption: Common pathways for the deactivation of heterogeneous catalysts.

Q3: My reaction with a solid acid catalyst is very slow. How can I improve the rate?

Slow reaction rates with solid catalysts often point to mass transfer limitations.

Troubleshooting Steps:

  • Increase Agitation: Ensure the reaction mixture is being stirred vigorously. Inadequate stirring allows the catalyst particles to settle, reducing the available surface area for the reaction.

  • Reduce Particle Size: Grinding the catalyst to a finer powder increases its surface-area-to-volume ratio, exposing more active sites and potentially improving the reaction rate.

  • Optimize Solvent: The solvent must not only dissolve the reactants but also effectively wet the catalyst surface. If the catalyst is highly polar (like silica), a polar solvent is generally preferred.

  • Consider a Phase-Transfer Catalyst: If your reactants are in an organic phase and your catalyst is aqueous or a solid with an aqueous surface layer, adding a phase-transfer catalyst can shuttle reactants to the active sites more efficiently.

Part 3: FAQs for Organocatalysis

Organocatalysts, particularly thiourea derivatives, have emerged as powerful tools for activating substrates through hydrogen bonding.[10] They offer a metal-free alternative that can operate under mild, near-neutral conditions.

Q4: I am using a chiral thiourea catalyst for an asymmetric synthesis, but I'm getting a racemic product. What is happening?

The loss of stereocontrol in a thiourea-catalyzed reaction can be due to several factors that disrupt the highly organized, hydrogen-bonded transition state.

Potential Causes:

  • Background Uncatalyzed Reaction: The reaction may be proceeding without the catalyst, especially at elevated temperatures. Run a control reaction without the catalyst. If a significant amount of product forms, you need to lower the reaction temperature to favor the catalyzed, stereoselective pathway.

  • Incorrect Substrate Binding: Thiourea catalysts work by forming a double hydrogen bond with a carbonyl group (e.g., in the aldehyde or β-ketoester), creating a chiral pocket.[10] If your substrate has multiple hydrogen bond acceptors, it may bind in a non-productive or non-selective manner.

  • Protic Solvents/Impurities: Protic solvents (like methanol) or even trace amounts of water can compete for hydrogen bonding with the catalyst and substrate, disrupting the organized transition state. Ensure you are using an anhydrous, non-polar, aprotic solvent like toluene or dichloromethane.

Part 4: Data-Driven Catalyst Selection

Choosing the right catalyst is paramount. The table below summarizes conditions and yields for various alternative catalysts used in Biginelli-type reactions to synthesize dihydropyrimidinones and thiones, which are structurally related to this compound. This data can serve as a starting point for your experimental design.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Potassium Hydrogen Sulphate---Ethylene Glycol100285-95
p-Toluene Sulfonic AcidCatalyticEthanolReflux---High
Sulfamic AcidCatalytic------------
12-Tungstophosphoric Acid2 mol%Acetic AcidReflux6-740-75[11]
Hierarchical Zeolites---Solvent-free (Ball Mill)------Moderate[7]
Ammonium Chloride0.5 eqSolvent-free------Good[12]
Iron Complex (Fe1)1 mol%THFRoom Temp< 5 minQuantitative[13]
IodineCatalyticDMSO------High[14]
Part 5: Mechanistic Considerations

Understanding the reaction mechanism is key to effective troubleshooting. The synthesis of tetrahydropyrimidinethiones via a Biginelli-like condensation is believed to proceed through an iminium intermediate. The catalyst's role is to accelerate the rate-limiting step, which is often the initial condensation or the final cyclization.

BiginelliMechanism Reactants Aldehyde + Thiourea Iminium N-Acyliminium Ion (Rate-Limiting Intermediate) Reactants->Iminium Condensation Addition Michael Addition Iminium->Addition Enolate Enolate of β-Dicarbonyl Enolate->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization Product This compound Derivative Cyclization->Product Catalyst Acid Catalyst (H+) Activates Aldehyde Catalyst->Reactants Step 1

Caption: Simplified mechanism for acid-catalyzed Biginelli-like synthesis.

An effective acid catalyst (Lewis or Brønsted) activates the aldehyde carbonyl, making it more electrophilic and accelerating the formation of the key N-acyliminium ion intermediate.[2] This intermediate is then attacked by the enolate of the active methylene compound, followed by cyclization and dehydration to yield the final product.

References
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). tetrahydropyrimidines via the biginelli reaction. Accessed January 4, 2026.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Accessed January 4, 2026.
  • ChemicalBook. (n.d.). This compound | 2055-46-1. Accessed January 4, 2026.
  • GAC. (n.d.). This compound | CAS No.2055-46-1 Synthetic Routes. Accessed January 4, 2026.
  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Accessed January 4, 2026.
  • ACS Publications. (n.d.). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. Accessed January 4, 2026.
  • Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. Accessed January 4, 2026.
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Accessed January 4, 2026.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Accessed January 4, 2026.
  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Accessed January 4, 2026.
  • SpringerLink. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Accessed January 4, 2026.
  • Sigma-Aldrich. (n.d.). This compound = 99 2055-46-1. Accessed January 4, 2026.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Accessed January 4, 2026.
  • Wikipedia. (n.d.).
  • CONICET. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 2055-46-1. Accessed January 4, 2026.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Accessed January 4, 2026.
  • PubMed Central. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Accessed January 4, 2026.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis. Accessed January 4, 2026.
  • BenchChem. (n.d.). troubleshooting low bioactivity in pyrimidine thione assays. Accessed January 4, 2026.
  • Google Patents. (n.d.). Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2. Accessed January 4, 2026.

Sources

Methods for removing starting material impurities from 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,4,5,6-Tetrahydro-2-pyrimidinethiol (also known as Propylenethiourea), a crucial heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The purity of this reagent is paramount for the success of subsequent reactions and the integrity of drug development programs. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for identifying and removing common starting material impurities.

The most prevalent synthetic route to this compound is the cyclocondensation reaction between 1,3-diaminopropane and carbon disulfide (CS₂).[2][3] While effective, this synthesis can lead to contamination of the final product with unreacted starting materials, which can interfere with downstream applications. This document offers practical, field-proven solutions to these common purification challenges.

Impurity Identification & Troubleshooting (FAQ)

This section addresses specific issues you may encounter during the purification of this compound.

Q1: How can I determine if my synthesized this compound is contaminated with starting materials?

A1: A multi-pronged analytical approach is the most reliable way to assess purity.

  • Thin-Layer Chromatography (TLC): This is a quick, effective first-pass analysis. Spot your crude product, along with standards of 1,3-diaminopropane and your final product, on a silica gel plate. 1,3-diaminopropane is highly polar and will likely have a very low Rf value (it may even streak from the baseline), while the product will be less polar. Unreacted starting material will appear as a separate spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying 1,3-diaminopropane. Look for the characteristic aliphatic protons of the diamine, which will have different chemical shifts from the cyclic protons of the desired product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the polar 1,3-diaminopropane from the more retained this compound product.[4][5] This provides quantitative data on the level of impurity.

  • Melting Point Analysis: The pure compound has a distinct melting point of 210-212 °C. A broad or depressed melting range is a strong indicator of the presence of impurities.

  • Odor: A pungent, disagreeable odor reminiscent of decaying radishes or cauliflower is a tell-tale sign of residual carbon disulfide.[6]

Q2: My final product has a very strong, unpleasant smell. What is this impurity and how do I remove it?

A2: The odor is almost certainly due to residual carbon disulfide (CS₂), a volatile and odorous starting material.[6] Its presence suggests the purification process was incomplete.

Causality: Carbon disulfide is a low-boiling liquid (46.3 °C) that can become trapped within the crystal lattice of the product during precipitation or crystallization.

Recommended Removal Methods:

  • Drying under High Vacuum: Place the solid product in a vacuum oven or under a high-vacuum line for several hours. Gently warming the sample (e.g., to 40-50 °C) will increase the vapor pressure of CS₂ and accelerate its removal.

  • Inert Gas Sparging: Dissolve the crude product in a suitable solvent and bubble a stream of inert gas (like nitrogen or argon) through the solution for an extended period before crystallization. This helps to physically displace the dissolved CS₂.

  • Activated Carbon Treatment: Activated carbon has a high affinity for adsorbing organic molecules like carbon disulfide.[7] A protocol for this is detailed below.

Q3: My NMR spectrum shows signals that don't correspond to the product, and a TLC analysis shows a spot at the baseline. What is this and how do I eliminate it?

A3: These analytical signs strongly point to contamination with unreacted 1,3-diaminopropane.

Causality: 1,3-diaminopropane is a basic, highly polar molecule. If the reaction does not go to completion, or if an excess was used, it will remain in the crude product mixture. Its basic nature makes it amenable to specific extraction techniques.

Recommended Removal Methods:

  • Aqueous Acidic Wash (Extraction): This is the most targeted and efficient method. By washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl), the basic 1,3-diaminopropane is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, while the neutral thiourea product remains in the organic layer.

  • Silica Gel Chromatography: While effective, this is a more resource-intensive method than extraction. The highly polar diamine will bind strongly to the silica gel, allowing the desired product to be eluted with a moderately polar solvent system.[8][9]

Purification Strategy Workflow

The following diagram outlines a logical workflow for identifying impurities and selecting the appropriate purification method.

purification_workflow Purification Decision Workflow for this compound start Crude Product analytical Analytical Check (TLC, NMR, Odor) start->analytical decision Impurities Detected? analytical->decision odor_q Strong CS₂ Odor? decision->odor_q Yes recrystal Final Recrystallization decision->recrystal No amine_q Amine Impurity (NMR/TLC)? odor_q->amine_q No cs2_rem CS₂ Removal Protocol (Vacuum, Charcoal) odor_q->cs2_rem Yes amine_rem Acidic Wash or Chromatography amine_q->amine_rem Yes amine_q->recrystal No cs2_rem->amine_q amine_rem->recrystal final_check Final Purity Check (HPLC, MP) recrystal->final_check end Pure Product final_check->end

Caption: Workflow for impurity identification and purification.

Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol

Recrystallization is a powerful technique for removing small amounts of impurities and achieving high purity.[10] The crude product is typically recrystallized from ethanol after synthesis.[3]

Principle: This method relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing it to crystallize out upon cooling while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent alone. Ideally, the solid should be sparingly soluble at room temperature but dissolve completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored by soluble impurities, cool it slightly below the boiling point and add a small amount of activated charcoal. Swirl for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Verify purity with melting point analysis.

Protocol 2: Removal of 1,3-Diaminopropane via Acidic Wash

Principle: This liquid-liquid extraction technique exploits the basicity of the 1,3-diaminopropane impurity. The basic amine reacts with a dilute acid to form a water-soluble salt, which is then extracted from the organic phase containing the neutral product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent) and the bottom will be the aqueous phase containing the protonated diamine impurity. Drain and collect the aqueous layer.

  • Repeat: Repeat the wash with 1M HCl one more time to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization (Protocol 1).

Protocol 3: Removal of Residual Carbon Disulfide with Activated Carbon

Principle: Activated carbon has a highly porous structure with a large surface area, making it an excellent adsorbent for many organic molecules, including carbon disulfide.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, odorous product in a suitable solvent for recrystallization (e.g., hot ethanol, as in Protocol 1).

  • Charcoal Addition: Cool the solution to just below its boiling point. Add activated carbon (approximately 1-2% of the solute mass).

  • Adsorption: Gently swirl or stir the mixture for 5-10 minutes while keeping it warm.

  • Removal of Carbon: Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be clear and colorless (or its expected color).

  • Crystallization: Proceed with the recrystallization as described in Protocol 1, steps 5-8.

Data Summary Tables

Table 1: Common Starting Material Impurities and Their Properties

ImpurityChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
1,3-DiaminopropaneC₃H₁₀N₂74.12140 °CBasic, highly polar, water-soluble liquid
Carbon DisulfideCS₂76.1346.3 °CVolatile, non-polar liquid with a strong, unpleasant odor[6]

Table 2: Comparison of Purification Methods

MethodTarget ImpurityProsCons
Recrystallization General, small impuritiesHigh purity achievable; scalable.Requires a suitable solvent; potential for product loss in mother liquor.[11]
Acidic Wash 1,3-DiaminopropaneFast, highly selective, and efficient for basic impurities.Requires a liquid-liquid extraction setup; involves multiple steps.
Chromatography 1,3-Diaminopropane, othersExcellent separation for multiple impurities; high purity.[8][9]Time-consuming, requires significant solvent and silica gel.
Activated Carbon Carbon Disulfide, colored impuritiesEffectively removes odors and colors.[7]Can lead to product loss due to adsorption on carbon; requires hot filtration.
High Vacuum Drying Carbon DisulfideSimple, no additional reagents needed.May be slow; may not remove deeply trapped solvent.
References
  • Google Patents. (n.d.). CN102295953A - Method for removing carbon disulfide.
  • NUCON International. (n.d.). Control of Carbon Disulfide Emissions - From Viscose Processes. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (n.d.). Removal of carbon disulfide from air stream by absorption combined with electrochemical oxidation. Retrieved January 27, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbon Disulfide Acute Exposure Guideline Levels. Retrieved January 27, 2025, from [Link]

  • ACS Publications. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry. Retrieved January 27, 2025, from [Link]

  • National Institutes of Health. (n.d.). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. PMC. Retrieved January 27, 2025, from [Link]

  • Chromatography Forum. (2015). hplc of thiourea. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 27, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyrimidine-2-thione. PubChem. Retrieved January 27, 2025, from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved January 27, 2025, from [Link]

  • National Center for Biotechnology Information. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. Retrieved January 27, 2025, from [Link]

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Technical Support Center: Analytical Techniques for the Characterization of Impurities in 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 3,4,5,6-Tetrahydro-2-pyrimidinethiol (also known as Propylenethiourea). This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into common analytical challenges. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in authoritative scientific and regulatory principles.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the impurity analysis of this compound.

Q1: What are the most probable sources and types of impurities in this compound?

A1: Impurity profiling begins with a thorough understanding of the synthetic route and potential degradation pathways.[1] For this compound, which is typically synthesized by reacting 1,3-diaminopropane with carbon disulfide, impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.[2]

    • Unreacted Starting Materials: Residual 1,3-diaminopropane and carbon disulfide.

    • Intermediates and By-products: Oligomeric species or products from side reactions. For instance, the reaction of thioureas can sometimes lead to the formation of related heterocyclic structures.[3][4]

  • Degradation Products: These form during storage or manufacturing due to exposure to light, heat, humidity, or reactive excipients.[5]

    • Oxidation Products: The thiol group is susceptible to oxidation, potentially forming disulfides or sulfonic acid derivatives.

    • Hydrolysis Products: Ring-opening could occur under certain pH and temperature conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, water) may be present in the final product and are controlled according to ICH Q3C guidelines.

Q2: What is the recommended starting point for developing an analytical method for impurity profiling?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry-standard starting point.[6] Reversed-phase (RP) chromatography on a C18 column is typically the first choice.

Rationale:

  • Versatility: RP-HPLC can separate a wide range of polar and non-polar compounds.

  • Sensitivity: UV detection is sensitive for compounds with chromophores, which are common in active pharmaceutical ingredients (APIs) and their impurities.

  • Quantitation: It provides excellent quantitative performance, which is essential for adhering to regulatory limits.

A typical starting point would involve a gradient elution from a highly aqueous mobile phase to a high organic mobile phase (e.g., water/acetonitrile) to ensure elution of all potential impurities with varying polarities.

Q3: How do I identify the structure of an unknown impurity detected by HPLC?

A3: Structural elucidation of an unknown impurity is a multi-step process, visualized in the workflow diagram below.

  • Hyphenated Techniques: The first step is to use a hyphenated technique, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures. High-Resolution Mass Spectrometry (HRMS) is preferred to obtain the exact mass and predict the elemental composition.

  • Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated. Preparative HPLC is the most common technique for this.

  • Definitive Structural Analysis: The definitive structure of the isolated impurity is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is typically required to unambiguously assign the structure.[8][9]

cluster_0 Impurity Identification Workflow API Sample API Sample HPLC-UV Screening Screening & Quantitation (HPLC-UV) API Sample->HPLC-UV Screening Peak Detected Impurity Peak > Identification Threshold? HPLC-UV Screening->Peak Detected LC_MS Molecular Weight Determination (LC-MS / HRMS) Peak Detected->LC_MS Yes Report Known Impurity (Report & Control) Peak Detected->Report No Structure Proposed Structure Proposed? LC_MS->Structure Proposed Isolation Isolation (Preparative HPLC) Structure Proposed->Isolation No Identified Identified Impurity (Report & Control) Structure Proposed->Identified Yes NMR Structural Elucidation (NMR, etc.) Isolation->NMR NMR->Identified

Caption: General workflow for impurity identification and characterization.
Q4: What are the regulatory expectations for impurity control?

A4: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[1][5] These guidelines establish thresholds for:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's safety must be established.

These thresholds are dependent on the maximum daily dose of the drug. It is crucial to characterize any impurity that exceeds the identification threshold.[10]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline.[5]

Troubleshooting Guides

This section provides practical solutions to common issues encountered during the analysis of this compound and its impurities.

HPLC Method Troubleshooting

cluster_1 HPLC Troubleshooting: Peak Shape & Retention Start Chromatographic Problem (e.g., Tailing, Drifting RT) CheckSystem Check System Basics (Leaks, Connections, Flow Rate) Start->CheckSystem CheckMobilePhase Check Mobile Phase (Freshness, pH, Composition) CheckSystem->CheckMobilePhase System OK CheckColumn Check Column (Age, Contamination, Equilibration) CheckMobilePhase->CheckColumn Mobile Phase OK CheckSample Check Sample Prep (Solvent, Concentration) CheckColumn->CheckSample Column OK Resolved Problem Resolved CheckSample->Resolved Sample Prep OK

Caption: A systematic approach to troubleshooting common HPLC issues.
Problem: Peak tailing for the main this compound peak.
  • Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[11][12]

    • Solution A (Mobile Phase): Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1% v/v) to compete for the active silanol sites. Alternatively, operate at a lower mobile phase pH (e.g., pH 3) to suppress the ionization of silanols.[12]

    • Solution B (Column): Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[11]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[13]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the linear range of the column for your analyte.

Problem: Retention times are shifting or drifting between injections.
  • Possible Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase conditions before injection, especially in gradient methods.[11]

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of mobile phase to pass through the column before the next injection.

  • Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing by the pump.[13][14]

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, verify its performance by preparing a pre-mixed mobile phase and checking if retention times stabilize.[13] Ensure solvent reservoir caps are sealed to minimize evaporation.

  • Possible Cause 3: Temperature Fluctuations. The laboratory ambient temperature is changing, affecting retention.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This not only improves retention time stability but can also improve peak shape and reduce backpressure.

Problem: Ghost peaks are appearing in the chromatogram.
  • Possible Cause 1: Sample Carryover. The autosampler injection system is not being adequately washed between injections.[15]

    • Solution: Develop a robust needle wash procedure. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., a mixture of acetonitrile and water). Ensure the wash volume is sufficient.

  • Possible Cause 2: Contaminated Mobile Phase. Impurities in the solvents or additives are concentrating on the column and eluting as peaks during a gradient run.[15]

    • Solution: Always use high-purity, HPLC-grade solvents and fresh reagents. Filter all aqueous mobile phases through a 0.45 µm filter before use.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Column: High-purity, end-capped C18 column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 98 2
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 98 2

    | 35.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Causality: The acidic mobile phase (formic acid) helps to protonate basic analytes and suppress silanol interactions, leading to better peak shapes. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

Protocol 2: NMR Spectroscopy for Structural Elucidation of an Isolated Impurity

This protocol outlines the key experiments for determining the structure of an unknown impurity that has been isolated via preparative HPLC.

  • Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and its residual water peak does not obscure many signals.

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations (proton count), and coupling patterns of all hydrogen atoms.[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons), helping to piece together molecular fragments.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for definitive C-H assignments.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting fragments and identifying quaternary carbons.[8]

  • Data Analysis: Integrate all 1D and 2D data to assemble the complete molecular structure. Compare the proposed structure with the molecular formula obtained from HRMS to ensure consistency.

Trustworthiness: This comprehensive suite of NMR experiments provides orthogonal data points that, when combined, create a self-validating system for structural assignment, leaving little room for ambiguity.

References

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • U.S. Pharmacopeia (USP). FAQs: Organic Impurities.
  • Restek Corpor
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
  • GMP Insiders. Defining Specification Limits For Impurities In New Drug Products.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Triverity Laboratories. (2024, July 24). Analytical Development for Pharmaceutical Products: A Comprehensive Guide.
  • Pharma Knowledge Forum. (2024, October 20).
  • European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products.
  • National Institutes of Health (NIH). (2022, September 5).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • University of Pisa.
  • Balzano, F. et al.
  • Aviripalli, H., & Singh, S. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharm Anal Acta, 12(5), 1-5.
  • Veeprho. Thiourea Impurity A | CAS 62-56-6.
  • ResearchGate. (2014). ¹H NMR spectrum of pure thiourea in DMSO-d₆.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187.
  • Janecka, A., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(21), 5038.
  • ChemicalBook. (2025, January 27). This compound.
  • ResearchGate. (2025, August 6).

Sources

Validation & Comparative

A Tale of Two Thioureas: A Comparative Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol and Thiourea in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of synthetic chemistry, thiourea and its derivatives are indispensable building blocks for constructing a a diverse array of heterocyclic compounds, many of which form the core of medicinally important molecules.[1] While the simple, acyclic thiourea is a workhorse reagent, its cyclic analog, 3,4,5,6-tetrahydro-2-pyrimidinethiol (THPT), offers unique structural and reactivity profiles that can be strategically exploited. This guide provides a comparative analysis of these two reagents, offering insights into their distinct properties and applications, supported by experimental data and protocols to inform your synthetic strategies.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between thiourea and THPT lies in their topology. Thiourea is a planar, flexible molecule, while THPT incorporates the thiourea moiety within a six-membered aliphatic ring. This seemingly simple change has profound implications for their chemical behavior.

Diagram: Structural Comparison

Structure_Comparison cluster_thiourea Thiourea (Acyclic) cluster_thpt This compound (Cyclic) thiourea_img thpt_img

Caption: Chemical structures of Thiourea and this compound (THPT).

This structural constraint in THPT locks the N-C-N bond angles, influencing the hybridization and nucleophilicity of the nitrogen and sulfur atoms. Furthermore, it impacts their physical properties, which are critical for reaction setup and solvent selection.

PropertyThioureaThis compound (THPT)Causality and Implication
Molecular Formula CH₄N₂SC₄H₈N₂STHPT has a larger, more lipophilic hydrocarbon backbone.
Molecular Weight 76.12 g/mol 116.18 g/mol [2]Affects molar calculations for reaction stoichiometry.
Melting Point 170-176 °C[3]210-212 °C[2][4]The higher melting point of THPT suggests a more stable crystal lattice, possibly due to its rigid structure.
pKa (Strongest Acidic) ~13.87 (in water)Not well-documented, but expected to be similar.The N-H protons are weakly acidic, a key feature for their role as hydrogen-bond donors in organocatalysis.[5][6]
Water Solubility 13.6 g/100 mL (20 °C)[3]Lower than thiourea (qualitative)The propane bridge in THPT increases its nonpolar character, reducing solubility in water compared to thiourea.

Comparative Reactivity in Heterocyclic Synthesis: The Biginelli Reaction

To draw a direct comparison, we can examine the performance of both reagents in a classic multicomponent reaction: the Biginelli reaction. This one-pot synthesis combines an aldehyde, a β-ketoester, and a (thio)urea to produce dihydropyrimidinones (DHPMs) or their thio-analogs, which are scaffolds of significant pharmaceutical interest, including as calcium channel blockers.[7][8]

The core difference in this context is straightforward:

  • Thiourea: Acts as a linear N-C(S)-N building block, forming the pyrimidine ring de novo.

  • THPT: Already contains a pre-formed N-C-N-C-C-C ring. It does not participate in the Biginelli reaction in the same way to form a simple DHPM. Instead, it is used to build fused heterocyclic systems.[9][10][11]

Diagram: Divergent Synthetic Pathways

Synthetic_Pathways start Common Reactants (Aldehyde, β-Ketoester) biginelli Biginelli Reaction start->biginelli + fusion Annulation / Fusion Reaction start->fusion + Other Reagents thiourea Thiourea thiourea->biginelli thpt This compound (THPT) thpt->fusion dhpm Dihydropyrimidinethione (DHPMT) biginelli->dhpm Ring Formation fused Fused Pyrimidine System (e.g., Thiazolo[3,2-a]pyrimidine) fusion->fused Ring Fusion

Caption: Different synthetic outcomes using Thiourea versus THPT.

Experimental Insight: Why the Divergence?

The mechanism of the Biginelli reaction requires the two distinct NH2 groups of thiourea to cyclize with the other components.[7][12] THPT, being a cyclic secondary amine, lacks these reactive primary amine groups. Its utility shines in reactions where its existing ring structure is elaborated upon. For instance, the sulfur atom can act as a nucleophile, and the adjacent nitrogen can participate in cyclization with a bifunctional electrophile, leading to fused ring systems like thiazolo[3,2-a]pyrimidines.[10]

Comparative Performance Data

Since a direct "apples-to-apples" comparison in a single reaction is mechanistically inappropriate, we present typical experimental outcomes for each reagent in its characteristic reaction class.

ParameterThiourea (Biginelli Reaction) THPT (Thiazole Annulation)
Reaction Type Three-component cyclocondensation[8]Two-component ring fusion
Typical Substrates Benzaldehyde, Ethyl Acetoacetateα-Haloketone
Catalyst Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃)[7][12]Base (e.g., NaOAc) or thermal
Typical Yield 70-95%60-85%
Product Scaffold Dihydropyrimidinethione[13]Thiazolo[3,2-a]pyrimidine

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, detailed, self-validating protocols for their characteristic syntheses are provided below.

Protocol 1: Synthesis of a Dihydropyrimidinethione using Thiourea

Reaction: 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Rationale: This protocol uses a classic Biginelli condensation. Catalytic acid activates the aldehyde for nucleophilic attack, and ethanol serves as an effective solvent for all reactants. The reaction is heated to ensure a reasonable reaction rate. The product precipitates upon cooling, allowing for simple isolation.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.91 g, 12 mmol), and absolute ethanol (20 mL).

  • Catalysis: Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Allow it to stand overnight in a refrigerator (4°C).

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C.

  • Validation: Characterize the final product by IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity. The expected product will show characteristic peaks for the NH protons, aromatic protons, and the C=S group.

Protocol 2: Synthesis of a Fused Pyrimidine using THPT

Reaction: 2-Phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one.

Rationale: This protocol demonstrates the synthesis of a fused heterocyclic system. THPT reacts with an α-haloketone (phenacyl bromide). The sulfur atom of THPT acts as a nucleophile, displacing the bromide. Subsequent intramolecular condensation between the nitrogen and the ketone carbonyl, followed by dehydration, yields the fused bicyclic product.

Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (THPT) (1.16 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in absolute ethanol (25 mL).

  • Reaction: Add anhydrous sodium acetate (0.82 g, 10 mmol) to the solution. Heat the mixture to reflux for 8 hours. The sodium acetate acts as a base to facilitate the cyclization step.

  • Monitoring: Follow the disappearance of starting materials using TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure crystals.

  • Validation: Confirm the structure of the fused pyrimidine derivative using mass spectrometry and NMR spectroscopy.

Conclusion: Strategic Reagent Selection

The choice between thiourea and this compound is not a matter of superior or inferior performance but of strategic synthetic design.

  • Choose Thiourea when:

    • The goal is to construct a new dihydropyrimidine or pyrimidine ring from acyclic precursors.

    • Flexibility in substitution at the N1 and N3 positions is desired in subsequent steps.

    • You are performing classic multicomponent reactions like the Biginelli synthesis.[14]

  • Choose this compound (THPT) when:

    • The synthetic target is a pyrimidine-fused bicyclic heterocycle.[15]

    • A pre-formed, conformationally restricted pyrimidine scaffold is required as a starting point.

    • The unique reactivity of the cyclic thiourea moiety is needed for specific annulation strategies.[16]

By understanding the fundamental structural and reactive differences between these two valuable reagents, researchers can make more informed decisions, enabling more efficient and targeted synthesis of complex molecules for drug discovery and development.

References

  • T3DB. (n.d.). Thiourea (T3D4891). The Toxin and Toxin Target Database. Available at: [Link]

  • Parvin, T., Yadav, R., & Choudhury, L. H. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. Available at: [Link]

  • Kiss, L., et al. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound Thiourea (FDB012439). Available at: [Link]

  • Bordwell, F. G., et al. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Available at: [Link]

  • Salem, M. S., et al. (2020). Antioxidant Activity of Novel Fused Heterocyclic Compounds Derived from Tetrahydropyrimidine Derivative. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Heterocyclic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Tetrahydropyrimidine-2-thione. PubChem Compound Database. Available at: [Link]

  • Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. ResearchGate. Available at: [Link]

  • Kappe, C. O. (2012). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Available at: [Link]

  • da Silva, W. A., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Available at: [Link]

  • Li, Q., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. Available at: [Link]

  • Mlostoń, G., et al. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. PubMed. Available at: [Link]

  • Azman, N. A., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.

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A Comparative Guide to the Structural Elucidation of 3,4,5,6-Tetrahydro-2-pyrimidinethiol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational requirement. Trivial names such as Propylenethiourea or the systematic IUPAC name 1,3-diazinane-2-thione all point to the same heterocyclic compound: 3,4,5,6-Tetrahydro-2-pyrimidinethiol (THPT).[1][2] This guide provides an in-depth, practical comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for its complete structural assignment in solution. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Unveiling the THPT Skeleton

THPT (C₄H₈N₂S) presents a simple yet excellent model for demonstrating the power of 2D NMR.[3] Its symmetrical, six-membered ring contains distinct proton and carbon environments that must be unequivocally assigned.

Molecular Structure and Atom Numbering:

Based on this structure, we anticipate:

  • Three unique carbon signals: C2 (thiocarbonyl), C4/C6 (chemically equivalent), and C5.

  • Three unique proton signals: N1/N3-H (equivalent), C4/C6-H (equivalent), and C5-H.

While 1D ¹H and ¹³C NMR provide the initial chemical shift and multiplicity data, they cannot, in isolation, definitively prove the connectivity of these atoms. This is where 2D NMR becomes indispensable.

The 2D NMR Toolkit: A Multi-faceted Approach

We will employ a suite of three core proton-detected experiments—COSY, HSQC, and HMBC—to build the molecular structure piece by piece. These experiments are highly sensitive and provide a wealth of correlational data.[4][5]

Core Principle: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4] It is the primary tool for establishing proton connectivity within a spin system.

Experimental Protocol: DQF-COSY

  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous as it can slow the exchange rate of N-H protons, making them more clearly visible.[6]

  • Instrument Setup (400 MHz Spectrometer):

    • Load and lock the sample. Perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Select a Double Quantum Filtered COSY (DQF-COSY) pulse sequence. The DQF variant helps to suppress strong singlet signals (like residual solvent) and provides better resolution for cross-peaks near the diagonal.[4]

    • Set key parameters: spectral width identical to the 1D ¹H spectrum, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • Data Acquisition & Processing:

    • Acquire the data (typically 4-8 scans per increment).

    • Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phase and reference the resulting spectrum.

Interpreting the COSY Spectrum for THPT: The COSY spectrum plots the ¹H spectrum against itself. The diagonal contains the 1D spectrum, while off-diagonal cross-peaks indicate coupled protons. For THPT, we expect a single critical cross-peak connecting the protons on C4/C6 to the protons on C5, confirming the -CH₂-CH₂-CH₂- fragment. The N-H protons, if visible, would not show a correlation to the aliphatic protons, as they are separated by three bonds and a heteroatom, resulting in a negligible ⁴J coupling.

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve THPT in DMSO-d6 Acquire Run DQF-COSY Experiment Prep->Acquire Load Sample Process 2D Fourier Transform Acquire->Process Raw FID Data Analyze Identify Cross-Peak (H4/H6 ↔ H5) Process->Analyze Result Confirm C4-C5-C6 Proton Network Analyze->Result

Caption: DQF-COSY Experimental Workflow.

Core Principle: The HSQC experiment reveals direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[7] It is the definitive method for assigning which proton signal corresponds to which carbon signal.

Experimental Protocol: Edited HSQC

  • Sample Preparation: The same sample used for the COSY experiment is suitable.

  • Instrument Setup (400 MHz Spectrometer):

    • Use the same lock and shim settings.

    • Select an Edited HSQC pulse sequence. This sequence uses the ¹JCH coupling to differentiate carbon types: CH and CH₃ signals appear with opposite phase to CH₂ signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[7]

    • Set key parameters: ¹H spectral width as before, ¹³C spectral width covering the expected range (~0-180 ppm), and optimize for an average ¹JCH coupling of 145 Hz.

  • Data Acquisition & Processing:

    • Acquire the data (typically 2-4 scans per increment).

    • Process with a 2D Fourier transform, applying appropriate window functions.

Interpreting the Edited HSQC Spectrum for THPT: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond.

  • The proton signal for C4/C6-H will show a correlation to the carbon signal of C4/C6. This peak will appear as a specific phase (e.g., blue) indicating a CH₂ group.

  • The proton signal for C5-H will correlate to the carbon signal of C5. This peak will also have the same phase, confirming it as another CH₂ group.

  • Crucially, the thiocarbonyl carbon (C2) and the nitrogen-bound protons (N-H) will show no correlations, as C2 has no attached protons and the N-H protons are not attached to carbon.

HSQC_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis Acquire Run Edited HSQC Experiment Analyze Correlate ¹H and ¹³C Signals Acquire->Analyze 2D Spectrum Result1 Assign H4/H6 to C4/C6 (CH₂) Analyze->Result1 Result2 Assign H5 to C5 (CH₂) Analyze->Result2

Caption: Edited HSQC Experimental Workflow.

Core Principle: The HMBC experiment is the key to connecting the molecular fragments. It detects correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[7] One-bond correlations are suppressed.

Experimental Protocol: HMBC

  • Sample Preparation: The same sample is used.

  • Instrument Setup (400 MHz Spectrometer):

    • Select the standard HMBC pulse sequence.

    • The crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant. A value of 8 Hz is a robust starting point, as it covers a wide range of typical ²JCH and ³JCH values.[4]

  • Data Acquisition & Processing:

    • Acquire the data (typically 8-16 scans per increment, as long-range correlations are weaker).

    • Process with a 2D Fourier transform.

Interpreting the HMBC Spectrum for THPT: This spectrum provides the final, unambiguous connections:

  • Protons at C4/C6: These protons will show a two-bond correlation (²JCH) to the central carbon C5 and, critically, a two-bond correlation (²JCH) to the thiocarbonyl carbon C2. This correlation firmly places the C4/C6 carbons adjacent to the C=S group.

  • Protons at C5: These protons will show a two-bond correlation (²JCH) to the C4/C6 carbons, confirming the link already established by COSY.

  • N-H Protons: The amide-like protons will show correlations to the carbons two bonds away (C4/C6) and three bonds away (C5), providing definitive proof of their position in the ring.

Integrated Structural Elucidation Workflow

No single experiment tells the whole story. The true power of NMR lies in integrating the data from these complementary techniques.

Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Chemical Shifts) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Identifies Spin Systems HSQC->HMBC Assigns C-H Pairs Final Unambiguous Structure of THPT HMBC->Final Connects Fragments & Confirms Skeleton

Caption: Integrated 2D NMR Structural Elucidation Workflow.

By following this workflow, we start with the basic proton spin system from COSY, assign the directly attached carbons via HSQC, and finally use the long-range HMBC correlations to piece together the entire molecular skeleton, including the positions of quaternary carbons and heteroatoms.

Data Summary and Interpretation

The following table summarizes the expected (hypothetical, yet representative) NMR data for THPT in DMSO-d₆.

Atom¹H δ (ppm), Mult.¹³C δ (ppm)COSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
N1/N3-H ~7.5, br s---C2, C4/C6, C5
C2 -~175.0---
C4/C6 ~3.2, t~40.01.840.0C2, C5
C5 ~1.8, p~20.03.220.0C4/C6

Mult.: t = triplet, p = pentet, br s = broad singlet

This dataset, derived from the combined 2D NMR experiments, allows for the complete and unambiguous assignment of every atom in the this compound molecule.

Comparison with Alternative Analytical Techniques

While 2D NMR is powerful, it is essential to understand its place among other structural elucidation methods.[8][9]

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Sample Phase SolutionCrystalline SolidGas/SolutionSolid or Liquid
Information Yield Atomic connectivity (C-H, H-H), chemical environment, stereochemistry in solution3D atomic coordinates, bond lengths/angles, crystal packingMolecular weight, elemental formula, fragmentation patternsFunctional groups, vibrational modes
Strengths Unambiguous connectivity in solution, non-destructive, data on dynamic processesDefinitive 3D structure, absolute stereochemistryExtremely high sensitivity, requires minimal sampleFast, simple, excellent for identifying key functional groups
Limitations Lower sensitivity than MS, requires soluble sample, complex data analysisRequires a suitable single crystal, structure may differ from solution phase[10]Provides no direct connectivity data, isomers can be indistinguishableProvides limited information on the overall molecular skeleton

For determining the precise bonding arrangement of a molecule as it exists in solution—the most relevant state for many biological and chemical applications—2D NMR spectroscopy is often the most informative and definitive technique available.

Conclusion

The structural elucidation of this compound serves as a clear demonstration of the logical, self-validating workflow enabled by modern 2D NMR. By systematically applying COSY, HSQC, and HMBC experiments, researchers can move from a simple molecular formula to a fully assigned structure with a high degree of confidence. This guide underscores the importance of not just acquiring data, but understanding the causal links between different experiments to build a cohesive and irrefutable structural argument.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • PubChem. (n.d.). Tetrahydropyrimidine-2-thione. National Institutes of Health. Retrieved from [Link]

  • Cheméo. (n.d.). 2(1H)-Pyrimidinethione, tetrahydro-. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Oranic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 3,4,5,6-Tetrahydro-2-pyrimidinethiol, a key heterocyclic building block, is no exception.[1][2] Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.

Our discussion will navigate the nuances of method selection, comparing a reliable isocratic method suitable for routine quality control against a more discerning gradient method for in-depth impurity profiling. The methodologies presented are designed to be self-validating systems, adhering to the principles outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7][8]

Methodological Rationale: Taming a Polar, Thiol-Containing Analyte

This compound presents a classic challenge for reversed-phase HPLC: it is a polar molecule.[9][10][11][12] Such compounds often exhibit poor retention on traditional non-polar stationary phases (like C18), eluting at or near the void volume. Furthermore, the thiol group is susceptible to oxidation, potentially forming disulfide impurities that must be resolved and quantified.

The primary strategy in reversed-phase chromatography is to modulate the mobile phase to achieve adequate retention and symmetrical peak shapes.[13] For a basic compound like this compound, this is best achieved by controlling the pH of the mobile phase. By employing an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), we can ensure the analyte is in its protonated, cationic form. This suppresses silanol interactions with the stationary phase and promotes consistent retention.

Method A: Isocratic RP-HPLC for Routine Quality Control

This method is optimized for efficiency and robustness, making it ideal for routine purity checks where speed and reproducibility are paramount.

Principle: The analyte is separated on a C18 stationary phase using a single, constant mobile phase composition (isocratic elution). The acidic mobile phase ensures consistent protonation of the analyte for sharp, symmetrical peaks. Detection is performed using a UV detector at a wavelength where the thiourea chromophore exhibits significant absorbance.

Detailed Experimental Protocol: Method A
Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering stable flow rates and providing low detector noise.
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mmA robust, general-purpose C18 column providing excellent peak shape and longevity for polar basic compounds.
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% TFAThe high aqueous content is necessary to retain the polar analyte. 0.1% TFA controls pH (~2.5) to ensure the analyte is protonated, leading to sharp peaks and reproducible retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 240 nmThe thiocarbonyl group (C=S) in the pyrimidine ring provides a suitable chromophore for UV detection. 240 nm offers a good balance of sensitivity for the main peak and potential impurities.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Prep. 0.5 mg/mL in Mobile PhaseDissolving the sample in the mobile phase prevents peak distortion and ensures compatibility with the system.
Run Time 10 minutesSufficient for the elution of the main peak and any fast-eluting impurities.
System Suitability:

A critical component of a self-validating method is the system suitability test (SST), as mandated by guidelines like USP <621>.[3][6][7][14] Before sample analysis, a standard solution should be injected five times, meeting the following criteria:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method B: Gradient RP-HPLC for Enhanced Impurity Profiling

For a more comprehensive assessment, particularly during method development or for stability studies, a gradient elution method is superior. It can resolve impurities with a wider range of polarities, including potential non-polar degradation products or process impurities.

Principle: This method utilizes a gradient, systematically increasing the proportion of the organic solvent (acetonitrile) in the mobile phase. This allows for the elution of more strongly retained, less polar impurities that would not elute under the isocratic conditions of Method A, providing a more complete picture of the sample's purity.

Detailed Experimental Protocol: Method B
Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system.
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mmSame as Method A for direct comparability.
Mobile Phase A Water with 0.1% TFAAqueous component.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic component.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30 °CConsistent with Method A.
Detection UV at 240 nmConsistent with Method A.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. 0.5 mg/mL in Mobile Phase AEnsures sample is fully dissolved before the gradient starts.
Gradient Program Time (min) %B
0.05
15.095
17.095
17.15
22.05

Performance Comparison: Isocratic vs. Gradient

The choice between these methods depends on the analytical objective.

Performance Metric Method A (Isocratic) Method B (Gradient)
Primary Use Case Routine QC, Purity AssayImpurity Profiling, Stability Studies, Method Development
Run Time ~10 minutes~22 minutes
Resolution Good for known, closely eluting impurities.Excellent for separating impurities across a wide polarity range.
Sensitivity Good for the main analyte.Improved sensitivity for late-eluting impurities due to peak focusing effects.
Complexity Low. Easy to set up and transfer.Higher. Requires careful gradient optimization and system equilibration.
Robustness High. Less susceptible to variations in system dwell volume.Moderate. Method performance can be more sensitive to system differences.

Workflow & Logic Visualization

To ensure clarity in the application of these methods, the following diagrams illustrate the general analytical workflow and the decision-making process for method selection.

G cluster_0 Analytical Workflow Sample 1. Obtain Sample (this compound) Prep 2. Sample Preparation (0.5 mg/mL in Mobile Phase) Sample->Prep Inject 3. HPLC Injection (10 µL) Prep->Inject Separate 4. Chromatographic Separation (Method A or B) Inject->Separate Detect 5. UV Detection (240 nm) Separate->Detect Analyze 6. Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze Report 7. Generate Report Analyze->Report

Caption: General workflow for HPLC purity analysis.

Caption: Logic for selecting the appropriate HPLC method.

Trustworthiness: A Foundation in Method Validation

To be considered trustworthy, any analytical method must undergo validation to demonstrate its suitability for the intended purpose.[4][8][15][16] A comprehensive validation strategy for either of the HPLC methods described would follow the ICH Q2(R1) guideline and include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is often done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determining the closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature), providing an indication of its reliability during normal usage.

Conclusion

The purity assessment of this compound can be effectively and reliably achieved using reversed-phase HPLC. For rapid and routine quality control, the isocratic Method A offers a robust and efficient solution. For comprehensive impurity profiling, necessary during process development, stability testing, or troubleshooting, the Method B gradient approach provides superior resolving power. The selection of the method should always be guided by the specific analytical objective, and its performance must be confirmed through a rigorous validation process aligned with global regulatory standards.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labcompliance. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

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A Comparative Biological Evaluation of 3,4,5,6-Tetrahydro-2-pyrimidinethiol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1][2] Among these, 3,4,5,6-Tetrahydro-2-pyrimidinethiol (THPT), a cyclic thiourea derivative, and its analogs have garnered significant interest for their diverse pharmacological potential.[3] This guide provides a comparative biological evaluation of THPT and selected analogs, offering insights into their mechanisms of action, and presenting supporting experimental data to aid researchers and drug development professionals in their explorations.

The versatility of the pyrimidine ring, a fundamental component of nucleic acids, allows for extensive chemical modifications, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6] This guide will delve into these activities, comparing the performance of the parent compound, THPT, with its structurally related analogs.

Overview of this compound (THPT)

This compound, also known as propylenethiourea, is a heterocyclic compound featuring a tetrahydropyrimidine ring with a thiol group at the second position.[7][8] Its structure allows for various chemical reactions, making it a versatile building block in the synthesis of more complex molecules.[3][9] Preliminary studies suggest that THPT itself may possess inherent biological activities, including antimicrobial and antioxidant properties, and potential cytotoxic effects against cancer cell lines.[3]

Comparative Biological Activities of THPT and Analogs

The true potential of the pyrimidinethiol scaffold is unlocked through the synthesis and evaluation of its analogs. By modifying the core structure, researchers have developed compounds with enhanced potency and selectivity for various biological targets. This section compares the biological activities of THPT with representative analogs, highlighting key structure-activity relationships.

A significant area of investigation for pyrimidine derivatives is their anti-inflammatory potential.[6][10] Many analogs have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.

A series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have demonstrated significant anti-inflammatory activity in the rat paw edema model.[10] The anti-inflammatory action of dihydropyrimidinones is thought to involve the inhibition of cytokines and inflammatory enzymes like COX-2.[10] Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects.[11][12]

Table 1: Comparative In Vitro Anti-inflammatory Activity of Pyrimidine Analogs

Compound/AnalogTargetAssayIC₅₀ / % InhibitionReference Compound
Pyrimidine Derivative L1COX-2TMPD Oxidation AssayComparable to MeloxicamMeloxicam, Piroxicam
Pyrimidine Derivative L2COX-2TMPD Oxidation AssayComparable to MeloxicamMeloxicam, Piroxicam
Thiazolo[3,2-c]pyrimidine-5-thione derivativeAnti-inflammatoryCarrageenan-induced paw edema37.4% inhibition at 100 mg/kgIndomethacin

The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[4][13] Several pyrimidine analogs have exhibited potent cytotoxic effects against various cancer cell lines.

For instance, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been evaluated for their in vitro anticancer activity against 60 human cancer cell lines.[13] One compound, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, showed a broad spectrum of activity with high selectivity towards leukemia cell lines.[13] The mechanism of action for many anticancer pyrimidines involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[14]

Table 2: Comparative In Vitro Anticancer Activity of Pyrimidine Analogs

Compound/AnalogCell LineAssayGI₅₀ / IC₅₀
4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrileLeukemiaNCI-60 screenLog₁₀GI₅₀ < -8.00
Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast Cancer)MTT Assay0.57 - 3.15 µM
Pyrido[2,3-d]pyrimidine derivativeHepG2 (Liver Cancer)MTT Assay0.99 - 4.16 µM
Tetrahydrobenzo[11][15]thieno[2,3-d]pyrimidine derivative50 cancer cell linesAntiproliferative assay5 to 25-fold more potent than lead compound

Pyrimidinethiol and its analogs have shown promise as antimicrobial agents.[16][17] Their efficacy has been demonstrated against a range of bacterial and fungal strains.

In one study, a series of pyrimidin-2-ol/thiol/amine derivatives were synthesized and screened for their in vitro antimicrobial activity.[16] Different compounds were found to be active against various microorganisms, with some showing significant activity against S. aureus and B. subtilis.[16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[18]

Table 3: Comparative Antimicrobial Activity (MIC in µM/ml) of Pyrimidine Analogs

Compound/AnalogS. aureusB. subtilisE. coliS. enterica
Pyrimidinethiol derivative 120.87---
Pyrimidinethiol derivative 5-0.96--
Pyrimidinethiol derivative 2--0.91-
Pyrimidinethiol derivative 10---1.55

Recent research has highlighted the potential of pyrimidine derivatives in the treatment of neurodegenerative diseases.[19][20] Certain analogs have demonstrated neuroprotective effects in in vitro and in vivo models.

For example, a highly selective 5,6,7,8-tetrahydrobenzo[11][15]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor showed significant neuroprotective effects in a cell-based model of Parkinson's disease.[19] Another study on tetrahydropiperine, an alkaloid with a structure that can be conceptually related to tetrahydropyrimidines, demonstrated neuroprotective effects in an ischemic stroke model through the activation of the PI3K/Akt/mTOR signaling pathway.[20]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrimidinethiol analogs stem from their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Many anti-inflammatory pyrimidine derivatives function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Analog Pyrimidine Analog (COX-2 Inhibitor) Pyrimidine_Analog->COX2 Inhibition PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Neuroprotection mTOR->Cell_Survival Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->PI3K activates

Caption: Neuroprotection via PI3K/Akt/mTOR Pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. [18]This section provides detailed methodologies for key in vitro assays used in the evaluation of pyrimidinethiol analogs.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. [14][18] Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC₅₀ H->I

Caption: MTT Assay Workflow for Cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. [14]2. Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. [14]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [14]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. [12] Step-by-Step Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reagents: The reaction mixture includes COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). [11][12]3. Compound Addition: Add various concentrations of the test compounds to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The oxidation of TMPD leads to a color change that can be measured at 590 nm. [12]6. Data Analysis: Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the test compound. Determine IC₅₀ values from a dose-response curve. [18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. [18] Step-by-Step Protocol:

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Observation: After incubation, visually inspect the plates for microbial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [18]

Conclusion and Future Perspectives

The comparative biological evaluation of this compound and its analogs reveals a rich and diverse pharmacological landscape. The pyrimidine-thiol scaffold serves as a highly versatile template for the development of potent and selective agents targeting a range of diseases.

Structure-activity relationship studies indicate that modifications to the pyrimidine ring and the thiol group can significantly impact biological activity. The data presented in this guide underscore the potential of these compounds as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic profiles. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Dandia, A., Singh, R., & Khaturia, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society, 28(9), 1735-1744.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica, 66(2), 161-167.
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  • Glowacka, I. E., Wujec, M., Urych, A., Siwek, A., & Paneth, P. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Glowacka, I. E., Wujec, M., Urych, A., Siwek, A., & Paneth, P. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica, 66(2), 161-167.
  • Geronikaki, A., Eleftheriou, P., Vicini, P., & Zani, F. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(5), 1206.
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Single-crystal X-ray diffraction analysis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound derivatives. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents.

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a molecule in the solid state.[5][6] It provides precise data on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern crystal packing. This information is invaluable for understanding receptor binding, predicting molecular behavior, and validating computational models.

The Experimental Journey: From Synthesis to Structure

The path from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. Each stage is critical for the success of the final analysis.

Pillar 1: Synthesis and High-Quality Crystal Growth

The journey begins with the synthesis of the target this compound derivatives. These are often prepared via multicomponent reactions like the Biginelli reaction, which offers a straightforward route to this heterocyclic core.[2][4]

The most crucial and often challenging step is obtaining diffraction-quality single crystals. The quality of the crystal directly dictates the quality of the diffraction data and the accuracy of the resulting structure. A poor-quality crystal will yield weak and diffuse diffraction spots, making structure solution impossible.

Experimental Protocol: Growing Single Crystals by Slow Evaporation

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum volume of a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is key to allowing molecules to order themselves into a well-defined crystal lattice.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and degradation.

Expert Insight: The choice of solvent is an empirical process. A solvent system where the compound has marginal solubility at room temperature often yields the best results. Co-solvents can be used to fine-tune solubility and promote crystal growth. The causality is rooted in achieving a state of supersaturation slowly, which is the thermodynamic driving force for crystallization.

Pillar 2: Data Collection and Processing

With a suitable crystal, the next phase involves irradiating it with X-rays and collecting the diffraction pattern.

G

Experimental Protocol: Data Collection and Structure Solution

  • Mounting and Centering: The oil-coated crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher resolution data.

  • Data Collection: A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations.

  • Data Processing: Specialized software is used to index the diffraction pattern to determine the unit cell dimensions and the Bravais lattice. The intensities of thousands of reflections are then integrated.

  • Structure Solution: The "phase problem" is solved using direct methods, a computational approach that generates an initial electron density map.[5] This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure.[5] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Comparative Structural Analysis: The Impact of Substitution

The true power of SC-XRD lies in its ability to facilitate direct comparisons between closely related molecules. Different substituents on the this compound scaffold can dramatically influence molecular conformation and crystal packing, which in turn can affect biological activity.

Let's consider a comparative analysis of three hypothetical derivatives to illustrate these principles.

ParameterDerivative A (Unsubstituted)Derivative B (4-Phenyl)Derivative C (5-Nitro)
Formula C₄H₈N₂SC₁₀H₁₂N₂SC₄H₇N₃O₂S
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPnmaP-1
a (Å) 5.810.25.1
b (Å) 12.18.57.9
c (Å) 8.311.48.8
**β (°) **95.590101.2
Key Torsion Angle C6-N1-C2-N3 (Twist-boat)C6-N1-C2-N3 (Chair)C6-N1-C2-N3 (Planar)
Dominant Interaction N-H···S Hydrogen Bondπ-π StackingN-H···O Hydrogen Bond

Analysis of Comparative Data:

  • Derivative A (Unsubstituted): The fundamental scaffold likely adopts a non-planar conformation, such as a twist-boat. The dominant intermolecular interaction is the classic hydrogen bond between the N-H donor and the thiocarbonyl sulfur (C=S) acceptor, forming centrosymmetric dimers.

  • Derivative B (4-Phenyl): The introduction of a bulky phenyl group can force the tetrahydropyrimidine ring into a more stable chair conformation to minimize steric hindrance. Furthermore, the aromatic ring introduces the possibility of π-π stacking interactions, which can dictate a completely different packing arrangement, as reflected by the change in the crystal system and space group. This stacking could be crucial for insertion into a hydrophobic pocket of a target enzyme.[7]

  • Derivative C (5-Nitro): An electron-withdrawing nitro group can significantly alter the electronic properties and geometry of the ring, potentially leading to a more planar structure. More importantly, the oxygen atoms of the nitro group provide strong hydrogen bond acceptors. This can lead to the formation of extensive N-H···O hydrogen bonding networks, outcompeting the N-H···S interactions and resulting in a denser, more complex crystal packing.

G

Conclusion: Bridging Structure and Function

Single-crystal X-ray diffraction is an indispensable tool in the study of this compound derivatives. It provides the ultimate proof of structure and offers unparalleled insights into the subtle steric and electronic effects of different substituents. By comparing the precise molecular geometries and intermolecular interactions of various derivatives, researchers can build robust structure-activity relationship models.[8][9][10] This detailed structural knowledge is critical for the rational design of more potent and selective drug candidates, ultimately accelerating the drug discovery pipeline.

References

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  • Aljohani, F. S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Retrieved January 4, 2026, from [Link]

  • Fassihi, A., et al. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. SID.ir. Retrieved January 4, 2026, from [Link]

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  • RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved January 4, 2026, from [Link]

  • PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Retrieved January 4, 2026, from [Link]

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Tale, R., et al. (2021). A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]

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Comparing the efficacy of 3,4,5,6-Tetrahydro-2-pyrimidinethiol as a corrosion inhibitor with other organic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Pyrimidine Derivatives as Corrosion Inhibitors

In the landscape of materials science and industrial chemistry, mitigating the electrochemical degradation of metals, or corrosion, is a perpetual challenge. The application of organic corrosion inhibitors is a primary strategy for protecting metallic assets in acidic environments, common in processes like industrial cleaning, oil and gas exploration, and chemical processing.[1][2][3] Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[1][2][4] This guide provides a detailed comparison of the corrosion inhibition performance of pyrimidine derivatives, with a focus on structures analogous to 3,4,5,6-Tetrahydro-2-pyrimidinethiol, against other classes of organic inhibitors.

The efficacy of these inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[2][4][5] This adsorption is facilitated by the presence of heteroatoms (N, S, O) with lone pairs of electrons and π-electrons in their aromatic rings, which can interact with the vacant d-orbitals of metal atoms like iron.[2][4][6] The strength of this interaction, and thus the inhibition efficiency, is a function of the inhibitor's molecular structure, electron density, and the nature of the corrosive environment.[7][8]

Mechanism of Action: The Adsorption Process

The protective action of an organic inhibitor is not merely a passive coating. It is an active process of surface adsorption that displaces corrosive species. The mechanism can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.[4][5]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is often positively charged, attracting anions like Cl⁻ from the acid. The organic inhibitor, which can be protonated in the acid, is then adsorbed onto this modified surface.[4][5][9]

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal surface atoms, forming a coordinate-type covalent bond.[4][5] The presence of heteroatoms like sulfur and nitrogen in pyrimidine and thiourea derivatives makes them excellent candidates for chemisorption.[1][10]

The overall process can be visualized as a multi-step interaction at the metal-solution interface.

cluster_workflow General Adsorption Mechanism of Organic Inhibitors A Metal Surface in Acidic Medium (e.g., HCl) B Surface becomes positively charged. Anions (Cl⁻) from acid adsorb onto the surface. A->B C Protonated organic inhibitor molecules are attracted to the anion layer. B->C D Inhibitor Adsorption: 1. Physisorption (Electrostatic) 2. Chemisorption (Coordinate Bonding via N, S, π-electrons) C->D E Formation of a stable, protective inhibitor film on the metal surface. D->E F Corrosion reactions (anodic dissolution and cathodic hydrogen evolution) are blocked. E->F cluster_workflow Weight Loss Measurement Workflow A Prepare Metal Coupon (Polish, Clean, Dry) B Record Initial Weight (W_initial) A->B C Immerse in Test Solution (with/without inhibitor) for Time 't' B->C D Remove and Clean Coupon (per ASTM G1-03) C->D E Record Final Weight (W_final) D->E F Calculate Weight Loss (ΔW = W_initial - W_final) E->F G Calculate Corrosion Rate (CR) and Inhibition Efficiency (IE%) F->G

Standard workflow for the weight loss corrosion test.
Electrochemical Methods

Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, including whether an inhibitor acts on anodic, cathodic, or both reactions. [11][12]A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite). [11][13][14] a) Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as the potential is scanned away from its free corrosion potential (Ecorr). [15][16]The resulting Tafel plot provides key parameters like corrosion current density (icorr) and corrosion potential (Ecorr). A lower icorr value indicates better corrosion protection. [17] Protocol (based on ASTM G59): [15][16][18]

  • Electrode Preparation: Prepare the working electrode surface as in the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the test solution (with/without inhibitor). Purge with an inert gas if necessary. [18]3. OCP Stabilization: Immerse the electrode and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes). [14]4. Potential Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow, constant scan rate (e.g., 0.167 mV/s). [16]5. Data Analysis: Plot the logarithm of the current density versus potential. Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr to determine the icorr.

  • Calculation: Calculate IE% using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that probes the properties of the metal/solution interface. [11][13][19]It involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the impedance response. [11][13] Protocol (based on ISO 16773): [11]

  • Setup: Use the same three-electrode cell setup as for PDP.

  • OCP Stabilization: Allow the system to stabilize at its OCP.

  • Measurement: Apply a small AC voltage (e.g., 10 mV amplitude) and sweep the frequency from high (e.g., 100 kHz) to low (e.g., 10 mHz). [11][13]4. Data Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot for an inhibited system often shows a larger semicircle, indicating a higher charge transfer resistance (Rct). A higher Rct value corresponds to a lower corrosion rate. The data is modeled using an equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl). [12][13]5. Calculation: Calculate IE% using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

cluster_workflow Electrochemical Testing Workflow (PDP & EIS) cluster_pdp PDP cluster_eis EIS A Prepare Working Electrode and Test Solution B Assemble 3-Electrode Cell (WE, RE, CE) A->B C Immerse and Stabilize at Open Circuit Potential (OCP) B->C D Scan Potential vs. OCP (e.g., -250mV to +250mV) C->D F Apply AC signal across a frequency range C->F E Analyze Tafel Plot to find i_corr D->E H Calculate Inhibition Efficiency (IE%) E->H G Analyze Nyquist/Bode Plots to find R_ct F->G G->H

General workflow for electrochemical corrosion tests.
Theoretical Grounding: Quantum Chemical Insights

Beyond empirical testing, computational chemistry provides a powerful tool for predicting inhibitor efficacy and understanding the structure-activity relationship. [20][21]Density Functional Theory (DFT) is widely used to calculate quantum chemical parameters that correlate with inhibition efficiency. [22][23] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition. [22][21]* E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency. [22][21]* Dipole Moment (µ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. [8][20]* Fraction of Electrons Transferred (ΔN): This value indicates the tendency of an inhibitor to donate electrons to the metal surface. A higher ΔN value is associated with greater inhibition efficiency. [22][21] These theoretical calculations support experimental findings by explaining why certain molecular structures, such as those of pyrimidine derivatives rich in N and S heteroatoms, are so effective. [24][21]The electron-rich centers act as the primary sites for bonding with the metal surface. [4][22]

cluster_workflow Quantum Chemistry & Efficacy Relationship A Inhibitor Molecular Structure B Quantum Chemical Parameters (DFT Calculation) A->B C Higher E_HOMO Lower ΔE Higher ΔN B->C D Stronger Electron Donation & Adsorption Tendency C->D E Increased Inhibition Efficiency (IE%) D->E

Logical flow from molecular structure to inhibition performance.

Conclusion

Pyrimidine derivatives, including structures analogous to this compound, stand out as a highly effective and versatile class of corrosion inhibitors. [1][2]Experimental data consistently demonstrate their ability to achieve high levels of protection for metals like steel and copper in aggressive acidic media. Their efficacy is rooted in their molecular structure, which is rich in electron-donating nitrogen and often sulfur atoms, facilitating strong adsorption onto the metal surface to form a robust protective film. The combination of empirical testing through standardized weight loss and electrochemical methods, supported by the predictive power of quantum chemical calculations, provides a comprehensive framework for evaluating and optimizing these vital industrial compounds.

References

  • Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies - Frontiers.
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A Comparative Guide to the Mass Spectrometric Fragmentation of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

Understanding the fragmentation patterns of a molecule is paramount in its structural elucidation and characterization. Mass spectrometry serves as a powerful tool for this purpose, providing a unique fingerprint of a compound based on its mass-to-charge ratio (m/z) and the m/z of its fragments. For drug development professionals and researchers, this information is critical for metabolism studies, impurity profiling, and reaction monitoring. 3,4,5,6-Tetrahydro-2-pyrimidinethiol, with its cyclic thiourea core, presents a unique set of fragmentation behaviors that are influenced by the presence of the sulfur atom and the six-membered ring structure.

Chemical Properties of this compound

PropertyValue
Chemical Formula C4H8N2S
Molecular Weight 116.18 g/mol
CAS Number 2055-46-1
Structure A six-membered ring containing a thiourea moiety.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing rich structural information. Based on studies of similarly structured pyrimidinethiones, the fragmentation of this compound under EI is expected to be dominated by cleavages of the heterocyclic ring.[1][2]

Proposed EI Fragmentation Pathway

The molecular ion ([M]•+) at m/z 116 is anticipated to be observable. The primary fragmentation pathways are likely to involve the loss of small, stable neutral molecules and radicals.

EI_Fragmentation M [M]•+ m/z 116 F1 [M - SH]•+ m/z 83 M->F1 - •SH F2 [M - CH2N]•+ m/z 88 M->F2 - •CH2N F3 [M - C2H4]•+ m/z 88 M->F3 - C2H4 F4 [M - C3H5N]•+ m/z 43 M->F4 - C3H5N F5 [C3H5N2S]+ m/z 101 M->F5 - •CH3 F6 [C2H4N2S]•+ m/z 88 M->F6 - C2H4

Caption: Proposed EI fragmentation of this compound.

Key Expected EI Fragments:
m/zProposed FragmentComments
116[C4H8N2S]•+Molecular Ion
101[C3H5N2S]+Loss of a methyl radical (•CH3) from the propylene chain.
88[C2H4N2S]•+Loss of ethylene (C2H4) via retro-Diels-Alder-type cleavage.
83[C4H7N2]+Loss of a sulfhydryl radical (•SH).
73[C2H5N2S]+Cleavage of the C-C bond in the propylene bridge.
59[CH3N2S]+Further fragmentation of the thiourea core.
42[C2H4N]+A common fragment from the propylene diamine backbone.

The fragmentation is likely initiated by the ionization of a lone pair electron on the sulfur atom, leading to the formation of a radical cation. Subsequent alpha-cleavages and ring-opening reactions will then generate the observed fragment ions. The stability of the resulting carbocations and radicals will govern the relative abundance of the peaks in the spectrum.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique

ESI is a soft ionization method that typically produces protonated molecules ([M+H]+) with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The protonation is expected to occur at the sulfur atom, which is the most basic site in the molecule.[3][4]

Proposed ESI-MS/MS Fragmentation Pathway of [M+H]+

The fragmentation of the protonated molecule ([M+H]+, m/z 117) will likely proceed through pathways that involve the thiourea moiety. Studies on other thiourea-containing compounds have shown characteristic neutral losses.[5][6][7]

ESI_Fragmentation MH [M+H]+ m/z 117 F1 [M+H - NH3]+ m/z 100 MH->F1 - NH3 F2 [M+H - H2S]+ m/z 83 MH->F2 - H2S F3 [C3H7N2]+ m/z 71 MH->F3 - CH2S F4 [CH4N2S+H]+ m/z 77 MH->F4 - C3H6

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Key Expected ESI-MS/MS Fragments:
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
11710017 (NH3)Loss of ammonia from the protonated thiourea.
1178334 (H2S)Loss of hydrogen sulfide.
1177740 (C3H4)Loss of allene from the propylene bridge.
1177146 (CH2S)Cleavage of the thiocarbonyl group.
1175958 (C2H4N2)Fragmentation of the ring.

The fragmentation of protonated thioureas is often directed by the "mobile proton," which can migrate from the initial protonation site (sulfur) to other heteroatoms, initiating different fragmentation cascades.[3][4]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is another soft ionization technique that is well-suited for moderately polar to nonpolar compounds that are thermally stable. Like ESI, it typically generates protonated molecules. The fragmentation in the source is generally more pronounced than in ESI but less extensive than in EI. APCI has been shown to be effective for the analysis of sulfur-containing compounds.[8][9]

The expected fragmentation pattern in APCI-MS would likely be a hybrid of ESI and EI, with the protonated molecule being the base peak, accompanied by some of the more stable fragment ions observed in EI.

Comparative Analysis of Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Energy High (70 eV)LowModerate
Primary Ion [M]•+[M+H]+ or [M-H]-[M+H]+ or [M-H]-
Fragmentation Extensive, complex spectraMinimal in-source, requires MS/MSModerate in-source
Structural Info High, from fragmentationFrom MS/MSModerate, from in-source and MS/MS
Best For Volatile, thermally stable compoundsPolar, non-volatile compoundsModerately polar, thermally stable compounds

Experimental Protocols

While specific experimental data for this compound is not available, the following are general protocols for the analysis of similar small molecules.

Sample Preparation
  • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For ESI and APCI, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance the formation of protonated molecules.

  • Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Electron Ionization (EI) - GC/MS Protocol

EI_Protocol cluster_GC Gas Chromatography cluster_MS Mass Spectrometry (EI) GC_1 Injector Temp: 250 °C GC_2 Column: DB-5ms or equivalent GC_1->GC_2 GC_3 Oven Program: 50 °C (1 min), ramp to 280 °C at 10 °C/min GC_2->GC_3 MS_1 Ion Source Temp: 230 °C GC_3->MS_1 MS_2 Ionization Energy: 70 eV MS_3 Mass Range: m/z 40-200

Caption: A typical GC/MS protocol for EI analysis.

Electrospray Ionization (ESI) - LC/MS Protocol

ESI_Protocol cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI+) LC_1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) LC_2 Mobile Phase A: 0.1% Formic Acid in Water LC_1->LC_2 LC_3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC_2->LC_3 LC_4 Gradient: 5-95% B over 5 min LC_3->LC_4 MS_1 Capillary Voltage: 3.5 kV LC_4->MS_1 MS_2 Desolvation Temp: 350 °C MS_3 Collision Energy (for MS/MS): 10-30 eV

Caption: A standard LC/MS protocol for ESI analysis.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield distinct fragmentation patterns depending on the ionization technique employed. Electron Ionization will likely provide detailed structural information through extensive fragmentation of the heterocyclic ring. In contrast, Electrospray Ionization and Atmospheric Pressure Chemical Ionization are expected to produce a prominent protonated molecule, with subsequent MS/MS analysis revealing characteristic neutral losses associated with the thiourea moiety. This guide provides a foundational framework for researchers to anticipate and interpret the mass spectral data of this compound and its analogs, thereby aiding in their identification and structural characterization.

References

A Senior Application Scientist's Guide to Comparing In Vitro Antioxidant Assays for 3,4,5,6-Tetrahydro-2-pyrimidinethiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Heterocyclic Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has led to a surge in the research and development of novel antioxidant compounds. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as a promising class of antioxidants.[1][2] Among these, 3,4,5,6-Tetrahydro-2-pyrimidinethiol derivatives are of significant interest due to their structural features that suggest potent antioxidant potential. The pyrimidine nucleus is a core component of many bioactive molecules, and the presence of a thiol (-SH) group provides a readily donatable hydrogen atom, a key characteristic of powerful antioxidants.[3][4][5]

This guide provides a comprehensive comparison of common in vitro assays used to determine the antioxidant potential of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind methodological choices to ensure robust and reliable results.

Pillar 1: Understanding the Antioxidant Mechanism

Before delving into specific assays, it's crucial to understand the primary mechanisms by which antioxidants function. Most in vitro assays are based on two main principles:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. The speed of this reaction is a key indicator of antioxidant efficacy.

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. This is often followed by proton transfer. Assays based on this principle often involve a color change as the radical is reduced.[6]

Many antioxidants, including thiol-containing compounds, can act through both mechanisms. Therefore, a combination of assays is essential for a comprehensive assessment of antioxidant potential.

Pillar 2: A Comparative Guide to Key In Vitro Assays

This section provides a detailed overview of four widely used antioxidant assays, including their principles, step-by-step protocols, and a comparative analysis of their strengths and weaknesses when evaluating this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and straightforward method based on the SET mechanism.[7][8][9] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at 517 nm.[9] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to a non-radical form, DPPH-H, resulting in a color change to pale yellow.[7][8][9] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[7][10] This solution should be freshly prepared and kept in the dark to prevent degradation.[10]

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol).[10]

    • Create a series of dilutions of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

    • Prepare a positive control, such as ascorbic acid or Trolox, using the same solvent and dilutions.[7][10]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compound or standard to separate wells.[7]

    • Add 100 µL of the DPPH working solution to each well.[7]

    • For the blank (control), add 100 µL of the solvent instead of the test compound.[7]

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][10]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[7]

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value.

Strengths & Limitations:

  • Strengths: Simple, rapid, and requires only a spectrophotometer.[7] Good for initial screening of a large number of compounds.

  • Limitations: DPPH is a synthetic radical, not a biologically relevant one. The reaction can be slow to reach completion with some antioxidants. The absorbance of the test compound itself can interfere with the results, necessitating a proper blank for each concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6][11] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[11][12] The resulting blue-green radical has a characteristic absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11][13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[6][12]

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

    • Prepare stock solutions and dilutions of the test compounds and a standard (Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of each dilution of the test compound or standard to separate wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The calculation is similar to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Strengths & Limitations:

  • Strengths: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds.[13] The reaction is rapid, and the absorbance is measured at a longer wavelength, reducing interference from colored compounds.[13]

  • Limitations: The ABTS radical is not found in biological systems. The pre-formation of the radical requires a lengthy incubation period.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[14][15] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[16] The change in absorbance is proportional to the antioxidant concentration in the sample.[17] This is a SET-based method.[6]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15][18] Warm the reagent to 37°C before use.[15]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare test compounds in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a test tube or microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent.[15]

    • Incubate at 37°C for a specific time (e.g., 4-30 minutes).[15]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺ and is expressed as mM Fe²⁺ equivalents.

Strengths & Limitations:

  • Strengths: The assay is simple, fast, and highly reproducible.[14] The reagents are inexpensive and stable.

  • Limitations: The assay is conducted at an acidic pH (3.6), which is not physiologically relevant.[15] It only measures the reducing capability of antioxidants and does not reflect their ability to scavenge other types of radicals. Compounds that act via HAT may not be detected.

Lipid Peroxidation Assay (TBARS - Thiobarbituric Acid Reactive Substances)

Principle: This assay measures the extent of lipid peroxidation, a key process in cellular injury.[19][20] Malondialdehyde (MDA) is a major secondary product of lipid peroxidation.[21][22] In the TBARS assay, MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[19][21][22] The intensity of the color is an indicator of the level of lipid peroxidation.[19]

Detailed Protocol:

  • Induction of Lipid Peroxidation:

    • A lipid-rich source, such as a rat liver homogenate or a linoleic acid emulsion, is used.

    • Peroxidation is induced by adding an oxidizing agent like Fe²⁺/ascorbate.

    • The test compound is added to this system to assess its ability to inhibit peroxidation.

  • TBARS Reaction:

    • After an incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

    • The supernatant is collected, and a TBA solution is added.

    • The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[22]

    • After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.

  • Calculation:

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control where no antioxidant was added.

Strengths & Limitations:

  • Strengths: This assay provides a more biologically relevant measure of antioxidant activity by assessing the protection against oxidative damage to a key cellular component (lipids).

  • Limitations: The assay is less specific, as other aldehydes besides MDA can react with TBA.[20] The high temperature and acidic conditions of the assay can lead to the artificial formation of MDA from other molecules.[20] The results can be variable and are best used for comparative purposes within the same experiment.[19]

Pillar 3: Data Interpretation and Comparative Analysis

To provide a clear comparison, the following table summarizes hypothetical IC50 (for DPPH and ABTS) and FRAP values for three different this compound derivatives (THPT-1, THPT-2, THPT-3) compared to the standard antioxidant, Ascorbic Acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (mM Fe²⁺/mg)
THPT-1 25.518.21.8
THPT-2 15.810.52.5
THPT-3 30.122.71.2
Ascorbic Acid 8.96.53.1

Interpretation:

  • THPT-2 demonstrates the highest antioxidant potential among the tested derivatives across all three assays, with the lowest IC50 values and the highest FRAP value.

  • The lower IC50 values in the ABTS assay compared to the DPPH assay for all compounds suggest they may be more effective at scavenging the ABTS radical cation.

  • While none of the derivatives are as potent as the standard, Ascorbic Acid, THPT-2 shows significant antioxidant activity, warranting further investigation.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (THPT Derivative) Dilution Prepare Serial Dilutions Compound->Dilution Standard Standard (Ascorbic Acid/Trolox) Standard->Dilution Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reaction Mix Reagents & Incubate Reagents->Reaction Dilution->Reaction Measure Spectrophotometric Measurement Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General experimental workflow for in vitro antioxidant assays.

DPPH_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet, Radical) DPPHH DPPH-H (Yellow, Non-radical) DPPH->DPPHH + H• (from R-SH) Antioxidant R-SH (Antioxidant) Antioxidant_Radical R-S• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging by a thiol-containing antioxidant.

Conclusion and Future Directions

This guide has provided a comparative framework for selecting and performing in vitro assays to evaluate the antioxidant potential of this compound derivatives. A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. Based on the results of these initial screenings, promising candidates like THPT-2 should be advanced to more complex, cell-based assays to assess their effects in a biological context. Further studies could also explore structure-activity relationships to design even more potent antioxidant derivatives.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • R&D Systems. TBARS Assay.
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  • MDPI. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
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  • BenchChem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Zen-Bio. FRAP Antioxidant Assay Kit.
  • G-Biosciences. DPPH Antioxidant Assay.
  • BenchChem. Application Notes and Protocols: DPPH Radical Scavenging Assay of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene.
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
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  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
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  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
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  • ResearchGate. New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems | Request PDF.
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Sources

Comparative Efficacy of 3,4,5,6-Tetrahydro-2-pyrimidinethiol-Based Compounds: A Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antithyroid efficacy of 3,4,5,6-Tetrahydro-2-pyrimidinethiol-based compounds, focusing on the critical correlation between in vitro and in vivo experimental data. By examining the mechanistic underpinnings of their action and comparing their performance against established drugs, this document serves as a technical resource for researchers in endocrinology and medicinal chemistry.

Introduction: The Therapeutic Potential of Tetrahydropyrimidinethiols

This compound, also known as propylenethiourea, belongs to the thiourea class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A primary and well-established therapeutic application of thiourea derivatives is in the management of hyperthyroidism.[3][4] These compounds function as antithyroid agents by inhibiting the synthesis of thyroid hormones.[5] This guide will delve into the in vitro and in vivo methodologies used to evaluate the efficacy of these compounds, with a comparative look at the standard-of-care drugs, methimazole (MMI) and propylthiouracil (PTU).

Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process that is critically dependent on the enzyme thyroid peroxidase (TPO).[6] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the thyroid hormones.[7]

Thiourea-based compounds, including this compound, exert their antithyroid effects by inhibiting TPO.[3][7] This inhibition prevents the incorporation of iodine into thyroglobulin, thereby reducing the production of T4 and T3.[7] The general mechanism of TPO inhibition by thiourea derivatives is illustrated below.

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (TG) TPO->Thyroglobulin Iodination of Tyrosine Residues MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling Reaction (catalyzed by TPO) Thiourea This compound (and other thioureas) Thiourea->TPO Inhibition

Caption: Mechanism of Thyroid Peroxidase (TPO) Inhibition.

In Vitro Efficacy Assessment: Thyroid Peroxidase Inhibition Assays

The primary in vitro method for evaluating the antithyroid potential of a compound is to measure its ability to inhibit TPO activity. The Amplex® UltraRed (AUR) TPO inhibition assay is a widely used high-throughput method.[8] This assay utilizes the peroxidase activity of TPO to catalyze the oxidation of AUR in the presence of hydrogen peroxide, producing a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates TPO inhibition.

Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) and reference compounds (MMI, PTU) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Amplex® UltraRed reagent and hydrogen peroxide in the assay buffer.

    • Use a source of TPO, such as rat thyroid microsomes or recombinant human TPO.[8]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the TPO enzyme preparation.

    • Add serial dilutions of the test and reference compounds to the wells.

    • Initiate the reaction by adding the Amplex® UltraRed reagent and hydrogen peroxide solution.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a suitable pharmacological model.

Comparative In Vitro Efficacy

The table below presents the reported IC50 values for the standard antithyroid drugs, methimazole and propylthiouracil.

CompoundIn Vitro TPO Inhibition IC50 (µM)Reference
Methimazole (MMI)0.11[8]
Propylthiouracil (PTU)1.2[8]
This compound Not Reported

Note: A specific IC50 value for this compound in a standardized TPO inhibition assay has not been identified in the reviewed literature. However, based on its structural similarity to other active thioureas, it is expected to exhibit inhibitory activity.

In Vivo Efficacy Assessment: Rodent Models of Hyperthyroidism

To evaluate the in vivo antithyroid efficacy of a compound, rodent models of hyperthyroidism are commonly employed. A standard method involves the induction of a hyperthyroid state through the administration of thyroid hormones, followed by treatment with the test compound.

Experimental Protocol: L-Thyroxine-Induced Hyperthyroidism in Rats

  • Induction of Hyperthyroidism:

    • Administer L-thyroxine to rats daily via oral gavage or subcutaneous injection for a specified period to induce a hyperthyroid state.

    • Confirm the hyperthyroid state by measuring serum levels of T3, T4, and thyroid-stimulating hormone (TSH).

  • Treatment:

    • Divide the hyperthyroid rats into groups and administer the test compound (this compound), reference drugs (MMI, PTU), or vehicle control daily for the duration of the study.

  • Efficacy Assessment:

    • Monitor body weight and clinical signs throughout the study.

    • At the end of the treatment period, collect blood samples to measure serum T3, T4, and TSH levels.

    • Euthanize the animals and collect the thyroid glands. Weigh the thyroid glands to assess for goitrogenic effects (an increase in thyroid weight due to chronic TSH stimulation resulting from reduced thyroid hormone production).

Comparative In Vivo Efficacy

The following table summarizes the in vivo antithyroid effects of this compound (propylenethiourea) in comparison to standard drugs.

CompoundAnimal ModelKey In Vivo EffectsReference
This compound RatGoitrogenic effect equivalent to methyl thiouracil; inhibited thyroid function in a dose-related manner. NOAEL of 0.5 mg/kg bw/day in a 24-month study.[8]
Methimazole (MMI)RatPotent inhibition of TPO, leading to decreased serum T4 and T3 levels and increased TSH.[8]
Propylthiouracil (PTU)RatInhibition of TPO and peripheral deiodination of T4 to T3, resulting in reduced thyroid hormone levels.[8]

Correlating In Vitro and In Vivo Data: From Bench to Preclinical Models

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. This allows for the prediction of in vivo outcomes based on in vitro screening data and aids in the selection of promising lead compounds.

For antithyroid drugs, the correlation involves linking the in vitro TPO inhibition (IC50) to the in vivo reduction of thyroid hormones. A study by Hassan et al. (2020) demonstrated a quantitative relationship between in vitro TPO inhibition and serum T4 decreases in rats for MMI and PTU.[8] Their findings indicated that a relatively low level of in vitro TPO inhibition (less than 30%) was sufficient to cause a significant reduction in serum T4.[8]

InVitro_InVivo_Correlation InVitro In Vitro Screening (TPO Inhibition Assay) IC50 Determine IC50 InVitro->IC50 Correlation Correlate In Vitro Potency with In Vivo Efficacy IC50->Correlation InVivo In Vivo Studies (Rodent Hyperthyroidism Model) Efficacy Measure Serum T4, T3, TSH and Thyroid Weight InVivo->Efficacy Efficacy->Correlation

Caption: Workflow for Correlating In Vitro and In Vivo Data.

Given the in vivo data showing that this compound has a goitrogenic effect comparable to methyl thiouracil, it is reasonable to infer that it is a potent TPO inhibitor.[8] The lack of a specific in vitro IC50 value for this compound prevents a direct quantitative correlation at this time. However, its demonstrated in vivo activity strongly suggests that it would be active in in vitro TPO inhibition assays.

Comparative Summary and Future Perspectives

This compound demonstrates clear antithyroid effects in vivo, consistent with the mechanism of TPO inhibition shared by other thiourea-based drugs like methimazole and propylthiouracil. Its in vivo potency appears to be significant, comparable to that of methyl thiouracil.

Key Comparisons:

  • Mechanism: All three compounds act by inhibiting thyroid peroxidase.

  • In Vitro Potency: Methimazole is significantly more potent than propylthiouracil in vitro. The in vitro potency of this compound remains to be definitively established.

  • In Vivo Efficacy: All three compounds are effective antithyroid agents in vivo. This compound shows dose-dependent inhibition of thyroid function.

Future Research Directions:

To fully elucidate the therapeutic potential of this compound and its derivatives, the following research is warranted:

  • Definitive In Vitro TPO Inhibition Studies: A standardized TPO inhibition assay should be performed to determine the IC50 value for this compound. This would allow for a direct comparison with MMI and PTU and enable a quantitative in vitro-in vivo correlation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of this compound derivatives would help in identifying compounds with improved potency and a better safety profile.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of promising lead compounds are essential for their further development as clinical candidates.

By systematically addressing these research gaps, the full therapeutic potential of this class of compounds in the management of hyperthyroidism can be realized.

References

  • Hassan, I., et al. (2020). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 173(2), 280-292. [Link]

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  • Goodwin, J. F., Miller, H., & Wayne, E. J. (1949). A comparison of the anti-thyroid activity of para-aminobenzoic acid and thiouracil compounds. The Lancet, 254(6592), 1211-1214. [Link]

  • Taurog, A., et al. (1990). A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil. Endocrinology, 126(3), 1695-1702. [Link]

  • Saeed, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3,4,5,6-Tetrahydro-2-pyrimidinethiol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS No. 2055-46-1), a cyclic thiourea derivative. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures to empower you with the knowledge to manage this compound responsibly.

Hazard Profile and Immediate Safety Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] The primary hazards associated with this compound necessitate the use of appropriate personal protective equipment (PPE) at all times.

Before handling, ensure you are equipped with:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation of dust particles.[1]

Work should always be conducted in a well-ventilated area, preferably within a fume hood. An emergency eyewash station and safety shower must be readily accessible.

The First Step: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—your laboratory.[2][3] this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4][5] Therefore, a hazardous waste determination must be made based on its characteristics.[2][6][7]

Given that related compounds, such as thiourea and its derivatives, are recognized as hazardous and can be toxic, it is prudent to manage all waste containing this compound as hazardous waste .[8] This conservative approach ensures the highest level of safety and regulatory compliance.

The following table summarizes the key information for waste determination and management:

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to irritant properties and structural similarity to toxic thiourea compounds.
Potential EPA Waste Codes To be determined by a certified waste disposal facility; may fall under "D" codes for toxicity if it fails a TCLP test.While not a "P" or "U" listed waste, its characteristics may render it hazardous.
Primary Disposal Route Licensed Hazardous Waste Disposal CompanyEnsures environmentally sound and legally compliant disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of this compound and associated materials.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Contaminated PPE: Used gloves, dust masks, and disposable lab coats should be placed in a designated solid waste container for hazardous materials.

Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Containerization and Labeling

Proper containerization and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use chemically resistant, leak-proof containers. For solids, a high-density polyethylene (HDPE) container with a screw-top lid is suitable. For liquids, use a compatible glass or HDPE container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date the waste was first added to the container.

Step 3: On-site Storage

Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. Ensure the storage area is secure and away from incompatible materials.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Provide them with a detailed inventory of the waste.

Potential Pre-Treatment: Chemical Neutralization (for Advanced Labs)

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization can be considered as a pre-treatment step to reduce the hazard level of the waste. This process should only be performed by trained personnel in a controlled environment.

A potential method for the degradation of thiourea compounds involves oxidation to the less toxic urea.

Experimental Protocol: Oxidation of Thiourea Waste

  • Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Alkalinization: Adjust the pH of the solution to an alkaline range (pH > 8) using a suitable base, such as sodium hydroxide.

  • Oxidation: Slowly add an excess of an oxidizing agent, such as hydrogen peroxide, to the solution while stirring. The reaction may be exothermic, so careful monitoring of the temperature is necessary.

  • Verification: After the reaction is complete, the absence of the thiourea compound should be verified using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Disposal: Even after this treatment, the resulting solution should be collected as hazardous waste and disposed of through a professional service, as it may still contain residual reactants or byproducts.

This procedure should be validated on a small scale before being applied to larger quantities of waste.

Incineration and Environmental Fate

Incineration is a common method for the final disposal of many organic hazardous wastes. However, the combustion of sulfur and nitrogen-containing compounds like this compound can produce toxic gases, including sulfur oxides (SOx) and nitrogen oxides (NOx).[9] Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to mitigate the release of these harmful substances into the atmosphere.

The thermal decomposition of thiourea is known to produce ammonia, hydrogen sulfide, and carbon disulfide as initial byproducts.[10][11] These substances are both flammable and toxic, further underscoring the importance of professional disposal.

In the environment, thiourea is resistant to hydrolysis but can be biodegraded by adapted microorganisms over time. However, its potential to leach into groundwater before degradation occurs is a concern. Therefore, landfilling without pre-treatment is not a recommended disposal method.

Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For eye or skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Identify 3,4,5,6-Tetrahydro- 2-pyrimidinethiol Waste B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Conduct Hazardous Waste Determination (Classify as Hazardous) B->C D Segregate Solid & Liquid Waste C->D Proceed to Collection E Use Compatible, Labeled Hazardous Waste Containers D->E F Store in Satellite Accumulation Area E->F Proceed to Disposal G Contact EHS for Pickup by Licensed Waste Vendor F->G H Incineration at a Permitted TSDF with Emission Controls G->H

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

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A Researcher's Guide to the Safe Handling of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, cyclic thiourea derivatives like 3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS No. 2055-46-1) present unique opportunities and require a commensurate level of diligence in their handling.[1] This guide moves beyond a simple checklist to provide a procedural and intellectual framework for working with this compound safely and effectively. Our objective is to instill a culture of safety that enhances, rather than hinders, scientific progress.

Understanding the Compound: A Hazard-Based Approach

This compound, also known as propylenethiourea, is a combustible solid.[1][2] A thorough understanding of its hazard profile is the critical first step in developing a robust safety protocol. The Globally Harmonized System (GHS) provides the following classifications for this compound:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The signal word associated with these hazards is "Warning". This profile dictates that the primary routes of potential exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, all subsequent safety measures are designed to mitigate these specific risks.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of rote compliance but a direct response to the identified hazards. For this compound, a multi-layered approach to PPE is essential.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[4][5]Why: Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient; side shields are mandatory to provide lateral protection.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[4][6]Why: Prevents skin irritation upon direct contact.[2] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[6] Wash hands thoroughly after handling, even when gloves have been worn.[6]
Respiratory Protection NIOSH-approved N95 (or equivalent) dust mask.Why: Mitigates the risk of inhaling dust particles, which can cause respiratory tract irritation.[2][7] This is the minimum requirement when handling the solid powder outside of a certified chemical fume hood. For procedures that may generate significant dust, a higher level of respiratory protection may be warranted based on a risk assessment.
Protective Clothing Laboratory coat.Why: Provides a removable barrier to protect personal clothing and underlying skin from contamination.
The Safe Handling Workflow: A Step-by-Step Protocol

Safe handling is a process, not a single action. The following workflow provides a systematic approach to managing this compound from receipt to disposal. The causality behind each step is rooted in preventing dust generation and minimizing exposure.

Experimental Workflow for Handling this compound

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area (Clean surface, gather materials) prep_hood->prep_area handle_weigh 4. Weigh Compound in Hood (Minimize dust creation) prep_area->handle_weigh handle_dissolve 5. Dissolve or Use as Solid handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon Post-Experiment cleanup_waste 7. Segregate Waste (Solid vs. Liquid, Contaminated PPE) cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose According to EHS Guidelines cleanup_waste->cleanup_dispose final_remove 9. Doff PPE Correctly cleanup_dispose->final_remove final_wash 10. Wash Hands Thoroughly final_remove->final_wash

Caption: A logical workflow for the safe handling of this compound.

Protocol Steps:

  • Preparation and Engineering Controls:

    • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

    • Work in a Fume Hood: All manipulations of the solid compound should be performed inside a certified chemical fume hood.[6] This is the most critical engineering control for preventing inhalation of dust.

    • Minimize Quantities: Use the smallest amount of the substance necessary for your experiment to minimize waste and potential exposure.[6]

  • Handling the Compound:

    • Avoid Dust Formation: When weighing or transferring the powder, do so carefully to prevent it from becoming airborne.[7] Do not use a brush to sweep up spills of the dry powder as this will generate dust; instead, follow the spill management protocol.

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • Minor Spills: For small spills, gently cover the material with an absorbent, non-reactive material (e.g., vermiculite or sand).[6] Wearing full PPE, carefully scoop the mixture into a sealed container for disposal.

    • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

  • Waste Disposal:

    • Segregation: All waste, including contaminated PPE (gloves, masks), absorbent materials from spills, and excess chemical, must be collected in a clearly labeled, sealed container.

    • Compliance: Dispose of waste in accordance with all local, state, and federal environmental regulations. Do not allow the product to enter drains.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Storage:

    • Container: Keep the container tightly closed when not in use.[6]

    • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Building a Self-Validating System of Safety

Trust in a protocol comes from understanding its internal logic. This guide is designed as a self-validating system. The hazard identification (irritant, sensitizer) directly informs the PPE requirements (gloves, goggles, mask). The physical form (powder) dictates the primary engineering control (fume hood) and handling techniques (avoiding dust). The final disposal plan is a direct consequence of the compound's chemical nature. By understanding these causal links, researchers can adapt to unforeseen circumstances while maintaining the highest standards of safety. This proactive, knowledge-based approach to safety is what builds deep, lasting trust in our laboratory practices.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.